PACAP (1-38), human, ovine, rat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C203H331N63O53S |
|---|---|
Poids moléculaire |
4534 g/mol |
Nom IUPAC |
(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C203H331N63O53S/c1-18-109(12)162(262-156(279)99-230-170(290)147(95-157(280)281)255-193(313)149(100-267)259-168(288)124(211)93-119-97-224-103-231-119)198(318)257-145(88-114-40-20-19-21-41-114)191(311)266-163(113(16)270)199(319)258-148(96-158(282)283)190(310)261-151(102-269)194(314)253-144(92-118-59-67-123(274)68-60-118)188(308)260-150(101-268)192(312)243-134(51-38-83-227-202(220)221)180(300)251-142(90-116-55-63-121(272)64-56-116)186(306)242-132(49-36-81-225-200(216)217)176(296)237-127(44-24-31-76-206)173(293)245-137(70-72-153(213)276)182(302)246-138(73-85-320-17)171(291)233-112(15)167(287)263-159(106(6)7)195(315)247-130(47-27-34-79-209)175(295)238-129(46-26-33-78-208)177(297)252-143(91-117-57-65-122(273)66-58-117)187(307)249-140(87-105(4)5)184(304)234-110(13)165(285)232-111(14)166(286)264-160(107(8)9)197(317)256-139(86-104(2)3)169(289)229-98-155(278)235-126(43-23-30-75-205)172(292)239-133(50-37-82-226-201(218)219)179(299)250-141(89-115-53-61-120(271)62-54-115)185(305)241-128(45-25-32-77-207)174(294)244-136(69-71-152(212)275)181(301)240-135(52-39-84-228-203(222)223)183(303)265-161(108(10)11)196(316)248-131(48-28-35-80-210)178(298)254-146(94-154(214)277)189(309)236-125(164(215)284)42-22-29-74-204/h19-21,40-41,53-68,97,103-113,124-151,159-163,267-274H,18,22-39,42-52,69-96,98-102,204-211H2,1-17H3,(H2,212,275)(H2,213,276)(H2,214,277)(H2,215,284)(H,224,231)(H,229,289)(H,230,290)(H,232,285)(H,233,291)(H,234,304)(H,235,278)(H,236,309)(H,237,296)(H,238,295)(H,239,292)(H,240,301)(H,241,305)(H,242,306)(H,243,312)(H,244,294)(H,245,293)(H,246,302)(H,247,315)(H,248,316)(H,249,307)(H,250,299)(H,251,300)(H,252,297)(H,253,314)(H,254,298)(H,255,313)(H,256,317)(H,257,318)(H,258,319)(H,259,288)(H,260,308)(H,261,310)(H,262,279)(H,263,287)(H,264,286)(H,265,303)(H,266,311)(H,280,281)(H,282,283)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227)(H4,222,223,228)/t109-,110-,111-,112-,113+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,159-,160-,161-,162-,163-/m0/s1 |
Clé InChI |
UFTCZKMBJOPXDM-XXFCQBPRSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC=N6)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)N |
Origine du produit |
United States |
Foundational & Exploratory
PACAP (1-38) signaling pathways in pituitary cells
An In-depth Technical Guide to PACAP (1-38) Signaling Pathways in Pituitary Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that plays a pivotal role in regulating the function of the anterior pituitary gland.[1] Existing in two primary active forms, PACAP-38 and PACAP-27, with PACAP-38 being the predominant isoform in mammals, it acts as a hypothalamic-releasing factor and a local paracrine/autocrine modulator.[2][3] PACAP's influence extends across various pituitary cell types, modulating hormone synthesis and secretion through a complex network of intracellular signaling pathways.[1][3][4] This document provides a comprehensive technical overview of the core signaling cascades initiated by PACAP (1-38) in pituitary cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a critical resource for researchers in neuroendocrinology and drug development.
PACAP Receptors in the Pituitary Gland
PACAP exerts its effects by binding to three distinct G-protein coupled receptors (GPCRs) belonging to the Class B secretin/glucagon family.[2][5][6] The expression and distribution of these receptors on different pituitary cell types are crucial for determining the specific physiological response to PACAP.
-
PAC1 Receptor (PAC1R): This is the most specific receptor for PACAP, binding it with approximately 100-fold greater affinity than the related peptide, Vasoactive Intestinal Peptide (VIP).[5][7][8] PAC1R is abundantly expressed in the central nervous system and the pituitary gland and is the primary mediator of PACAP's neurotrophic and neuroprotective effects.[2][5] The PAC1R gene can undergo alternative splicing, leading to several receptor isoforms that can couple differentially to various intracellular signaling pathways.[9]
-
VPAC1 and VPAC2 Receptors: These receptors bind both PACAP and VIP with similarly high affinity.[2][5] While also present in the pituitary, their distribution and roles are distinct from PAC1R.[3][10] They are generally coupled to the activation of adenylyl cyclase.[11]
All three receptor subtypes have been identified in the anterior pituitary, with each secretory cell type expressing at least one form of the PACAP receptor.[3][4] Their presence has been confirmed in normal human pituitaries and various types of pituitary adenomas.[12]
Core Signaling Pathways Activated by PACAP (1-38)
Upon binding to its receptors on pituitary cells, PACAP (1-38) initiates a cascade of intracellular events through the activation of distinct G-proteins. The PAC1 receptor, in particular, is dually coupled to both Gαs and Gαq subunits, allowing for the simultaneous activation of two major signaling pathways.[7][11][13]
The Adenylyl Cyclase (AC) - cAMP - Protein Kinase A (PKA) Pathway
This is considered the canonical signaling pathway for PACAP.
-
Receptor Activation: PACAP binding to PAC1, VPAC1, or VPAC2 receptors activates the associated stimulatory G-protein, Gαs.[2][7][14]
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][7][14] PACAP was first identified by its potent ability to stimulate cAMP production in pituitary cell cultures.[3][4][15]
-
PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[2][8]
-
Downstream Effects: Activated PKA phosphorylates a multitude of downstream targets, including ion channels and transcription factors. A key target is the cAMP Response Element-Binding Protein (CREB), which, upon phosphorylation, translocates to the nucleus and modulates the expression of target genes, including those for pituitary hormones.[2][8][16]
The Phospholipase C (PLC) - Calcium/PKC Pathway
This pathway is primarily initiated through PAC1 receptor coupling to the Gαq protein.
-
Receptor Activation: PACAP binding to PAC1R activates the Gαq subunit.[7][11]
-
Phospholipase C Activation: Gαq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][7][14]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm and increasing intracellular calcium concentrations ([Ca2+]i).[2][7][14] In some pituitary cells, PACAP-induced increases in [Ca2+]i can also involve influx through L-type Ca2+ channels.[17]
-
PKC Activation: DAG, along with the elevated [Ca2+]i, activates Protein Kinase C (PKC).[7][11]
-
Downstream Effects: Activated PKC phosphorylates various cellular proteins, influencing processes such as hormone secretion, gene expression, and cell proliferation.[11]
Cross-talk and Other Signaling Pathways
The AC/PKA and PLC/PKC pathways are not isolated and can interact with other signaling cascades to fine-tune the cellular response.
-
MAPK/ERK Pathway: PACAP can stimulate the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2).[2][18] This activation can be mediated by PKA, PKC, and through β-arrestin-dependent mechanisms following receptor internalization.[6][11]
-
PI3K/Akt Pathway: In some neuronal systems, PACAP has been shown to activate the PI3K/Akt pathway, which is a critical cascade for promoting cell survival and neuroprotection.[18]
Physiological Consequences in Pituitary Cells
The activation of these signaling cascades by PACAP leads to significant effects on pituitary hormone regulation.
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: PACAP is a potent regulator of the HPA axis.[19][20] It stimulates the expression of corticotropin-releasing hormone (CRH) in the hypothalamus and can also act directly on pituitary corticotrophs to stimulate the release of Adrenocorticotropic hormone (ACTH).[21]
-
Gonadotrophs: PACAP directly affects gonadotrophs, influencing the secretion and gene expression of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3] It can act as both a classical releasing factor and a local autocrine/paracrine regulator within the pituitary to modulate gonadotropin synthesis.[4]
-
Somatotrophs: PACAP stimulates the release of Growth Hormone (GH) and increases GH mRNA levels.[22] This effect is mediated through the complex interplay of both the cAMP and PLC pathways.[22]
-
Lactotrophs and Other Cell Types: Studies in various species have shown that PACAP can stimulate the release of Prolactin (PRL) and Somatolactin (SL), often involving an increase in intracellular calcium.[23]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on PACAP's effects in pituitary and related cell models.
Table 1: PACAP-Induced Changes in Intracellular Messengers
| Cell Type/Model | PACAP Isoform | Concentration | Parameter Measured | Result | Reference |
|---|---|---|---|---|---|
| Human Nonfunctioning Pituitary Adenomas | PACAP-38 | 0.1-10 nM | cAMP Efflux | Increase from 12 to 73.2 pmol/well (P < 0.01) | [17] |
| Human Nonfunctioning Pituitary Adenomas | PACAP-38 | 1 nM - 10 µM | Intracellular Ca2+ [Ca2+]i | Increase from 110 to 151 nM (P < 0.05) in 7/14 tumors | [17] |
| Cultured Rat Hypothalamic Neurons | PACAP-38 | 3 nM | CRH hnRNA Expression | Maximal induction | [19] |
| E10.5 Hindbrain Neuroepithelial Cells | PACAP | 10⁻⁷ M | cAMP Production | >20-fold increase | [15] |
| Cultured Rat Astrocytes (Type-2) | PACAP-38 | ED50 = 2.89 nM | [Ca2+]i Increase | Dose-dependent increase |[24] |
Table 2: PACAP Effects on Gene and Protein Expression
| Cell Type/Model | PACAP Isoform | Concentration | Parameter Measured | Result | Reference |
|---|---|---|---|---|---|
| Rat Hypothalamic PVN (i.c.v. injection) | PACAP | 4 µg/kg | CRH mRNA | 22% increase | [21] |
| Primary Sympathetic Neurons | PACAP | 100 nM | Akt Phosphorylation | ~2.5-fold increase at 4-6 hours | [18] |
| Astroglial Cultures | PACAP-38 | 10⁻⁷ M (72h) | GLT-1 mRNA | 1.8-fold increase | [25] |
| Astroglial Cultures | PACAP-38 | 10⁻⁷ M (72h) | GLAST mRNA | 1.3-fold increase | [25] |
| Cultured Tilapia Astrocytes | PACAP-38 | 1 nM (4h) | tPACAP(38) Expression | Significant stimulation |[26] |
Key Experimental Protocols
This section outlines generalized methodologies for studying PACAP signaling, based on common practices cited in the literature.
Pituitary Cell Culture
-
Primary Culture: Anterior pituitaries are dissected from rodents (e.g., rats) and enzymatically dispersed using agents like trypsin or collagenase. Cells are then plated on culture dishes coated with an extracellular matrix component (e.g., poly-L-lysine). Cultures are maintained in a defined medium (e.g., DMEM) supplemented with serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Lines: Immortalized pituitary cell lines, such as AtT-20 (corticotroph origin) or LβT2 (gonadotroph origin), are commonly used. They are cultured according to supplier recommendations, typically in DMEM with 10% fetal bovine serum.
Measurement of Intracellular cAMP
-
Protocol:
-
Pituitary cells are seeded in multi-well plates and grown to near confluence.
-
Cells are pre-incubated for 15-30 minutes in a buffer (e.g., Krebs-Ringer) containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Cells are stimulated with various concentrations of PACAP (1-38) for a defined period (e.g., 15-60 minutes) at 37°C.
-
The reaction is terminated by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl or a buffer from a commercial kit).
-
Intracellular cAMP levels in the cell lysates are quantified using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA), following the manufacturer's instructions.
-
Intracellular Calcium ([Ca2+]i) Imaging
-
Protocol:
-
Pituitary cells are cultured on glass coverslips.
-
Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C in a physiological salt solution.
-
The coverslip is mounted onto a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Cells are continuously perfused with a buffer. Baseline fluorescence is recorded.
-
PACAP (1-38) is added to the perfusion buffer at the desired concentration, and changes in fluorescence are recorded over time.
-
The Fura-2 fluorescence is measured by alternately exciting the dye at 340 nm and 380 nm and measuring the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the [Ca2+]i.
-
Western Blotting for Protein Phosphorylation (e.g., p-ERK, p-CREB)
-
Protocol:
-
Cells are serum-starved for several hours to reduce basal phosphorylation levels.
-
Cells are treated with PACAP (1-38) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The stimulation is stopped by placing the culture dish on ice and rapidly lysing the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are clarified by centrifugation, and protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is often stripped and re-probed with an antibody for the total protein (e.g., anti-total ERK1/2) to confirm equal protein loading.
-
Conclusion
PACAP (1-38) is a master regulator of pituitary function, acting through a sophisticated network of signaling pathways. Its ability to activate both the adenylyl cyclase and phospholipase C cascades via the PAC1 receptor allows for a highly integrated and context-dependent regulation of hormone synthesis and secretion. Understanding the intricacies of these pathways, from receptor binding to downstream gene regulation, is essential for elucidating the complex neuroendocrine control of homeostasis and for identifying novel therapeutic targets for pituitary-related disorders. This guide provides a foundational framework of the core mechanisms, quantitative effects, and experimental approaches necessary for advancing research in this field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. PACAP: a regulator of mammalian reproductive function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions between Two Different G Protein-Coupled Receptors in Reproductive Hormone-Producing Cells: The Role of PACAP and Its Receptor PAC1R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor [frontiersin.org]
- 6. Effects of Pituitary Adenylate Cyclase Activating Polypeptide on Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) Signalling Exerts Chondrogenesis Promoting and Protecting Effects: Implication of Calcineurin as a Downstream Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
- 10. Receptors for pituitary adenylate cyclase-activating polypeptide: comparison with vasoactive intestinal peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pituitary Adenylate-Cyclase-Activating Polypeptide (PACAP) Binding Sites and PACAP/Vasoactive Intestinal Polypeptide Receptor Expression in Human Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) Signalling Exerts Chondrogenesis Promoting and Protecting Effects: Implication of Calcineurin as a Downstream Target | PLOS One [journals.plos.org]
- 17. Mechanism of action of pituitary adenylate cyclase-activating polypeptide (PACAP) in human nonfunctioning pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Controls Stimulus-Transcription Coupling in the Hypothalamic-Pituitary-Adrenal Axis to Mediate Sustained Hormone Secretion During Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pituitary adenylate cyclase-activating polypeptide (PACAP): a master regulator in central and peripheral stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of pituitary adenylate cyclase-activating polypeptide (PACAP) on corticotropin-releasing hormone (CRH) gene expression in the rat hypothalamic paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Effect of pituitary adenylate cyclase-activating polypeptide (PACAP) on prolactin and somatolactin release from the goldfish pituitary in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pituitary adenylate cyclase-activating polypeptide (PACAP) mobilizes intracellular free calcium in cultured rat type-2, but not type-1, astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a Neuron-Derived Peptide Regulating Glial Glutamate Transport and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pituitary adenylate cyclase-activating polypeptide (PACAP) regulates the expression of PACAP in cultured tilapia astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PACAP (1-38) Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding characteristics of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) to its receptors. It includes quantitative binding data, detailed experimental protocols for assessing receptor affinity, and visualizations of the primary signaling pathways involved.
Introduction to PACAP and its Receptors
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two bioactive forms: a 38-amino acid peptide (PACAP-38) and a shorter 27-amino acid version (PACAP-27).[1] These peptides are members of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily and play crucial roles in a wide range of physiological processes. The biological effects of PACAP are mediated through three distinct G protein-coupled receptors (GPCRs):
-
PAC1 Receptor (PAC1R): This receptor exhibits a significantly higher affinity for PACAP (both PACAP-38 and PACAP-27) than for the related peptide, VIP. This selectivity makes the PAC1R the primary receptor for mediating the specific physiological actions of PACAP.
-
VPAC1 Receptor (VPAC1R): This receptor binds both PACAP and VIP with similarly high affinity.
-
VPAC2 Receptor (VPAC2R): Similar to VPAC1R, this receptor also shows high and roughly equal affinity for both PACAP and VIP.
The differential binding affinities of these receptors for PACAP and VIP are fundamental to their distinct physiological roles and are a key consideration in the development of selective therapeutic agents.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology and drug development. It is typically quantified using the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following tables summarize the binding affinities of PACAP (1-38) and related ligands for the three PACAP receptor subtypes.
| Ligand | Receptor | Species | Cell Line | Binding Value (nM) | Value Type | Reference |
| PACAP (1-38) | PAC1 | Rat | CHO | 4 | IC50 | [2] |
| PACAP (1-38) | VPAC1 | Rat | CHO | 2 | IC50 | [2] |
| PACAP (1-38) | VPAC2 | Human | CHO | 1 | IC50 | [2] |
| PACAP (1-38) | PAC1 | Human | - | ~0.5 | Kd | [3] |
| VIP | PAC1 | Human | - | ~500 | Kd | [3] |
| PACAP (1-38) | VPAC1 | Human | - | ~1 | Kd | [3] |
| VIP | VPAC1 | Human | - | ~1 | Kd | [3] |
| PACAP (1-38) | VPAC2 | Human | - | ~1 | Kd | [3] |
| VIP | VPAC2 | Human | - | ~1 | Kd | [3] |
| PACAP (6-38) | PAC1 | Rat | CHO | 30 | IC50 | [2] |
| PACAP (6-38) | VPAC1 | Rat | CHO | 600 | IC50 | [2] |
| PACAP (6-38) | VPAC2 | Human | CHO | 40 | IC50 | [2] |
| PACAP (1-27) | PAC1 | Rat | CHO | 3 | IC50 | [2] |
| PACAP (1-27) | VPAC1 | Rat | CHO | 2 | IC50 | [2] |
| PACAP (1-27) | VPAC2 | Human | CHO | 5 | IC50 | [2] |
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a standard and powerful method for characterizing the interaction between a ligand and its receptor. A common approach is the competition binding assay, which measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.
Materials
-
Cell Membranes: Preparations from cell lines stably overexpressing the human PAC1, VPAC1, or VPAC2 receptor.
-
Radioligand: Typically [¹²⁵I]PACAP-27, with a high specific activity (~2200 Ci/mmol).[1]
-
Unlabeled Ligand (Competitor): PACAP (1-38) or other test compounds.
-
Non-Specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled PACAP-38.[1]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well microplates (low protein binding), scintillation counter, and a cell harvester with glass fiber filters.
Procedure
-
Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend it in ice-cold binding buffer to a final protein concentration of approximately 5-20 µg per well.[1]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of binding buffer, 150 µL of the membrane suspension, and 50 µL of the diluted [¹²⁵I]PACAP-27.[1]
-
Non-Specific Binding (NSB): Add 50 µL of unlabeled PACAP-38 (final concentration 1 µM), 150 µL of the membrane suspension, and 50 µL of the diluted [¹²⁵I]PACAP-27.[1]
-
Competitor Wells: Add 50 µL of each dilution of the unlabeled test compound, 150 µL of the membrane suspension, and 50 µL of the diluted [¹²⁵I]PACAP-27.[1]
-
-
Incubation: Seal the plate and incubate at room temperature for 120 minutes with gentle agitation to allow the binding to reach equilibrium.[1]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[1]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Dry the filter mat and measure the radioactivity retained on the filters using a scintillation counter. The data will be in Counts Per Minute (CPM).[1]
Data Analysis
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki (optional): The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Upon ligand binding, PACAP receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathways involve the activation of heterotrimeric G proteins, specifically Gs and Gq.
Gs-Coupled Signaling Pathway
All three PACAP receptors (PAC1, VPAC1, and VPAC2) couple to the Gs protein.[4] This coupling initiates a cascade that is central to many of the physiological effects of PACAP.
Caption: Gs-coupled signaling pathway of PACAP receptors.
Gq-Coupled Signaling Pathway
In addition to Gs coupling, the PAC1 receptor, and to some extent VPAC1 and VPAC2, can also couple to the Gq protein.[4] This leads to the activation of the phospholipase C pathway.
Caption: Gq-coupled signaling pathway of the PAC1 receptor.
Logical Relationship of Receptor Binding and Selectivity
The distinct binding profiles of PACAP and VIP for the PACAP receptor subtypes form the basis of their selective physiological effects. This selectivity is a key concept for understanding their function and for the rational design of receptor-specific drugs.
Caption: Logical relationship of ligand binding and receptor selectivity.
Conclusion
A thorough understanding of the binding affinity and selectivity of PACAP (1-38) for its receptors is paramount for researchers in neuroscience, endocrinology, and pharmacology, as well as for professionals engaged in drug discovery and development. The quantitative data, detailed experimental protocols, and signaling pathway visualizations provided in this guide offer a solid foundation for further investigation into the complex biology of the PACAP system and for the development of novel therapeutics targeting these important receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20160376363A1 - Use of anti-pacap antibodies and antigen binding fragments thereof for treatment, prevention, or inhibition of photophobia - Google Patents [patents.google.com]
- 4. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors | MDPI [mdpi.com]
The Multifaceted Roles of PACAP (1-38) in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a pleiotropic neuropeptide with a significant and diverse presence in the central nervous system (CNS).[1][2] As a neurotransmitter, neuromodulator, and neurotrophic factor, PACAP-38 is integral to a vast array of neuronal processes, from embryonic development to the maintenance of homeostasis in the adult brain.[3][4][5] Its potent neuroprotective and neurotrophic effects have positioned it as a promising therapeutic target for a range of neurological and psychiatric disorders.[6][7][8] This technical guide provides an in-depth exploration of the core biological functions of PACAP-38 in the CNS, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its study.
Core Biological Functions of PACAP (1-38) in the CNS
PACAP-38 exerts its influence in the CNS through its interaction with three primary G protein-coupled receptors: the PACAP-specific PAC1 receptor (PAC1R), and two receptors it shares with the structurally similar Vasoactive Intestinal Peptide (VIP), VPAC1 and VPAC2.[1][9] The neuroprotective and neurotrophic actions of PACAP are predominantly mediated through the PAC1 receptor.[1][7]
Neuroprotection and Neurotrophic Effects
PACAP-38 is a potent neuroprotective agent, shielding neurons from a variety of insults including ischemia, oxidative stress, and excitotoxicity.[3][10] It promotes neuronal survival by inhibiting apoptotic pathways, in part by suppressing the activation of caspase-3.[11][12] Furthermore, PACAP-38 fosters neurotrophic support through several mechanisms:
-
Direct Neuronal Survival: PACAP-38 directly promotes the survival of various neuronal populations, including cortical neurons, cerebellar granule cells, and dopaminergic neurons.[10][11]
-
Modulation of Glial Cells: It influences glial cells to release neurotrophic factors and control inflammatory responses, creating a more favorable environment for neuronal health.[11][13]
-
Induction of Neurotrophic Factors: PACAP-38 stimulates the expression of other neuroprotective genes, such as Brain-Derived Neurotrophic Factor (BDNF).[11][14]
Neurodevelopment
During embryonic development, PACAP-38 plays a crucial role in shaping the nervous system.[1][3] It is involved in:
-
Neuronal Proliferation and Differentiation: PACAP-38 influences the proliferation of neuronal progenitor cells and their differentiation into mature neurons and astrocytes.[1][14][15]
-
Neuronal Migration and Axon Growth: It guides the migration of developing neurons and promotes the growth and elongation of axons.[1][3]
Neurotransmission and Synaptic Plasticity
In the mature CNS, PACAP-38 functions as a neuromodulator, influencing synaptic transmission and plasticity.[5][16] It can enhance neuronal excitability and has been shown to modulate both excitatory and inhibitory neurotransmission.[16][17] PACAP-38 is also implicated in long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[18]
Quantitative Data on PACAP (1-38) and its Receptors
The following tables summarize key quantitative data related to the interaction of PACAP-38 with its receptors in the CNS.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Tissue/Cell Line | Kd (nM) | Reference |
| PACAP-38 | PAC1 | Various | ~0.5 | [9][19] |
| PACAP-27 | PAC1 | Various | ~0.5 | [9] |
| VIP | PAC1 | Various | >500 | [9][19] |
| PACAP-38 | VPAC1 | Various | ~0.5 | [19] |
| VIP | VPAC1 | Various | ~0.5 | [9] |
| PACAP-38 | VPAC2 | Various | ~0.5 | [9] |
| VIP | VPAC2 | Various | ~0.5 | [9] |
Table 2: Functional Potency (EC50/IC50 Values)
| Agonist/Antagonist | Assay | Cell Line/Tissue | EC50/IC50 (nM) | Reference |
| PACAP-38 | Adenylyl Cyclase Stimulation | - | IC50 = 2 | [20] |
| PACAP-38 | Neuronal Differentiation | SH-SY5Y cells | EC50 = 0.7 (pERK), 1.5 (p-p38) | [21] |
| PACAP-38 | Increased sEPSC Frequency | Ciliary Ganglion Neurons | EC50 = 6.4 | [22][23] |
| PACAP-38 | Increased sEPSC Amplitude | Ciliary Ganglion Neurons | EC50 = 6.9 | [22][23] |
| PACAP-38 | Cerebellar Granule Neuron Survival | Rat Cerebellar Granule Neurons | EC50 = 5 | [24] |
Signaling Pathways of PACAP (1-38) in the CNS
PACAP-38 initiates a cascade of intracellular signaling events upon binding to its receptors. The PAC1 receptor, in particular, can couple to multiple G proteins, leading to the activation of diverse downstream pathways.[16]
Canonical Gαs/Adenylyl Cyclase/PKA Pathway
The most well-characterized pathway involves the coupling of the PAC1 receptor to Gαs, which activates adenylyl cyclase (AC).[17] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][11] The cAMP/PKA pathway is crucial for many of PACAP-38's neurotrophic and neuroprotective effects.[11]
PACAP-38 Gαs/PKA Signaling Pathway
Gαq/Phospholipase C/PKC Pathway
Certain splice variants of the PAC1 receptor can also couple to Gαq, activating Phospholipase C (PLC).[11][17] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is involved in modulating neuronal excitability and differentiation.[16][25]
PACAP-38 Gαq/PLC Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) Pathways
PACAP-38 can also activate several Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2, p38 MAPK, and JNK pathways.[11][25] These pathways are crucial for neuronal survival, differentiation, and plasticity.[11][25] The activation of MAPK pathways can occur downstream of both cAMP/PKA and PLC/PKC signaling, as well as through other mechanisms like β-arrestin recruitment.[16]
Experimental Protocols
This section outlines general methodologies for key experiments used to study the biological functions of PACAP-38 in the CNS.
Receptor Binding Assays
Objective: To determine the binding affinity (Kd) and density (Bmax) of PACAP-38 to its receptors in a given tissue or cell line.
Methodology:
-
Membrane Preparation: Homogenize CNS tissue or cultured cells in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Radioligand Binding: Incubate the membrane preparation with increasing concentrations of a radiolabeled PACAP analog (e.g., 125I-PACAP-27 or 125I-PACAP-38).
-
Competition Binding: In parallel, perform competition assays by incubating the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled PACAP-38 or other competing ligands.
-
Separation and Counting: Separate the bound from free radioligand by rapid filtration and measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax values from saturation binding experiments and IC50 values from competition binding experiments.
Measurement of Intracellular cAMP Levels
Objective: To quantify the effect of PACAP-38 on the production of the second messenger cAMP.
Methodology:
-
Cell Culture and Treatment: Culture appropriate neuronal or glial cells and treat them with varying concentrations of PACAP-38 for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
Data Analysis: Plot the cAMP concentration against the PACAP-38 concentration to determine the EC50 for cAMP production.
Neuronal Survival and Apoptosis Assays
Objective: To assess the neuroprotective effects of PACAP-38 against various toxic insults.
Methodology:
-
Primary Neuronal Culture: Isolate and culture primary neurons from specific brain regions (e.g., cortex, hippocampus, cerebellum).
-
Induction of Apoptosis: Expose the neuronal cultures to an apoptotic stimulus, such as serum deprivation, oxidative stress (e.g., H2O2), or an excitotoxin (e.g., glutamate).
-
PACAP-38 Treatment: Co-treat the cultures with the apoptotic stimulus and varying concentrations of PACAP-38.
-
Assessment of Cell Viability: Quantify neuronal survival using methods such as:
-
MTT or MTS assay: Measures mitochondrial metabolic activity.
-
LDH assay: Measures lactate dehydrogenase release from damaged cells.
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1).
-
-
Assessment of Apoptosis: Measure markers of apoptosis, such as:
-
TUNEL staining: Detects DNA fragmentation.
-
Caspase-3 activity assay: Measures the activity of the key executioner caspase.
-
Western blotting for apoptotic proteins: Analyze the expression of proteins like Bcl-2, Bax, and cleaved caspase-3.
-
Behavioral Analyses in Animal Models
Objective: To evaluate the in vivo effects of PACAP-38 on CNS functions such as learning, memory, anxiety, and motor coordination.
Methodology:
-
Animal Models: Utilize appropriate animal models, including wild-type animals, PACAP knockout mice, or models of neurological diseases.
-
Drug Administration: Administer PACAP-38 or its antagonists via various routes, such as intracerebroventricular (ICV), intraperitoneal (IP), or intranasal delivery.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess different CNS functions. Examples include:
-
Morris Water Maze or Radial Arm Maze: For learning and memory.
-
Elevated Plus Maze or Open Field Test: For anxiety-like behavior.
-
Rotarod Test: For motor coordination and balance.
-
Forced Swim Test or Tail Suspension Test: For depression-like behavior.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the performance of different treatment groups.
General Workflow for Studying PACAP-38 Neuroprotection
Conclusion
PACAP-38 is a critical regulator of a multitude of functions within the central nervous system. Its profound neuroprotective and neurotrophic properties, coupled with its roles in neurodevelopment and synaptic plasticity, underscore its importance in both health and disease. The intricate signaling pathways activated by PACAP-38 offer numerous points for potential therapeutic intervention. A thorough understanding of its biological functions, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing research and development efforts aimed at harnessing the therapeutic potential of this remarkable neuropeptide for the treatment of a wide range of neurological and psychiatric disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
- 5. Pituitary Adenylate Cyclase-Activating Polypeptide Modulates Hippocampal Synaptic Transmission and Plasticity: New Therapeutic Suggestions for Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. Review on the protective effects of PACAP in models of neurodegenerative diseases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PACAP: A master regulator of neuroendocrine stress circuits and the cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor [frontiersin.org]
- 13. VIP and PACAP: neuropeptide modulators of CNS inflammation, injury, and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review on PACAP-Induced Transcriptomic and Proteomic Changes in Neuronal Development and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pleiotropic functions of PACAP in the CNS: neuroprotection and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Behavioral role of PACAP signaling reflects its selective distribution in glutamatergic and GABAergic neuronal subpopulations | eLife [elifesciences.org]
- 18. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide in Learning and Memory [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. rndsystems.com [rndsystems.com]
- 21. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PACAP/PAC1R signaling modulates acetylcholine release at neuronal nicotinic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. unifr.ch [unifr.ch]
- 24. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PACAP (1-38) and PACAP (1-27): Physiological Effects, Receptor Engagement, and Signaling Cascades
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two primary bioactive forms: PACAP (1-38) and PACAP (1-27).[1][2] These peptides play crucial roles in a vast array of physiological processes, from neurotransmission and neuroprotection to metabolic regulation and immune responses. While both isoforms share a significant portion of their amino acid sequence and can activate common receptors, emerging evidence highlights subtle yet significant differences in their receptor affinity, signaling pathway activation, and ultimate physiological effects. This technical guide provides a comprehensive comparison of PACAP (1-38) and PACAP (1-27), presenting quantitative data on their receptor interactions, detailing key experimental methodologies for their study, and visualizing their intricate signaling networks. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to unravel the complex biology of PACAP and harness its therapeutic potential.
Introduction
Isolated from the ovine hypothalamus, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[3][4] Alternative processing of the PACAP precursor protein gives rise to two amidated forms: a 38-amino acid peptide, PACAP (1-38), and a C-terminally truncated 27-amino acid version, PACAP (1-27).[1][2][5] PACAP (1-38) is the more abundant form in neuronal tissues.[2] Both peptides exert their effects by binding to a class of G protein-coupled receptors (GPCRs), namely the PAC1 receptor (PAC1R) and the two VIP receptors, VPAC1 and VPAC2.[2][3][4] While both PACAP isoforms and VIP bind to VPAC1 and VPAC2 with similar high affinity, PAC1R displays a significantly higher affinity for PACAP (1-38) and PACAP (1-27) over VIP.[2][6] This differential receptor affinity and the existence of multiple PAC1R splice variants contribute to the diverse and sometimes distinct physiological roles of the two PACAP isoforms.
Comparative Physiological Effects
The physiological actions of PACAP (1-38) and PACAP (1-27) are widespread, impacting numerous organ systems. While many of their effects overlap, key differences have been observed, particularly in the duration and potency of their actions.
Central Nervous System
In the central nervous system, both PACAP isoforms are implicated in neurodevelopment, neuroprotection, and the regulation of learning and memory.[1][7] They have been shown to promote neuronal survival and differentiation.[1]
Respiratory System
Both PACAP (1-27) and PACAP (1-38) act as potent bronchodilators by inhibiting airway smooth muscle tone.[8] However, the inhibitory effect of PACAP (1-38) is more sustained both in vitro and in vivo compared to PACAP (1-27).[8]
Cardiovascular System
Both isoforms induce vasodilation.[3] However, when administered in the airways for bronchodilatory purposes, neither PACAP (1-27) nor PACAP (1-38) appears to cause significant cardiovascular side effects.[8]
Metabolic Regulation
PACAP peptides play a significant role in regulating food intake and metabolism. Both PACAP (1-38) and PACAP (1-27) have been shown to reduce food consumption in a dose-dependent manner.[9] Their anorexigenic effects are mediated, at least in part, through the PAC1 receptor.[9] Furthermore, both isoforms can stimulate insulin secretion.[4]
Immune System
PACAP (1-38) has demonstrated anti-inflammatory properties by enhancing phagocytosis in macrophages and inhibiting the release of the pro-inflammatory cytokine interleukin-2 in lymphocytes.[8]
Receptor Binding and Activation: A Quantitative Comparison
The differential effects of PACAP (1-38) and PACAP (1-27) can be partially attributed to their interactions with the PAC1, VPAC1, and VPAC2 receptors. The PAC1 receptor, in particular, exhibits a preference for PACAP over VIP.[2][6]
| Ligand | Receptor | Cell Type | Binding Affinity (Ki/Kd) | Functional Potency (EC50) | Reference |
| PACAP (1-38) | PAC1 | Rat PAC1 transfected cells | ~3 nM (IC50) | 0.36 ± 0.11 nM (cAMP elevation) | [10] |
| PACAP (1-27) | PAC1 | Rat PAC1 transfected cells | 3 nM (IC50) | 0.31 ± 0.04 nM (cAMP elevation) | [10] |
| PACAP (1-38) | PAC1 | Primary TG glia | - | ~3-fold more potent than PACAP-27 (cAMP) | [11] |
| PACAP (1-27) | PAC1 | Primary TG glia | - | - | [11] |
| PACAP (1-38) | PAC1 | Primary TG neurons | - | Equiponent to PACAP-27 (cAMP) | [11] |
| PACAP (1-27) | PAC1 | Primary TG neurons | - | Equiponent to PACAP-38 (cAMP) | [11] |
| PACAP (1-38) | VPAC1 | - | Similar to VIP | - | [2] |
| PACAP (1-27) | VPAC1 | - | Similar to VIP | - | [2] |
| PACAP (1-38) | VPAC2 | - | Similar to VIP | - | [2] |
| PACAP (1-27) | VPAC2 | - | Similar to VIP | - | [2] |
Note: The table summarizes available quantitative data. Direct comparative studies across all receptors and cell types are limited. TG refers to trigeminal ganglia.
Signaling Pathways: Common and Divergent Mechanisms
Upon receptor binding, PACAP (1-38) and PACAP (1-27) activate intracellular signaling cascades, primarily through the coupling of their receptors to G proteins. The most well-characterized pathways involve the activation of adenylyl cyclase (AC) and phospholipase C (PLC).
The Adenylyl Cyclase/cAMP/PKA Pathway
Both PACAP isoforms potently activate the AC/cAMP/Protein Kinase A (PKA) pathway through Gs protein coupling.[3][12] This is considered a major signaling route for many of their physiological effects, including the stimulation of growth hormone secretion.[12]
The Phospholipase C/IP/PKC Pathway
The PAC1 receptor can also couple to Gq proteins, leading to the activation of Phospholipase C (PLC).[3] PLC activation results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[3] Studies suggest that PACAP (1-38) may have a more pronounced effect on the PLC pathway compared to PACAP (1-27) in certain cell types.[12] For instance, in porcine somatotropes, the activation of the PLC route plays a minor but significant role in mediating the effects of PACAP (1-38).[12]
Other Signaling Cascades
PACAP receptor activation can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is important for neuronal survival and differentiation.[1][10]
Diagrams of Signaling Pathways
References
- 1. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The PACAP/PAC1 Receptor System and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.pan.pl [journals.pan.pl]
- 6. Probing PAC1 receptor activation across species with an engineered sensor [elifesciences.org]
- 7. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide in Learning and Memory [frontiersin.org]
- 8. Bronchodilation by pituitary adenylate cyclase-activating peptide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. benchchem.com [benchchem.com]
- 11. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Role of PACAP (1-38) in the Expression of Neurotrophic Factors: A Technical Guide
Executive Summary: Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a pleiotropic neuropeptide with significant neurotrophic and neuroprotective functions.[1] A substantial body of evidence highlights its critical role in modulating neuronal survival, differentiation, and plasticity, largely through its ability to regulate the expression of key neurotrophic factors.[2][3] This document provides a comprehensive technical overview of the molecular mechanisms by which PACAP (1-38) governs the expression of neurotrophic factors, with a primary focus on Brain-Derived Neurotrophic Factor (BDNF). It details the core signaling pathways, presents quantitative data from key studies, outlines common experimental protocols, and provides visual diagrams of the underlying biological processes to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction to PACAP (1-38)
Pituitary Adenylate Cyclase-Activating Polypeptide is a highly conserved neuropeptide that belongs to the secretin/glucagon/vasoactive intestinal peptide (VIP) family.[4][5] The 38-amino acid form, PACAP (1-38), is the predominant version in the brain and exerts its biological effects by binding to three main G-protein coupled receptors (GPCRs): the PACAP-specific PAC1 receptor and two receptors it shares with VIP, VPAC1 and VPAC2.[4][6] The PAC1 receptor, which binds PACAP with up to 1000-fold higher affinity than VIP, is predominantly expressed in the central nervous system and is coupled to both Gαs and Gαq proteins, allowing it to activate multiple intracellular signaling cascades.[6][7] These signaling pathways are central to PACAP's roles in neurodevelopment, neuroprotection, and the regulation of gene expression.[3][8]
PACAP-Mediated Regulation of Neurotrophic Factors
PACAP's neurotrophic effects are significantly mediated by its ability to control the synthesis and release of other neurotrophic factors.
Brain-Derived Neurotrophic Factor (BDNF)
BDNF is the most well-documented neurotrophic factor regulated by PACAP. Multiple studies have demonstrated that PACAP (1-38) robustly induces the expression of BDNF in various neuronal cell types, including cortical and hippocampal neurons.[9][10][11] This induction is critical for PACAP's neuroprotective effects against excitotoxicity and apoptosis.[11] For instance, in primary cultures of rat cerebral cortex, PACAP (1-38) prevents the reduction of BDNF protein expression caused by NMDA-induced excitotoxicity or serum deprivation-induced apoptosis.[11] The neuroprotective effect of PACAP was abolished when cultures were preincubated with an anti-BDNF antiserum, indicating that BDNF expression is a necessary downstream event for PACAP's survival-promoting activity.[11] Furthermore, chronic stress has been shown to increase both PACAP and BDNF mRNA expression in the bed nucleus of the stria terminalis (BNST), suggesting a coordinated role in stress-induced neural plasticity.[12]
Other Neurotrophic and Growth Factors
The influence of PACAP on other neurotrophic factors is less pronounced or more context-dependent.
-
Nerve Growth Factor (NGF): While PACAP and NGF can synergistically increase PACAP gene expression in PC12h cells, PACAP itself does not appear to stimulate NGF production in cultured rat astrocytes.[13][14] Some studies indicate that PACAP can activate TrkA, the NGF receptor, but this occurs over a longer time course than direct receptor binding.[15]
-
Glial-Derived Factors: In cultured astrocytes, PACAP (1-38) has been shown to stimulate the expression of mRNAs encoding the glial glutamate transporters GLT-1 and GLAST, which are crucial for neuroprotection by clearing excess glutamate.[7]
Core Signaling Pathways in Neurotrophic Factor Induction
PACAP (1-38) utilizes several distinct, sometimes overlapping, signaling cascades to induce neurotrophic factor expression. These pathways are primarily initiated by the activation of the PAC1 receptor.
The Canonical cAMP/PKA/CREB Pathway
This is the most extensively characterized pathway for PACAP-mediated gene expression. Binding of PACAP to the Gαs-coupled PAC1 receptor activates adenylyl cyclase, leading to a rapid and potent increase in intracellular cyclic AMP (cAMP).[16][17] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the transcription factor CREB (cAMP Response Element-Binding Protein) at its Serine-133 residue.[18][19] Phosphorylated CREB (pCREB) translocates to the nucleus, binds to cAMP Response Elements (CRE) in the promoter regions of target genes, and initiates their transcription.[4][16][20] Genes for neurotrophic factors, particularly BDNF, are well-known targets of CREB-mediated transcription.[16][19]
MAPK/ERK and PLC/PKC Pathways
In addition to the cAMP pathway, PACAP can activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[8][21] This can occur through PKA-dependent mechanisms or via a PKA-independent, cAMP-mediated activation of Exchange protein directly activated by cAMP (Epac).[22] PAC1 receptor coupling to Gαq can also activate Phospholipase C (PLC), leading to the activation of Protein Kinase C (PKC), which can further modulate ERK signaling.[7][8] The ERK pathway is critically involved in mediating the neurotrophic effects of PACAP, such as neurite outgrowth and neuronal differentiation.[2][21][22]
RACK1-Mediated Nuclear Translocation
A specific mechanism linking PACAP to BDNF expression involves the scaffolding protein RACK1 (Receptor for Activated C Kinase 1).[9][15] In hippocampal neurons, RACK1 binds to the NR2B subunit of the NMDA receptor.[9] Upon PACAP stimulation and subsequent activation of the cAMP/PKA pathway, RACK1 is released from the NMDA receptor complex.[9][15] This freed RACK1 then translocates to the nucleus, where it directly regulates the expression of the BDNF gene.[6][9] This pathway provides a direct link between PACAP signaling and the transcriptional machinery for BDNF, independent of CREB phosphorylation.
Quantitative Analysis of PACAP's Effects
The effects of PACAP (1-38) on neurotrophic factor expression and signaling components have been quantified in numerous studies. The tables below summarize key findings.
Table 1: Effect of PACAP (1-38) on Neurotrophic Factor and Related Gene Expression
| Target Gene | Cell/Tissue Type | PACAP Conc. | Duration | Fold Change / Effect | Source |
|---|---|---|---|---|---|
| BDNF mRNA | Dorsolateral BNST (in vivo, chronic stress) | N/A | 7 days | ~3-fold increase vs. control | [12] |
| BDNF mRNA | Primary cortical neurons | 10 & 100 nM | 6 hours | Significant dose-dependent increase | [23] |
| BDNF mRNA | Primary cortical neurons | 10 & 100 nM | 48-72 hours | Maintained elevated levels | [23] |
| BDNF Protein | Primary cortical neurons (NMDA injury model) | Subnanomolar | N/A | Prevents ~28% reduction | [11] |
| BDNF Protein | Primary cortical neurons (serum deprivation) | Subnanomolar | N/A | Prevents ~93% reduction | [11] |
| GLT-1 mRNA | Cultured astrocytes | 100 nM | 72 hours | 1.8 ± 0.3-fold increase | [7] |
| GLAST mRNA | Cultured astrocytes | 100 nM | 72 hours | 1.3 ± 0.1-fold increase |[7] |
Table 2: Effect of PACAP (1-38) on Intracellular Signaling Components
| Target Molecule | Cell Type | PACAP Conc. | Duration | Effect | Source |
|---|---|---|---|---|---|
| cAMP | E10.5 hindbrain neuroepithelial cells | 100 nM | N/A | >20-fold increase | [17] |
| CREB Activation | NS-1 cells | 100 nM | 6 hours | 492 ± 11% of basal activity | [18] |
| pCREB | PVN CRH neurons (in vivo) | 150-300 pmol | 15-30 min | Robust phosphorylation | [4][20] |
| Axon Length | Primary hippocampal neurons | 10 nM | 3 days | Significant increase, comparable to 2 nM BDNF |[24] |
Key Experimental Methodologies
Investigating the role of PACAP in neurotrophic factor expression involves a range of standard and specialized molecular biology techniques.
Cell Culture and Treatment
-
Cell Models: Common in vitro models include primary neuronal cultures (e.g., from rat cortex or hippocampus) and neuronal-like cell lines such as human SH-SY5Y neuroblastoma and rat pheochromocytoma PC12 cells.[2][11][21] Primary astrocytes are used for studying glial-specific effects.[7]
-
PACAP Administration: PACAP (1-38) is typically dissolved in a vehicle like water or culture medium and applied to cells at concentrations ranging from picomolar to 100 nM.[7][23]
-
Inhibitor Studies: To dissect signaling pathways, specific pharmacological inhibitors are used. Common examples include H-89 or KT5720 to block PKA, PD98059 or U0126 to block the MEK/ERK pathway, and K252a to inhibit Trk receptors.[15][18][22]
Measurement of Gene and Protein Expression
-
Quantitative PCR (qPCR): This is the gold-standard method for quantifying mRNA levels of neurotrophic factors (e.g., BDNF) and their receptors. Total RNA is extracted from treated and control cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers with a fluorescent dye (e.g., SYBR Green) for real-time detection.[12][23]
-
Western Blotting: This technique is used to measure the total and phosphorylated levels of key signaling proteins (e.g., CREB, ERK, Akt). Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the target protein and its phosphorylated form, followed by a secondary antibody for detection.[18][25]
-
ELISA: Enzyme-Linked Immunosorbent Assay can be used to quantify the concentration of secreted neurotrophic factors like BDNF in the cell culture medium.[23]
Analysis of Signaling Pathway Activation
-
cAMP Assays: Intracellular cAMP levels are measured using competitive immunoassays, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).[17][26]
-
Reporter Gene Assays: To measure the transcriptional activity of pathways like the CREB pathway, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with specific response elements (e.g., CRE). An increase in reporter gene expression following PACAP treatment indicates activation of the pathway.[16][18]
Conclusion and Future Directions
PACAP (1-38) is a potent upstream regulator of neurotrophic factor expression, primarily acting to induce BDNF synthesis and release. This function is mediated through a network of signaling pathways, with the cAMP/PKA/CREB cascade being the most prominent, complemented by the MAPK/ERK and RACK1-dependent mechanisms. The ability of PACAP to orchestrate these pro-survival and plasticity-related genetic programs underscores its therapeutic potential for neurodegenerative diseases and psychiatric disorders.
Future research should focus on elucidating the cell-type and context-specificity of PACAP signaling to better understand how a single peptide can elicit diverse downstream effects. The development of PAC1 receptor-specific agonists and antagonists with improved pharmacokinetic properties is crucial for translating the neuroprotective promise of PACAP into viable clinical therapies. Furthermore, exploring the crosstalk between PACAP-initiated pathways and those of other growth factors will be essential for designing effective combination therapies for complex neurological conditions.
References
- 1. PACAP orchestration of stress-related responses in neural circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP) Promotes Both Survival and Neuritogenesis in PC12 Cells through Activation of Nuclear Factor κB (NF-κB) Pathway: INVOLVEMENT OF EXTRACELLULAR SIGNAL-REGULATED KINASE (ERK), CALCIUM, AND c-REL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between constitutive and acute gene regulation, and physiological and behavioral responses, mediated by the neuropeptide PACAP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pituitary adenylate cyclase-activating polypeptide (PACAP) mimics neuroendocrine and behavioral manifestations of stress: Evidence for PKA-mediated expression of the corticotropin-releasing hormone (CRH) gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PACAP regulates neuroendocrine and behavioral stress responses via CRF-containing neurons of the rat hypothalamic paraventricular nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide in Learning and Memory [frontiersin.org]
- 7. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a Neuron-Derived Peptide Regulating Glial Glutamate Transport and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Link Between PACAP Signalling and Hyaluronic Acid Production in Melanoma Progression [mdpi.com]
- 9. Pituitary adenylate cyclase-activating polypeptide (PACAP(1-38)) enhances N-methyl-D-aspartate receptor function and brain-derived neurotrophic factor expression via RACK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide pituitary adenylate cyclase-activating polypeptide (PACAP) slows down Alzheimer's disease-like pathology in amyloid precursor protein-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BDNF mediates the neuroprotective effect of PACAP-38 on rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic stress increases pituitary adenylate cyclase-activating peptide (PACAP) and brain-derived neurotrophic factor (BDNF) mRNA expression in the bed nucleus of the stria terminalis (BNST): roles for PACAP in anxiety-like behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pituitary adenylate cyclase-activating polypeptide (PACAP) is a regulator of astrocytes: PACAP stimulates proliferation and production of interleukin 6 (IL-6), but not nerve growth factor (NGF), in cultured rat astrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sdbonline.org [sdbonline.org]
- 16. Pituitary adenylate cyclase-activating peptide induces long-lasting neuroprotection through the induction of activity-dependent signaling via the cyclic AMP response element-binding protein-regulated transcription co-activator 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neural tube expression of pituitary adenylate cyclase-activating peptide (PACAP) and receptor: Potential role in patterning and neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Pituitary adenylate cyclase-activating polypeptide (PACAP) mimics neuroendocrine and behavioral manifestations of stress: Evidence for PKA-mediated expression of the corticotropin-releasing hormone (CRH) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. PACAP Enhances Axon Outgrowth in Cultured Hippocampal Neurons to a Comparable Extent as BDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. PACAP type I receptor transactivation is essential for IGF-1 receptor signalling and antiapoptotic activity in neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PACAP (1-38) Gene Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the regulatory mechanisms governing the expression of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) gene, ADCYAP1. It delves into the transcriptional control, signaling pathways, and hormonal modulation of PACAP expression, supported by quantitative data and detailed experimental protocols.
Introduction to PACAP and its Gene, ADCYAP1
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), encoded by the ADCYAP1 gene, is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27.[1] It is a member of the vasoactive intestinal peptide (VIP)-secretin-glucagon superfamily of peptides and is highly conserved across species.[2] PACAP plays crucial roles as a neurotransmitter, neuromodulator, and neurotrophic factor, influencing a wide array of physiological processes including neurodevelopment, stress responses, and metabolic regulation.[2][3] The expression of the ADCYAP1 gene is tightly regulated in a tissue-specific and stimulus-dependent manner, making it a key area of investigation for understanding its diverse biological functions and its implications in various pathological states.
Transcriptional Regulation of the ADCYAP1 Gene
The transcriptional activity of the ADCYAP1 gene is controlled by a complex interplay of cis-regulatory elements within its promoter region and the trans-acting factors that bind to them.
Promoter Structure and Key Regulatory Elements
The promoter of the human ADCYAP1 gene contains several well-characterized response elements that are critical for its basal and inducible expression. These include:
-
cAMP Response Elements (CREs): The ADCYAP1 promoter contains CRE-like sites that bind the transcription factor CREB (cAMP response element-binding protein).[4] The activation of CREB, typically through phosphorylation by Protein Kinase A (PKA), is a crucial step in the induction of PACAP gene expression.[4]
-
Activator Protein-1 (AP-1) Sites: The promoter also harbors AP-1 binding sites, which are recognized by transcription factors of the Jun and Fos families.[4] These sites are involved in mediating responses to various stimuli, including growth factors and stress signals.
-
Specificity Protein 1 (Sp1) Sites: Sp1 binding sites are also present and play a role in the basal and regulated expression of the ADCYAP1 gene.
Key Transcription Factors
Several transcription factors are known to regulate ADCYAP1 gene expression:
-
CREB: As a primary mediator of cAMP-induced gene expression, CREB plays a central role in PACAP regulation. Phosphorylation of CREB at Serine 133 enhances its transcriptional activity.
-
AP-1 Family Members (c-Fos, c-Jun, JunB): These transcription factors are often activated by the Protein Kinase C (PKC) and MAPK signaling pathways and contribute to the induction of PACAP expression in response to stimuli like Gonadotropin-Releasing Hormone (GnRH).[4]
-
Sp1: This transcription factor is involved in maintaining the basal expression of the ADCYAP1 gene and can also contribute to its induced expression.
Signaling Pathways Regulating ADCYAP1 Expression
The expression of the ADCYAP1 gene is regulated by multiple intracellular signaling cascades that converge on its promoter. The primary pathways involved are the PKA and PKC signaling pathways.
The cAMP/PKA Pathway
The canonical pathway for PACAP gene induction involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] cAMP then activates PKA, which in turn phosphorylates and activates CREB, leading to the transcription of the ADCYAP1 gene.[1][2]
The PLC/PKC Pathway
Activation of Phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates PKC, which can then activate downstream targets, including members of the MAPK family, ultimately leading to the activation of AP-1 transcription factors and subsequent ADCYAP1 gene expression.[2][4]
Crosstalk Between Signaling Pathways
There is significant crosstalk between the PKA and PKC pathways in the regulation of PACAP expression. For instance, GnRH utilizes both pathways to stimulate PACAP gene expression in gonadotropes.[4] Furthermore, these pathways can act synergistically to enhance PACAP promoter activity.[4]
Figure 1: Signaling pathways regulating ADCYAP1 gene expression.
Hormonal and Stimulus-Dependent Regulation
The expression of the ADCYAP1 gene is dynamically regulated by a variety of hormones and external stimuli, highlighting its role in physiological adaptation.
Regulation by GnRH
In pituitary gonadotrope cells, GnRH markedly induces PACAP mRNA levels.[5] This stimulation is mediated through both the PKA and PKC signaling pathways, acting on CRE and AP-1 sites in the PACAP promoter.[4][5]
Regulation by Stress
Chronic stress has been shown to significantly increase PACAP mRNA expression in specific brain regions, such as the bed nucleus of the stria terminalis (BNST).[1] This upregulation is implicated in the neuroplastic changes associated with anxiety-like behaviors.[1]
Regulation by Gonadal Steroids
Gonadal steroids, such as estradiol and dihydrotestosterone (DHT), can modulate PACAP gene expression. For instance, estradiol treatment has been shown to blunt PACAP gene expression in pituitary cells.[4]
Epigenetic Regulation
Epigenetic mechanisms, particularly DNA methylation, play a role in regulating ADCYAP1 gene expression. Hypermethylation of the ADCYAP1 promoter has been associated with transcriptional silencing in certain cancers.
Quantitative Data on ADCYAP1 Gene Expression
The following tables summarize quantitative data on the regulation of ADCYAP1 (PACAP) gene expression from various studies.
Table 1: Regulation of PACAP mRNA Expression by Stress
| Brain Region | Stress Paradigm | Fold Change in PACAP mRNA | Reference |
| Dorsolateral Bed Nucleus of the Stria Terminalis (dBNST) | Chronic variate stress (7 days) | ~10-fold increase | [1] |
| Paraventricular Nucleus (PVN) of the Hypothalamus | Chronic variate stress (7 days) | ~1.3-fold increase | [1] |
Table 2: Regulation of PACAP mRNA Expression by GnRH and Gonadal Steroids in Rat Primary Pituitary Cells
| Treatment | Duration | Fold Change in PACAP mRNA | Reference |
| GnRH | 6 hours | ~5-fold increase | [4] |
| GnRH | 24 hours | Significant increase (less than 6 hours) | [4] |
| Dihydrotestosterone (DHT) + GnRH | - | Augmented GnRH-mediated increase | [4] |
| Progesterone + GnRH | - | Augmented GnRH-mediated increase | [4] |
| Estradiol | - | Blunted PACAP gene expression | [4] |
Table 3: Regulation of PACAP Promoter Activity by Signaling Pathway Activators in LβT2 Cells
| Activator | Target Pathway | Fold Increase in Promoter Activity | Reference |
| Phorbol 12-myristate 13-acetate (PMA) | PKC | 12-fold | [4] |
| Forskolin | Adenylyl Cyclase/PKA | 4-fold | [4] |
| 8-bromo-cAMP (8-Br-cAMP) | PKA | 5-fold | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PACAP gene expression and regulation.
Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the transcriptional activity of the ADCYAP1 promoter in response to various stimuli.
Figure 2: Luciferase reporter assay workflow.
Materials:
-
pGL3-Basic vector (Promega)
-
ADCYAP1 promoter fragments
-
pRL-CMV vector (Promega) for co-transfection control
-
Appropriate cell line (e.g., LβT2, PC12)
-
Lipofectamine 2000 (Invitrogen)
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Construct Preparation: Clone different fragments of the ADCYAP1 promoter upstream of the luciferase reporter gene in the pGL3-Basic vector.
-
Cell Culture and Transfection: Seed cells in 24-well plates. Co-transfect cells with the pGL3-ADCYAP1 promoter construct and the pRL-CMV vector using Lipofectamine 2000 according to the manufacturer's protocol.
-
Treatment: After 24-48 hours of transfection, treat the cells with the desired stimuli (e.g., 100 nM GnRH, 10 µM Forskolin) for a specified duration (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction relative to the vehicle-treated control.[6]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the in vivo binding of transcription factors, such as CREB, to the ADCYAP1 promoter.
Figure 3: Chromatin Immunoprecipitation (ChIP) assay workflow.
Materials:
-
Formaldehyde
-
Glycine
-
Cell lysis buffer
-
Antibody against the transcription factor of interest (e.g., anti-CREB, Cell Signaling Technology)
-
Control IgG antibody (e.g., normal rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for qPCR (SYBR Green or TaqMan)
-
Primers specific for the ADCYAP1 promoter region containing the putative binding site.
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (or control IgG) overnight. Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl. Treat with Proteinase K to digest proteins.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR using primers flanking the putative transcription factor binding site in the ADCYAP1 promoter.
-
Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA and determine the fold enrichment over the IgG control.[7][8]
In Situ Hybridization (ISH) for mRNA Detection
ISH is used to visualize the cellular localization of ADCYAP1 mRNA within tissue sections.
Materials:
-
Tissue sections (fresh-frozen or paraffin-embedded)
-
Digoxigenin (DIG)-labeled antisense riboprobe for ADCYAP1 mRNA
-
Hybridization buffer
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for colorimetric detection
-
Microscope
Procedure:
-
Tissue Preparation: Prepare tissue sections and mount them on slides.
-
Probe Synthesis: Synthesize a DIG-labeled antisense riboprobe for ADCYAP1 mRNA using in vitro transcription. A sense probe should be used as a negative control.
-
Hybridization: Hybridize the tissue sections with the labeled probe overnight at an appropriate temperature.
-
Washing: Perform stringent washes to remove unbound probe.
-
Immunodetection: Incubate the sections with an anti-DIG-AP antibody.
-
Color Development: Add the NBT/BCIP substrate to visualize the location of the bound probe as a purple precipitate.
-
Imaging: Mount the slides and visualize the results under a microscope.
siRNA-mediated Knockdown of ADCYAP1
siRNA is used to specifically silence the expression of the ADCYAP1 gene to study its function.
Materials:
-
siRNA targeting ADCYAP1 mRNA (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Cell line of interest
-
Reagents for qPCR or Western blotting to validate knockdown
Procedure:
-
Cell Seeding: Seed cells in a culture plate to achieve 50-70% confluency at the time of transfection.
-
Transfection: Prepare siRNA-lipid complexes using a suitable transfection reagent and add them to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for gene knockdown.
-
Validation of Knockdown: Harvest the cells and quantify the reduction in ADCYAP1 mRNA levels by qPCR or PACAP protein levels by Western blot or ELISA.[8][9]
-
Functional Assays: Perform downstream functional assays to assess the phenotypic consequences of PACAP knockdown.
Conclusion
The regulation of PACAP (1-38) gene expression is a multifaceted process involving a precise interplay of transcription factors, signaling pathways, and hormonal cues. Understanding these regulatory networks is crucial for elucidating the diverse physiological roles of PACAP and for developing therapeutic strategies targeting this important neuropeptide system. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the intricacies of ADCYAP1 gene regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) and Sudden Infant Death Syndrome: A Potential Model for Investigation [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. GnRH Stimulates Expression of PACAP in the Pituitary Gonadotropes via Both the PKA and PKC Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. RNA In situ hybridization (ISH) using RNAscope® [protocols.io]
- 8. A novel method for the normalization of ChIP-qPCR data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A functional analysis of the CREB signaling pathway using HaloCHIP-chip and high throughput reporter assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Evolutionary Conservation of PACAP (1-38) Amino Acid Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a pleiotropic neuropeptide, is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[1][2] First isolated from ovine hypothalamic extracts, PACAP exists in two primary bioactive forms: a 38-amino acid peptide (PACAP-38) and a C-terminally truncated 27-amino acid version (PACAP-27).[3][4] PACAP-38 is the predominant and most abundant form in mammalian tissues.[3][5] The peptide exerts a wide array of biological functions, acting as a neurotransmitter, neuromodulator, and neurotrophic factor, and playing crucial roles in stress responses, neurodevelopment, and immune modulation.[6][7][8] A remarkable feature of PACAP is its profound structural conservation across several hundred million years of evolution, suggesting a vital and irreplaceable physiological role.[3][9] This guide provides a detailed examination of the evolutionary conservation of the PACAP (1-38) amino acid sequence, outlines key experimental protocols for its study, and visualizes its core signaling pathway.
Data Presentation: Evolutionary Conservation of PACAP (1-38)
The amino acid sequence of PACAP (1-38) exhibits an exceptionally high degree of conservation, particularly among mammals, where it is identical.[1][3] Significant homology is maintained even across diverse vertebrate classes, with only minor substitutions observed in more distant species like birds, amphibians, and fish.[1][2][3] This conservation is most pronounced in the N-terminal region (1-27), which is primarily responsible for the peptide's biological activity.[9]
Table 1: Comparison of PACAP (1-38) Amino Acid Sequences Across Vertebrate Species
| Species | 1-5 | 6-10 | 11-15 | 16-20 | 21-25 | 26-30 | 31-35 | 36-38 | % Identity (to Human) |
| Human/Ovine/Rat [2][10][11] | HSDGI | FTDSY | SRYRK | QMAVK | KYLAA | VLGKR | YKQRV | KNK | 100% |
| Chicken [12] | HSDGI | FTDSY | SRYRK | QMAVK | KYLAA | VLGKR | YKQRV | KNK | 100% |
| Frog (Xenopus) [12][13] | HSDGI | FTDSY | SRYRK | QMAVK | KYLAA | VLGKR | YKQRI | KNK | 97.4% |
| Salmon (Oncorhynchus) [12][14] | HSDGI | FTDSY | SRYRK | QMAVK | KYLAA | VLGR | R YR QR | F NK | 84.2% |
| Zebrafish (PACAP1) [4][15] | HSDGI | FTDSY | SRYRK | QMAVK | KYLAA | VLGKR | YKQRV | KNK | 100% |
| Zebrafish (PACAP2) [15] | HSDGI | FTDSY | SRYRK | QMAVK | KYLAA | VLGKR | YKQRV | KNK | 100% |
Amino acids are represented by their single-letter codes. Differences from the human sequence are highlighted in bold .
Experimental Protocols
The study of PACAP's evolutionary conservation involves a combination of peptide sequencing, bioinformatic analysis, and functional assays to confirm that structural conservation translates to conserved biological activity.
Peptide Amino Acid Sequencing
Determining the precise order of amino acids is the foundational step in conservation analysis.
-
Edman Degradation: This classical chemical method sequentially cleaves and identifies amino acids from the N-terminus of a purified peptide.[16][17][18]
-
Coupling: The peptide's N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions.
-
Cleavage: The resulting derivative is selectively cleaved under acidic conditions, releasing the N-terminal amino acid as a thiazolinone derivative.
-
Conversion & Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography (e.g., HPLC).
-
Cycling: The cycle is repeated on the shortened peptide to identify the subsequent amino acids. While highly accurate, this method is less efficient for long peptides and has been largely succeeded by mass spectrometry.[17][18]
-
-
Mass Spectrometry (MS): This is the predominant technology for modern peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures.[16][19][20]
-
Sample Preparation: The protein or peptide of interest is purified. For larger proteins, enzymatic digestion (e.g., with trypsin) is performed to generate smaller, more manageable peptide fragments.
-
Ionization: Peptides are ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Tandem MS (MS/MS) Analysis: In the mass spectrometer, peptide ions of a specific mass-to-charge (m/z) ratio are selected. These parent ions are then fragmented through collision-induced dissociation.
-
Sequence Deduction: The m/z ratios of the resulting fragment ions are measured, creating a fragmentation spectrum. This spectrum allows for the deduction of the amino acid sequence by calculating the mass differences between consecutive fragment ions.[17][20]
-
Data Analysis: The derived sequence can be determined de novo or by matching the experimental fragmentation pattern against theoretical spectra from protein sequence databases.[20]
-
Sequence Conservation and Phylogenetic Analysis
-
Sequence Alignment: To compare PACAP sequences from different species, multiple sequence alignment is performed using algorithms like BLASTP (Protein Basic Local Alignment Search Tool).[12] This process aligns the sequences to maximize regions of identity and identify substitutions, insertions, or deletions.
-
Phylogenetic Analysis: Aligned sequences are used to construct phylogenetic trees. These trees visually represent the evolutionary relationships between the PACAP sequences from different species, providing insights into the peptide's evolutionary history.
Functional Assays
Functional assays are critical to confirm that the high degree of sequence conservation corresponds to conserved biological function.
-
Receptor Binding Assay (Competitive Radioligand Binding): This assay measures the ability of PACAP from different species to bind to its receptors.[21]
-
Materials:
-
Cell membranes from a cell line stably overexpressing a PACAP receptor (e.g., human PAC1, VPAC1, or VPAC2).
-
Radiolabeled PACAP (e.g., [¹²⁵I]PACAP-27) as the tracer.
-
Unlabeled PACAP peptides (the "competitors") from various species.
-
Binding buffer and wash buffer.
-
-
Procedure:
-
A constant concentration of receptor membranes and radiolabeled PACAP is incubated with varying concentrations of unlabeled competitor PACAP.
-
The reaction is allowed to reach equilibrium (e.g., 120 minutes at room temperature).[21]
-
The mixture is rapidly filtered through a glass fiber filter mat to separate receptor-bound from free radioligand.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
-
Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. A lower IC₅₀ value indicates a higher binding affinity.
-
-
cAMP Accumulation Assay: This assay quantifies the functional consequence of receptor binding by measuring the production of the second messenger, cyclic AMP (cAMP).
-
Materials:
-
Intact cells expressing the PACAP receptor of interest (e.g., CHO cells transfected with the human PAC1 receptor).
-
PACAP peptides from various species.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., ELISA-based).
-
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor.
-
Cells are then stimulated with varying concentrations of a PACAP ortholog for a defined period (e.g., 10-30 minutes).
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration in the cell lysate is measured using a competitive immunoassay or other detection method.
-
-
Analysis: The data are used to generate dose-response curves, from which the potency (EC₅₀ value) of each PACAP variant can be determined.
-
Mandatory Visualization: PACAP Signaling Pathway
PACAP mediates its effects by binding to three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), which is highly specific for PACAP, and the VPAC1 and VPAC2 receptors, which bind PACAP and VIP with similar high affinities.[4][21] Activation of these receptors, particularly PAC1R, initiates dual signaling cascades through coupling to both Gαs and Gαq proteins.[21][22]
Caption: PACAP activates Gs and Gq signaling pathways.
Conclusion
The remarkable evolutionary conservation of the PACAP (1-38) amino acid sequence underscores its fundamental importance in vertebrate physiology. The identity of the peptide sequence across all mammals and its high homology in other vertebrates point to a strong negative selective pressure against mutation, particularly in the N-terminal domain critical for receptor activation. This structural conservation is mirrored by a conservation of function, as demonstrated by the ability of PACAP orthologs to activate conserved signaling pathways. For researchers and drug development professionals, this high degree of conservation implies that findings in animal models are highly relevant to human physiology, making PACAP and its receptors compelling targets for therapeutic intervention across a range of neurological, endocrine, and metabolic disorders.
References
- 1. PACAP (1-38), amide, human, ovine, rat [anaspec.com]
- 2. eurogentec.com [eurogentec.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Expression Analysis of PAC1-R and PACAP Genes in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pituitary adenylate cyclase-activating peptide (PACAP) signaling and the dark side of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Current State of Understanding of the Role of PACAP in the Hypothalamo-Hypophyseal Gonadotropin Functions of Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. phoenixpeptide.com [phoenixpeptide.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. rep.bioscientifica.com [rep.bioscientifica.com]
- 15. researchgate.net [researchgate.net]
- 16. Principle of Peptide Structure Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 17. jpt.com [jpt.com]
- 18. How to Sequence a Peptide [biognosys.com]
- 19. rapidnovor.com [rapidnovor.com]
- 20. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of PACAP(1-38) with VIP Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant roles in neurotransmission, neuromodulation, and as a neurotrophic factor.[1] Existing in two primary bioactive forms, PACAP-38 and PACAP-27, it exerts its effects through a class of G protein-coupled receptors (GPCRs) that it shares with the structurally similar Vasoactive Intestinal Peptide (VIP).[2][3] This guide provides a detailed examination of the interaction between PACAP(1-38) and the VIP receptor family, which includes the PACAP type I receptor (PAC1) and the VIP receptors type 1 (VPAC1) and type 2 (VPAC2). We will delve into the quantitative binding affinities, the intricate signaling pathways activated upon ligand binding, and the standard experimental protocols utilized to characterize these molecular interactions. This document is intended to serve as a comprehensive resource for researchers actively engaged in the study of this signaling system and for professionals involved in the development of therapeutics targeting these receptors.
PACAP(1-38) and VIP Receptor Family: An Overview
PACAP and VIP belong to the secretin/glucagon/VIP superfamily of peptides. PACAP-38, the 38-amino acid form, is the more abundant isoform in neuronal tissues.[2] The receptor family consists of three main subtypes:
-
PAC1 Receptor (PAC1R): Binds PACAP-27 and PACAP-38 with very high affinity, but shows a 100- to 1000-fold lower affinity for VIP.[3][4][5] This makes it the PACAP-preferring receptor.
-
VPAC1 and VPAC2 Receptors: These receptors bind both PACAP and VIP with similarly high affinities.[1][4][6][7] They are widely distributed and mediate many of the shared physiological effects of PACAP and VIP.[7]
The differential affinity of these receptors for PACAP and VIP allows for distinct physiological roles, despite the significant homology between the ligands.[8] Understanding these interactions is crucial for dissecting their biological functions and for designing selective therapeutic agents.
Quantitative Analysis of Binding Affinities
The binding affinity of PACAP(1-38) to PAC1, VPAC1, and VPAC2 receptors is a critical determinant of its biological activity. These affinities are typically quantified using metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). The data compiled from various studies are summarized below.
Table 1: Binding Affinities of PACAP(1-38) for PACAP/VIP Receptors
| Ligand | Receptor | Affinity Metric | Value (nM) | Source |
| PACAP(1-38) | PAC1 | IC50 | 3 | [5] |
| PACAP(1-38) | PAC1 | IC50 | 4 | [9] |
| PACAP(1-38) | VPAC1 | IC50 | 2 | [9] |
| PACAP(1-38) | VPAC2 | IC50 | 1 | [9] |
| PACAP-27 | PAC1 | Kd | ~0.092 | [10] |
| PACAP | PAC1 | Kd | ~0.5 | [2] |
| VIP | PAC1 | Kd | >500 | [2] |
| PACAP | VPAC1 / VPAC2 | Kd | ~0.5 | [2] |
| VIP | VPAC1 / VPAC2 | Kd | ~0.5 | [2] |
Note: IC50, Ki, and Kd values are context-dependent and can vary based on the cell type, membrane preparation, radioligand used, and specific assay conditions.
Receptor-Mediated Signaling Pathways
Upon binding of PACAP(1-38), the PAC1, VPAC1, and VPAC2 receptors undergo conformational changes, leading to the activation of intracellular signaling cascades. These receptors are primarily coupled to Gs and Gq proteins.[4]
Gs-Mediated Adenylate Cyclase Pathway
The canonical signaling pathway for all three receptors involves coupling to the Gs alpha subunit (Gαs).[2][11] This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][11] cAMP then acts as a second messenger, primarily activating Protein Kinase A (PKA).[4][11] PKA proceeds to phosphorylate a multitude of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[11][12]
Caption: Gs-protein coupled signaling cascade for PACAP/VIP receptors.
Gq-Mediated Phospholipase C Pathway
The PAC1 receptor, in particular, can also couple to the Gq alpha subunit (Gαq).[4][13] This coupling activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4] The elevated intracellular Ca²⁺ and DAG work in concert to activate Protein Kinase C (PKC), which phosphorylates various cellular proteins, influencing processes like cell growth and differentiation.[4]
Caption: Gq-protein coupled signaling cascade for the PAC1 receptor.
Experimental Protocols
Characterizing the interaction between PACAP(1-38) and its receptors requires specific and robust methodologies. The following sections detail the standard protocols for competition radioligand binding assays and cAMP accumulation assays.
Competition Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki or IC50) of an unlabeled ligand (the "competitor," e.g., PACAP(1-38)) by measuring its ability to displace a radiolabeled ligand from the receptor.[4][14][15]
Methodology:
-
Membrane Preparation:
-
Cells or tissues endogenously or recombinantly expressing the receptor of interest (PAC1, VPAC1, or VPAC2) are harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cellular debris.
-
The supernatant is then ultracentrifuged to pellet the membrane fraction.
-
The final membrane pellet is resuspended in a binding buffer to a specific protein concentration (e.g., 5-20 µg per well) and kept on ice.[4]
-
-
Assay Setup: The assay is typically performed in a 96-well plate format with three main conditions:
-
Total Binding: Membrane preparation is incubated with a fixed, low concentration of a high-affinity radioligand (e.g., [¹²⁵I]PACAP-27).[4]
-
Non-Specific Binding (NSB): Same as Total Binding, but with the addition of a high concentration (e.g., 1 µM) of unlabeled ligand (e.g., PACAP-38) to saturate all specific binding sites.[4]
-
Competition: Same as Total Binding, but with the addition of serially diluted concentrations of the unlabeled competitor ligand (PACAP(1-38)).[4]
-
-
Incubation: The plate is sealed and incubated at room temperature for a set duration (e.g., 120 minutes) to allow the binding reaction to reach equilibrium.[4]
-
Filtration and Counting:
-
The binding reaction is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C).[4] This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filter mat is dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter, yielding counts per minute (CPM).[4]
-
-
Data Analysis:
-
Specific Binding is calculated: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).[4]
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Workflow for a competition radioligand binding assay.
cAMP Accumulation Assay
This is a cell-based functional assay used to quantify the activation of Gs-coupled receptors by measuring the production of the second messenger cAMP.[16][17]
Methodology:
-
Cell Culture:
-
A cell line (e.g., CHO, HEK293) stably expressing the receptor of interest (PAC1, VPAC1, or VPAC2) is cultured in appropriate media.
-
Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.
-
-
Assay Procedure (Agonist Mode):
-
The cell culture medium is removed, and cells are incubated in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Cells are stimulated with various concentrations of the agonist (PACAP(1-38)) for a specific time at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Following stimulation, cells are lysed to release the intracellular cAMP.
-
The amount of cAMP in the lysate is quantified. Common detection methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where endogenous cAMP produced by the cells competes with a labeled cAMP probe for binding to a specific antibody. The resulting FRET signal is inversely proportional to the amount of cAMP produced.[18]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard plate-based competitive immunoassay.
-
Bioluminescence-Based Assays: These assays often use a PKA-based system where the activation of PKA by cAMP is measured via a luciferase reporter.[19]
-
-
-
Data Analysis:
-
The signal (e.g., HTRF ratio, luminescence) is plotted against the logarithm of the agonist concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the half-maximal effective concentration (EC50), which represents the potency of the agonist.
-
Caption: Workflow for a cAMP accumulation functional assay.
Conclusion
The interaction of PACAP(1-38) with the VIP receptor family is a complex and highly regulated process with profound physiological implications. PACAP(1-38) demonstrates high affinity for all three receptor subtypes—PAC1, VPAC1, and VPAC2—but its preferential binding to PAC1 distinguishes its activity from that of VIP. The activation of these receptors triggers potent intracellular signaling cascades, primarily through the Gs/cAMP and Gq/PLC pathways, which mediate the peptide's diverse biological effects. The experimental protocols detailed herein, namely radioligand binding and cAMP accumulation assays, represent the foundational tools for quantifying the affinity and functional potency of ligands like PACAP(1-38). A thorough understanding of these interactions, from quantitative binding to downstream signaling and the methodologies used to study them, is essential for advancing our knowledge of neuroendocrine regulation and for the rational design of novel therapeutics targeting this critical signaling axis.
References
- 1. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
- 2. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 3. Probing PAC1 receptor activation across species with an engineered sensor [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 5. PACAP/ VIP[Part 1]: Biology, Pharmacology, and new insights into their cellular basis of action/signaling which are providing new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VPAC1 receptors play a dominant role in PACAP-induced vasorelaxation in female mice | PLOS One [journals.plos.org]
- 7. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. innoprot.com [innoprot.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
A Deep Dive into the Structural Landscape of PACAP (1-38): A Comparative Analysis of Human, Ovine, and Rat Peptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that plays a crucial role in a vast array of physiological processes, including neurotransmission, neurodevelopment, and immune regulation. The 38-amino acid form, PACAP (1-38), is the most abundant and biologically active isoform. This technical guide provides a comprehensive structural analysis of PACAP (1-38) from three commonly studied species: human, ovine, and rat. A detailed examination of its structure is paramount for understanding its function and for the rational design of therapeutic analogs.
Primary Structure and Physicochemical Properties: A Tale of Conservation
A striking feature of PACAP (1-38) is its remarkable evolutionary conservation across mammalian species. The amino acid sequence of human, ovine, and rat PACAP (1-38) is identical, highlighting its fundamental biological importance. This absolute conservation simplifies comparative structural studies, as the primary structure, the very foundation of its three-dimensional conformation, is consistent across these species.
Table 1: Amino Acid Sequence of Human, Ovine, and Rat PACAP (1-38)
| Species | Amino Acid Sequence (Single-Letter Code) |
| Human | HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK |
| Ovine | HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK |
| Rat | HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK |
The identical primary structure results in consistent physicochemical properties, which are crucial for its solubility, stability, and interaction with its receptors.
Table 2: Physicochemical Properties of PACAP (1-38)
| Property | Value |
| Molecular Weight | 4534.3 g/mol [1] |
| Molecular Formula | C203H331N63O53S[1] |
| Isoelectric Point (pI) | ~10.5 (Calculated) |
| Extinction Coefficient | 5690 M⁻¹cm⁻¹ (Calculated) |
| Solubility | Soluble in water |
Secondary and Tertiary Structure: A Flexible Conformation
The three-dimensional structure of PACAP (1-38) in solution has been primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD). These studies reveal that PACAP (1-38) does not adopt a single, rigid conformation but rather exists in a dynamic equilibrium of structures.[2]
In an aqueous environment, the peptide is largely disordered. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE), it adopts a more defined structure. This flexibility is likely crucial for its ability to recognize and bind to its different receptors.
The solution structure of PACAP-38 in 50% TFE, as determined by NMR, reveals the following key features:
-
N-terminal region (residues 1-8): This region remains largely disordered and flexible.[2]
-
Central helical domain (residues 9-26): This segment forms a distinct α-helical structure.[2]
-
C-terminal helical domain (residues 28-34): A second, shorter α-helix is present in this region.[2]
The presence of two helical regions connected by a more flexible linker allows for a degree of conformational adaptability, which may be essential for its interaction with the PAC1, VPAC1, and VPAC2 receptors. The structure of PACAP (6-38) in complex with the N-terminal extracellular domain of the human PAC1 receptor has been determined, providing insights into the peptide-receptor interactions.[3] More recently, the cryo-electron microscopy structure of the full-length human PAC1 receptor in complex with PACAP38 has been resolved, offering a more complete picture of the binding mode.[4]
Experimental Protocols for Structural Analysis
The following sections provide detailed methodologies for the key experiments used in the structural characterization of PACAP (1-38).
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution.
Protocol:
-
Sample Preparation:
-
Synthesize or commercially obtain high-purity (>95%) PACAP (1-38).
-
Dissolve the peptide in a suitable buffer, typically 90% H₂O/10% D₂O or a membrane-mimicking solvent like trifluoroethanol (TFE) in water, to a final concentration of 0.5-1.0 mM. The pH should be adjusted to a range where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).
-
For heteronuclear NMR experiments, isotopic labeling (¹⁵N and/or ¹³C) of the peptide is required.
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum: To assess sample purity and overall folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled samples, this spectrum provides a fingerprint of the protein and is used for resonance assignment.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Assign the chemical shifts of all protons and, if applicable, ¹⁵N and ¹³C atoms to specific residues in the PACAP sequence.
-
NOE Assignment and Distance Restraints: Identify and assign cross-peaks in the NOESY spectra and convert their intensities into upper distance limits.
-
Dihedral Angle Restraints: Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to derive dihedral angle restraints for the peptide backbone.
-
-
Structure Calculation and Refinement:
-
Use the experimental distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, Rosetta).
-
Generate an ensemble of 3D structures that are consistent with the experimental data.
-
Refine the structures using molecular dynamics simulations in a water box to improve their quality and assess their stability.
-
Validate the final ensemble of structures using programs like PROCHECK-NMR to assess their geometric quality.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of high-purity PACAP (1-38) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region (190-260 nm).
-
Determine the precise concentration of the peptide solution using a reliable method (e.g., UV absorbance at 280 nm or amino acid analysis).
-
Prepare a series of dilutions of the peptide in the desired buffer or solvent (e.g., with varying concentrations of TFE) to a final concentration range of 10-100 µM.
-
-
CD Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV measurements.
-
Acquire a spectrum of the buffer blank first.
-
Acquire the CD spectrum of each peptide sample over the wavelength range of 190-260 nm.
-
Typical instrument parameters: bandwidth of 1 nm, scanning speed of 50 nm/min, and an integration time of 1-2 seconds. Multiple scans (e.g., 3-5) should be averaged for each sample to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Subtract the buffer blank spectrum from each of the peptide spectra.
-
Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * l * n) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
l is the path length of the cuvette in centimeters
-
n is the number of amino acid residues (38 for PACAP 1-38)
-
-
Analyze the resulting CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software (e.g., K2D2, DichroWeb).
-
Signaling Pathways and Experimental Workflows
The biological effects of PACAP are mediated through its interaction with specific G protein-coupled receptors, leading to the activation of intracellular signaling cascades. Understanding these pathways is crucial for drug development.
Caption: PACAP (1-38) Signaling Pathways.
The structural analysis of PACAP follows a logical workflow, from initial characterization to high-resolution structure determination.
Caption: Experimental Workflow for PACAP Structural Analysis.
Conclusion
The identical primary structure of human, ovine, and rat PACAP (1-38) underscores its conserved and critical biological functions. While possessing a flexible conformation in aqueous solution, it adopts a more defined helical structure in membrane-like environments, a feature likely essential for receptor binding and activation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the structure-function relationships of this important neuropeptide and to advance the development of novel PACAP-based therapeutics. The intricate signaling pathways initiated by PACAP highlight its potential as a target for a wide range of diseases, making its continued structural and functional characterization a high priority in biomedical research.
References
intracellular signaling cascades activated by PACAP (1-38)
An In-depth Technical Guide to Intracellular Signaling Cascades Activated by PACAP (1-38)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two bioactive forms: a 38-amino acid version (PACAP-38) and a shorter 27-amino acid form (PACAP-27).[1][2] As a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily, PACAP-38 exerts a wide range of biological effects, particularly within the nervous system, where it functions as a neurotransmitter and neuromodulator.[3][4] Its actions are critical in neurodevelopment, neuroprotection, and the regulation of synaptic plasticity.[5][6]
PACAP-38 mediates its effects by binding to three main types of G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), which binds PACAP with high affinity, and the VPAC1 and VPAC2 receptors, which bind both PACAP and VIP with similar affinities.[3][7][8] The profound and diverse physiological roles of PACAP are a direct consequence of the ability of these receptors, particularly PAC1R, to engage multiple, complex intracellular signaling cascades.[1][9] Activation of these pathways can lead to both rapid changes in neuronal excitability and long-term regulation of gene expression.[7] This guide provides a detailed overview of the core signaling pathways initiated by PACAP (1-38), presents quantitative data from key studies, outlines experimental protocols for their investigation, and offers visual representations of these complex networks.
Core Signaling Pathways Activated by PACAP (1-38)
PACAP (1-38) binding to its cognate receptors, primarily the PAC1 receptor, initiates a cascade of intracellular events by activating various G proteins. The PAC1 receptor is notably pleiotropic, capable of coupling to Gαs, Gαq, and other G proteins, leading to the activation of several canonical and non-canonical signaling pathways.[6][9][10]
Gαs / Adenylyl Cyclase / PKA Pathway
This is often considered the canonical signaling pathway for PACAP receptors.[5][11] Upon PACAP binding, the Gαs subunit is activated, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[7] The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).[8][12] Activated PKA can then phosphorylate a multitude of downstream targets, including ion channels, enzymes, and transcription factors like the cAMP response element-binding protein (CREB), ultimately modulating neuronal excitability and gene expression.[6][12]
Caption: The canonical Gαs-cAMP-PKA signaling pathway activated by PACAP.
Gαq / Phospholipase C / PKC Pathway
In addition to Gαs, PAC1 receptors can couple to Gαq proteins.[6][9][10] This coupling activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][13] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[14] The elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which phosphorylates various cellular proteins to control functions like ion channel activity and neurotransmitter release.[9][15]
Caption: The Gαq-PLC-PKC and calcium mobilization pathway initiated by PACAP.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
PACAP is a potent activator of the MAPK/ERK (Extracellular signal-Regulated Kinase) cascade, which is crucial for regulating cellular growth, differentiation, and survival.[15][16] The activation of ERK by PACAP can occur through several upstream mechanisms:
-
PKA-dependent activation: In some cell types, cAMP/PKA signaling can lead to the activation of the ERK pathway.[12][15]
-
PKC-dependent activation: PKC, activated via the Gαq pathway, can also initiate the MAPK/ERK cascade.[17]
-
β-arrestin and Receptor Endocytosis: PAC1 receptor activation can also stimulate ERK phosphorylation via β-arrestin-mediated receptor internalization and subsequent endosomal signaling, a process independent of classical G protein signaling.[1][9]
Regardless of the upstream trigger, the cascade typically involves the sequential phosphorylation of Raf, MEK, and finally ERK1/2.[18] Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate transcription factors and promote neurotrophic effects.[2]
Caption: Convergent pathways leading to the activation of MAPK/ERK by PACAP.
Phosphoinositide 3-Kinase (PI3K/Akt) Pathway
The PI3K/Akt signaling pathway is a critical mediator of cell survival and is strongly activated by PACAP to exert its neuroprotective effects.[2][8] PACAP-induced activation of the PI3K/Akt pathway can be mediated by Gβγ subunits released from G protein activation or through other receptor-proximal events.[2][12] Activated PI3K phosphorylates PIP2 to generate PIP3, which serves as a docking site for kinases like PDK1 and Akt (also known as Protein Kinase B). This leads to the phosphorylation and activation of Akt.[19] Phosphorylated Akt then regulates downstream targets to inhibit apoptosis and promote cell survival.[2][8]
Caption: The PI3K/Akt survival pathway activated by PACAP.
Quantitative Data on PACAP (1-38) Signaling
The following tables summarize quantitative data from various studies investigating PACAP-induced signaling events.
Table 1: PACAP-Induced cAMP Accumulation
| Cell Type | PACAP Concentration | Response Metric | Value | Citation |
|---|---|---|---|---|
| Osteoblast-like MC3T3-E1 cells | 0.1 nM - 0.1 µM | EC₅₀ | 3 nM | [20] |
| Bovine chromaffin cells | 1 nM | cAMP level | ~16 pmol/well | [21] |
| Bovine chromaffin cells | 100 nM | cAMP level | ~25 pmol/well | [21] |
| PAC1-CHO cells | Effective range | % of max cAMP | Variable |[22] |
Table 2: PACAP-Induced Kinase Phosphorylation
| Cell Type | PACAP Concentration | Time Point | Kinase | Fold Increase (vs. Control) | Citation |
|---|---|---|---|---|---|
| HEK cells (PAC1R) | 25 nM | 15 min | p-ERK | ~6.5-fold | [23] |
| HEK cells (PAC1R) | 25 nM | 120 min | p-ERK | ~3-fold | [23] |
| MCF-7 cells | Not specified | Seconds | p-Src, p-Raf | Rapid increase | [18] |
| MCF-7 cells | Not specified | 10-20 min | p-AKT, p-ERK, p-p38 | Maximal phosphorylation |[18] |
Table 3: PACAP-Induced Intracellular Calcium ([Ca²⁺]i) Mobilization
| Cell Type | PACAP Concentration | [Ca²⁺]i Change (Baseline → Stimulated) | Notes | Citation |
|---|---|---|---|---|
| Mouse chromaffin cells | 100 nM | 106 ± 8.3 nM → 650 ± 69 nM | Measured with Fura-2AM | [24] |
| Rat anterior pituitary cells | Not specified | Varies by cell type | Different mechanisms (cAMP-dependent entry, PLC-dependent release) |[25] |
Table 4: PACAP-Induced Functional Cellular Responses
| System | PACAP Concentration | Time Point | Response Metric | Fold Increase (vs. Control) | Citation |
|---|---|---|---|---|---|
| Neuronal nicotinic synapses | 100 nM | 15 min | Synaptic Firing Frequency (Fs) | 3.8-fold | [26] |
| Neuronal nicotinic synapses | 100 nM | 15 min | Synaptic Current (Is) | 1.4-fold |[26] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of PACAP-induced signaling. Below are protocols for key experiments.
Western Blotting for Phospho-Kinase Analysis (e.g., p-ERK, p-Akt)
This protocol is used to quantify the activation of kinase pathways by detecting their phosphorylated forms.[19][27]
Caption: A standard workflow for Western blot analysis of protein phosphorylation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 expressing PAC1R, SH-SY5Y, or primary neurons) and grow to 70-80% confluency. Serum-starve the cells for 4-12 hours to reduce basal signaling. Treat cells with PACAP (1-38) at various concentrations and for different time points. Include an untreated control.
-
Lysis and Protein Quantification: After treatment, immediately place plates on ice and wash with ice-cold PBS. Lyse cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[23]
-
Immunoblotting: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-buffered saline with Tween-20, TBST). Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., rabbit anti-phospho-ERK1/2) overnight at 4°C. Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. For normalization, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2).[27] Quantify band intensity using densitometry software.
Intracellular cAMP Accumulation Assay
This assay measures the production of the second messenger cAMP following receptor activation.
Caption: General workflow for measuring PACAP-induced cAMP accumulation.
Methodology:
-
Cell Preparation: Seed cells endogenously or exogenously expressing PACAP receptors into a 96-well plate and allow them to adhere overnight.
-
Assay Procedure: Wash the cells with a stimulation buffer. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for 10-20 minutes to prevent the degradation of newly synthesized cAMP.
-
Stimulation: Add various concentrations of PACAP (1-38) to the wells. Include a positive control like forskolin, which directly activates adenylyl cyclase, and a vehicle control. Incubate at 37°C for a specified time (e.g., 30 minutes).[21]
-
Lysis and Detection: Terminate the stimulation and lyse the cells. The cAMP concentration in the cell lysate is then measured using a commercially available detection kit, which could be based on various principles such as competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or radioimmunoassay (RIA).[21]
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Use this curve to determine the cAMP levels in the experimental samples. Plot the results as a dose-response curve to calculate potency (EC₅₀).
Intracellular Calcium ([Ca²⁺]i) Imaging
This protocol allows for real-time measurement of changes in intracellular calcium concentration in response to PACAP stimulation, typically using fluorescent indicators.[28]
Caption: Experimental workflow for Fura-2 AM or Fluo-4 AM calcium imaging.
Methodology:
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Dye Loading: Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBS). Incubate the cells with a calcium-sensitive dye, such as Fura-2 AM (1-5 µM), in the dark for 30-60 minutes at room temperature or 37°C. The AM ester allows the dye to cross the cell membrane. Pluronic F-127 is often included to aid in dye solubilization.[28]
-
Washing and De-esterification: After loading, wash the cells twice with HBS to remove any extracellular dye. Incubate for another 20-30 minutes to allow intracellular esterases to cleave the AM ester, trapping the active form of the dye inside the cells.[28]
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with an appropriate filter set, an excitation light source, and a sensitive camera. For Fura-2, the system alternates excitation between 340 nm and 380 nm while measuring emission at ~510 nm.[28]
-
Data Acquisition: Begin recording by perfusing the cells with HBS to establish a stable baseline fluorescence ratio (F340/F380). After establishing a baseline, switch the perfusion to a solution containing PACAP (1-38) and continue recording to capture the full calcium response.[14][28]
-
Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Data are often presented as the change in this ratio over time. Positive controls like ionomycin can be used at the end of an experiment to determine the maximum fluorescence ratio.[28]
References
- 1. Pituitary adenylate cyclase-activating peptide (PACAP) signaling and the dark side of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide in Learning and Memory [frontiersin.org]
- 7. Frontiers | PACAP-PAC1 Receptor Activation Is Necessary for the Sympathetic Response to Acute Intermittent Hypoxia [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral role of PACAP signaling reflects its selective distribution in glutamatergic and GABAergic neuronal subpopulations | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. A PACAP-activated network for secretion requires coordination of Ca2+ influx and Ca2+ mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Activation of MEK/ERK signaling contributes to the PACAP-induced increase in guinea pig cardiac neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Signaling pathways activated by PACAP in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Pituitary adenylate cyclase-activating polypeptide induces cAMP production independently from vasoactive intestinal polypeptide in osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Coincident Elevation of cAMP and Calcium Influx by PACAP-27 Synergistically Regulates Vasoactive Intestinal Polypeptide Gene Transcription through a Novel PKA-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. PACAP-induced ERK activation in HEK cells expressing PAC1 receptors involves both receptor internalization and PKC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PACAP and acetylcholine cause distinct Ca2+ signals and secretory responses in chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Differential calcium responses to the pituitary adenylate cyclase-activating polypeptide (PACAP) in the five main cell types of rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. PACAP/PAC1R signaling modulates acetylcholine release at neuronal nicotinic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
The Physiological Role of PACAP (1-38) in the Stress Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), a pleiotropic neuropeptide, is a critical regulator of the physiological response to stress. Existing in two bioactive forms, PACAP-38 and PACAP-27, the 38-amino acid variant, PACAP (1-38), is the focus of extensive research due to its potent and sustained effects on the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the physiological role of PACAP (1-38) in the stress response, detailing its signaling pathways, its impact on the hypothalamic-pituitary-adrenal (HPA) axis and sympathoadrenal system, and its function within key stress-related brain circuits. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating stress-related disorders and exploring novel therapeutic targets.
PACAP (1-38) Signaling Pathways in Stress
PACAP (1-38) exerts its effects by binding to three G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the vasoactive intestinal peptide (VIP) receptors 1 and 2 (VPAC1R and VPAC2R). However, PACAP binds to the PAC1 receptor with an affinity 1000-fold greater than VIP, making the PAC1 receptor the principal mediator of PACAP's physiological actions in stress.[1] The activation of PAC1R by PACAP (1-38) initiates two primary signaling cascades:
-
The Gs/Adenylate Cyclase Pathway: Binding of PACAP to PAC1R activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
-
The Gq/Phospholipase C Pathway: PAC1R can also couple to the Gq alpha subunit, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).
These signaling pathways ultimately modulate neuronal excitability, gene expression, and neurotransmitter release, thereby orchestrating the cellular response to stress.
// Nodes PACAP [label="PACAP (1-38)", fillcolor="#FBBC05", fontcolor="#202124"]; PAC1R [label="PAC1 Receptor", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gs [label="Gαs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gq [label="Gαq", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Response [label="Cellular Stress Response\n(e.g., Neuronal Excitability, Gene Expression)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges PACAP -> PAC1R [label="Binds"]; PAC1R -> Gs [label="Activates"]; PAC1R -> Gq [label="Activates"]; Gs -> AC [label="Stimulates"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; Gq -> PLC [label="Stimulates"]; PLC -> IP3 [label="Cleaves PIP2 to"]; PLC -> DAG [label="Cleaves PIP2 to"]; IP3 -> Ca_release; DAG -> PKC [label="Activates"]; PKA -> Response; PKC -> Response; Ca_release -> Response; }
Caption: PACAP (1-38) Signaling Pathways.
Role in the Hypothalamic-Pituitary-Adrenal (HPA) Axis
PACAP is a potent activator of the HPA axis, the central stress response system. PACAPergic neurons originating from various brain regions, including the brainstem, project to the paraventricular nucleus (PVN) of the hypothalamus. In the PVN, PACAP stimulates the synthesis and release of corticotropin-releasing hormone (CRH) from parvocellular neurons. CRH then travels through the hypophyseal portal system to the anterior pituitary, where it triggers the secretion of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal cortex to release glucocorticoids, such as corticosterone in rodents and cortisol in humans. Studies have shown that central administration of PACAP increases plasma ACTH and corticosterone levels, and this effect can be blocked by PACAP antagonists.
Role in the Sympathoadrenal System
Beyond the HPA axis, PACAP plays a crucial role in the sympathoadrenal stress response. It acts as a key neurotransmitter in the adrenal medulla, where it is co-released with acetylcholine from splanchnic nerve terminals. PACAP potently stimulates the synthesis and secretion of catecholamines (epinephrine and norepinephrine) from chromaffin cells. This action is critical for the "fight-or-flight" response, preparing the body for immediate action in the face of a stressor.
PACAP in Key Stress-Related Brain Circuits
PACAP's influence on the stress response extends to several extra-hypothalamic brain regions that are integral to emotional processing and anxiety-like behaviors.
-
Amygdala: The central nucleus of the amygdala (CeA) is a critical hub for processing fear and anxiety. Chronic stress has been shown to increase PACAP levels in the CeA. For instance, chronic social defeat stress in rats leads to a significant increase in PACAP immunoreactivity in the CeA.[1][2] PACAP signaling in the CeA is implicated in the generation of anxiety-like behaviors.
-
Bed Nucleus of the Stria Terminalis (BNST): The BNST is involved in sustained fear and anxiety. Chronic stress also upregulates PACAP expression in the BNST. Local infusion of PACAP into the BNST induces anxiety-like behaviors, while antagonism of PACAP receptors in this region can block the anxiogenic effects of chronic stress.
-
Prefrontal Cortex (PFC): The PFC is involved in the cognitive regulation of the stress response. PACAP signaling in the PFC has been linked to the processing of traumatic stress and fear learning.
Quantitative Data on PACAP (1-38) in Stress Response
The following tables summarize key quantitative findings from studies investigating the role of PACAP (1-38) in the stress response.
| Parameter | Stress Model | Brain Region/Tissue | Change in PACAP/PAC1R | Species | Reference |
| PACAP Immunoreactivity | Chronic Social Defeat Stress (10 days) | Central Amygdala (CeA) | ▲ 23.3% increase | Rat | [1][2] |
| PACAP Immunoreactivity | Single Social Defeat Stress | Central Amygdala (CeA) | ▲ 47.2% increase | Rat | [1] |
| PACAP Immunoreactivity | Single Social Defeat Stress | Bed Nucleus of the Stria Terminalis (BNST) | ▲ Increase | Rat | [1] |
| PACAP mRNA | Chronic Variable Stress (7 days) | Dorsolateral BNST | ▲ ~10-fold increase | Rat | |
| PAC1R mRNA | Chronic Variable Stress (7 days) | Dorsolateral BNST | ▲ ~2-fold increase | Rat |
Table 1: Effects of Stress on PACAP and PAC1 Receptor Expression.
| Treatment | Parameter Measured | Effect | Species | Reference |
| PACAP (1-38) infusion into BNST | Plasma Corticosterone | ▲ Significant increase at 30 and 60 minutes | Rat | [3][4] |
| PACAP (1-38) infusion into lateral ventricles | Plasma Corticosterone | No significant change | Rat | [3] |
| PACAP(6-38) antagonist (chronic) | Bodyweight change during chronic stress | ► Blocks stress-induced weight loss | Rat | [2] |
Table 2: Effects of PACAP (1-38) Administration and Antagonism on Physiological Parameters.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Chronic Social Defeat Stress (CSDS) in Rats
This protocol is adapted from studies investigating the effects of chronic psychosocial stress on PACAP expression.[1][2]
Objective: To induce a state of chronic stress in rats to study subsequent changes in PACAP expression and behavior.
Materials:
-
Male Sprague-Dawley or Wistar rats (intruders)
-
Larger, aggressive male Long-Evans rats (residents)
-
Resident's home cage (a large cage where the resident lives)
-
A protective cage for the intruder (e.g., a wire mesh cage)
Procedure:
-
Resident Screening: Screen resident rats for aggressive behavior by introducing a novel intruder into their home cage. Select residents that consistently attack the intruder within a short latency.
-
Defeat Sessions:
-
Introduce an intruder rat into the home cage of a resident rat for a 5-10 minute period of physical defeat (or until the intruder displays submissive postures).
-
After the physical defeat, place the intruder in a protective cage within the resident's home cage for the remainder of the 24-hour period. This allows for sensory but not physical contact with the aggressor.
-
Repeat this procedure for 10 consecutive days, exposing the intruder to a different resident each day to prevent habituation.
-
-
Control Group: House control rats in pairs in similar cages and handle them daily without exposure to the residents.
-
Post-CSDS Analysis: 24 hours after the final defeat session, tissues can be collected for analysis (e.g., immunohistochemistry for PACAP), or behavioral testing can be conducted.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; resident_screening [label="Resident Aggression Screening", fillcolor="#FBBC05", fontcolor="#202124"]; day1 [label="Day 1: Physical Defeat (5-10 min)\n+ Sensory Stress (24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; day2 [label="Day 2: Repeat with New Resident", fillcolor="#F1F3F4", fontcolor="#202124"]; day10 [label="Day 10: Final Defeat Session", fillcolor="#F1F3F4", fontcolor="#202124"]; post_stress [label="24h Post-Stress", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Tissue Collection &\nBehavioral Testing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> resident_screening; resident_screening -> day1; day1 -> day2; day2 -> day10 [style=dotted, label="..."]; day10 -> post_stress; post_stress -> analysis; analysis -> end; }
Caption: Chronic Social Defeat Stress Workflow.
Forced Swim Test (FST)
The FST is a common behavioral test to assess depressive-like behavior and stress coping strategies in rodents.
Objective: To measure the effect of PACAPergic manipulations on behavioral despair.
Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm diameter)
-
Water (23-25°C)
-
Video recording system
-
Towels for drying the animals
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Gently place the rat into the water for a 15-minute session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2, 24 hours later):
-
Place the same rat back into the cylinder with fresh water for a 5-minute session.
-
Record the session for later analysis.
-
Score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors. An increase in immobility is interpreted as a passive stress-coping strategy or "behavioral despair."
-
Measurement of Plasma Corticosterone
This protocol outlines the general steps for measuring corticosterone levels in rodent plasma.
Objective: To quantify the HPA axis response to stress or pharmacological intervention.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Corticosterone ELISA kit
-
Microplate reader
Procedure:
-
Blood Collection:
-
Collect blood samples at appropriate time points following the stressor or drug administration. Common methods include tail-nick, saphenous vein, or trunk blood collection following decapitation.
-
To minimize stress-induced corticosterone release from the collection procedure itself, ensure rapid and efficient sample collection.
-
-
Plasma Separation:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 15 minutes at 4°C) to separate the plasma.
-
Collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions for the specific corticosterone ELISA kit being used.
-
This typically involves incubating plasma samples and standards in a microplate pre-coated with corticosterone antibodies, followed by the addition of an enzyme-linked secondary antibody and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the corticosterone concentration in the samples by comparing their absorbance to the standard curve.
-
Immunohistochemistry (IHC) for PACAP
This protocol provides a general workflow for visualizing PACAP expression in brain tissue.
Objective: To determine the anatomical localization and relative abundance of PACAP in specific brain regions.
Materials:
-
Fixed brain tissue (e.g., 4% paraformaldehyde)
-
Cryostat or vibratome for sectioning
-
Primary antibody against PACAP
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with saline followed by a fixative (e.g., 4% PFA).
-
Post-fix the brain in the same fixative and then transfer to a sucrose solution for cryoprotection.
-
Section the brain into thin sections (e.g., 30-40 µm) using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate the sections with the primary anti-PACAP antibody overnight at 4°C.
-
Wash the sections and incubate with the biotinylated secondary antibody.
-
Wash the sections and incubate with the ABC reagent.
-
Develop the signal using a DAB substrate solution, which will produce a brown precipitate at the site of the antigen.
-
-
Imaging and Analysis:
-
Mount the sections on slides, dehydrate, and coverslip.
-
Examine the sections under a microscope to visualize PACAP immunoreactivity.
-
Quantify the staining intensity or the number of PACAP-positive cells in regions of interest.
-
Conclusion and Future Directions
PACAP (1-38) has emerged as a master regulator of the stress response, acting at multiple levels of the neuroendocrine and nervous systems. Its profound influence on the HPA axis, the sympathoadrenal system, and key emotional centers in the brain underscores its significance in both adaptive and maladaptive responses to stress. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the intricate role of PACAP in stress-related pathologies such as post-traumatic stress disorder (PTSD) and major depressive disorder.
Future research should focus on elucidating the specific contributions of the different PAC1 receptor splice variants and their downstream signaling pathways in mediating the diverse effects of PACAP in different brain regions and under various stress conditions. Furthermore, the development of highly selective and potent PAC1 receptor antagonists holds significant promise for novel therapeutic interventions for stress-related disorders. A deeper understanding of the complex interplay between PACAP and other neuropeptide systems involved in stress will be crucial for the development of more targeted and effective treatments.
References
- 1. The Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) System of the Central Amygdala Mediates the Detrimental Effects of Chronic Social Defeat Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eneuro.org [eneuro.org]
- 3. Pituitary adenylyl cyclase activating peptide (PACAP) in the bed nucleus of the stria terminalis (BNST) increases corticosterone in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pituitary adenylate cyclase-activating polypeptide (PACAP) in the bed nucleus of the stria terminalis (BNST) increases corticosterone in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In vivo Administration of PACAP (1-38) in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP (1-38) and PACAP (1-27).[1][2] PACAP (1-38) is the predominant form in mammals and exerts its effects through binding to three G protein-coupled receptors: the PACAP-specific receptor (PAC1) and two receptors that it shares with the vasoactive intestinal peptide (VIP), VPAC1 and VPAC2.[3][4] This document provides detailed protocols and application notes for the in vivo administration of PACAP (1-38) in rat models, compiled from various scientific studies. The information is intended to guide researchers in designing and executing experiments to investigate the diverse physiological roles of PACAP.
Data Presentation: Quantitative Summary of Administration Protocols
The following tables summarize key quantitative parameters for PACAP (1-38) administration in rats across various experimental contexts.
Table 1: Systemic Administration Protocols
| Route | Dose | Vehicle | Animal Model | Duration/Frequency | Key Findings | Reference |
| Intravenous (IV) | 5 nmol/rat (bolus) followed by 160 pmol/µL/hour infusion | 0.1% Bovine Serum Albumin (BSA) in saline | Male Wistar rats (transient middle cerebral artery occlusion) | Bolus at 4, 8, or 12 hours post-MCAO, followed by 48-hour infusion | Neuroprotection in stroke model | [5] |
| Intraperitoneal (IP) | 20 µ g/100 µL saline | Saline | Rats (streptozotocin-induced diabetic neuropathy) | Every second day for 8 weeks | Attenuated mechanical hyperalgesia and morphological signs of neuropathy | [6][7] |
| Intraperitoneal (IP) | 0.6 and 60 pmol/kg/day | Not specified | Goto-Kakizaki (GK) rats (type 2 diabetes) | Daily from 3 to 8-10 weeks of age | Reduced blood glucose | [8][9] |
| Intra-atrial | 10, 30, 100 µg | Not specified | Intact adult male rats | Single injection | Dose-dependent stimulation of LH release | [10] |
| Subcutaneous (s.c.) | 0.2 nmol/kg | Not specified | Mice (acetic acid-induced abdominal contractions) | Single injection | Diminished abdominal contractions | [11] |
Table 2: Central Nervous System (CNS) Administration Protocols
| Route | Dose | Vehicle | Animal Model | Duration/Frequency | Key Findings | Reference |
| Intracerebroventricular (ICV) | 8, 32 µg | Not specified | Intact adult male rats | Single injection | Stimulated LH release | [10] |
| Intrathecal | 3 nmol | Phosphate Buffered Saline (PBS) | Sprague Dawley rats | Single 10 µl infusion | Persistent sympathoexcitation | [12] |
| Intrathecal | 100 pmol | Not specified | Rats | 10 infusions of 10 µl separated by 5 min | Mimics sympathetic response to acute intermittent hypoxia | [12] |
| Microinjection (Rostral Ventrolateral Medulla - RVLM) | 5 pmol (100 µmol/l in 50 nl) | Phosphate Buffered Saline (PBS) | Sprague-Dawley, Wistar-Kyoto, and Spontaneously Hypertensive Rats | Single bilateral injection | Sustained sympathoexcitation and tachycardia | [13] |
| Microinjection (Infralimbic Cortex - IL) | 1 µg in 0.5 µl | Sterile saline | Adult male Sprague-Dawley rats | Single bilateral injection 30 min prior to test | Modified coping strategy in forced swim test | [14] |
| Microinjection (Nucleus Accumbens Core - NAcc) | 100 pmol in 0.5 µl | Vehicle | Rats | Single bilateral infusion 10 min before testing | Blocked cocaine-primed reinstatement | [15] |
Table 3: Local and Other Administration Protocols
| Route | Dose | Vehicle | Animal Model | Duration/Frequency | Key Findings | Reference |
| Intraplantar | 0.2 nmol | Not specified | Rats (carrageenan-evoked inflammatory mechanical allodynia) | Single injection | Inhibited inflammatory mechanical allodynia and thermal hyperalgesia | [11] |
| Aerosol (Inhalation) | 50 µ g/rat | 0.9% NaCl | Male Wistar rats (methacholine-induced airway hyperresponsiveness) | Single administration | Reversed bronchial constriction | [16] |
| Eye drops | 1 µ g/drop | 0.005% Benzalkonium-chloride | Wistar rats (retinal ischemia) | Single treatment immediately after operation | Neuroprotection in the retina | [3] |
| Local (to vascular anastomosis) | 0.2 µg in 0.2 mL | Physiological saline | Rats | Every two days | Not specified in abstract | [4] |
Experimental Protocols
Intravenous (IV) Bolus and Infusion for Neuroprotection Studies
This protocol is adapted from a study investigating the neuroprotective effects of PACAP-38 in a rat model of stroke.[5]
a. Materials:
-
PACAP (1-38) peptide
-
0.1% Bovine Serum Albumin (BSA) in sterile saline
-
Micro-osmotic pump
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for cannulation and pump implantation
b. Animal Model:
-
Male Wistar rats subjected to transient middle cerebral artery occlusion (MCAO).
c. Drug Preparation:
-
Dissolve PACAP (1-38) in 0.1% BSA in saline to the desired concentration for the bolus injection (e.g., to deliver 5 nmol/rat).
-
Prepare a separate solution of PACAP (1-38) for the micro-osmotic pump to deliver a continuous infusion (e.g., 160 pmol/µL/hour).
d. Administration Procedure:
-
At a predetermined time post-MCAO (e.g., 4, 8, or 12 hours), anesthetize the rat.
-
Administer a single bolus injection of the PACAP-38 solution intravenously (e.g., via the tail vein).
-
Immediately following the bolus injection, implant the pre-filled micro-osmotic pump subcutaneously.
-
Monitor the animal for recovery from anesthesia and for the duration of the infusion (e.g., 48 hours).
Intraperitoneal (IP) Injection for Chronic Studies
This protocol is based on a study examining the effects of PACAP-38 in a rat model of diabetic neuropathy.[6][7]
a. Materials:
-
PACAP (1-38) peptide
-
Sterile saline
-
Syringes and needles for IP injection
b. Animal Model:
-
Rats with streptozotocin-induced diabetes.
c. Drug Preparation:
-
Dissolve PACAP (1-38) in sterile saline to a concentration that allows for the administration of the desired dose in a small volume (e.g., 20 µg in 100 µL).
d. Administration Procedure:
-
Gently restrain the rat.
-
Lift the rat's hindquarters to allow the abdominal contents to shift forward.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder.
-
Inject the PACAP (1-38) solution.
-
Repeat the administration at the desired frequency (e.g., every second day) for the duration of the study (e.g., 8 weeks).
Intracerebroventricular (ICV) Injection for Central Effects
This protocol is for delivering PACAP-38 directly into the central nervous system, bypassing the blood-brain barrier.[5]
a. Materials:
-
PACAP (1-38) peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Stereotaxic apparatus
-
Cannula and injection syringe
-
Anesthesia
b. Animal Model:
-
Adult rats.
c. Drug Preparation:
-
Dissolve PACAP (1-38) in sterile aCSF or saline to the desired concentration.
d. Surgical and Administration Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula into the desired cerebral ventricle using appropriate stereotaxic coordinates.
-
Allow the animal to recover from surgery.
-
For administration, gently restrain the conscious animal (or re-anesthetize if necessary) and insert the injection cannula through the guide cannula.
-
Infuse the PACAP (1-38) solution slowly over a set period.
-
Leave the injection cannula in place for a short duration to prevent backflow before withdrawal.
Mandatory Visualizations
Signaling Pathways of PACAP
PACAP exerts its effects by activating three main G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The activation of these receptors primarily leads to the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels.[12]
Caption: PACAP (1-38) signaling cascade.
Experimental Workflow for In Vivo PACAP Administration
The following diagram illustrates a typical workflow for an in vivo experiment involving PACAP (1-38) administration in rats.
Caption: General experimental workflow for PACAP studies.
Considerations and Troubleshooting
-
Peptide Stability: PACAP (1-38) has a short half-life in peripheral blood due to degradation by enzymes like dipeptidyl peptidase IV (DPP-IV).[1][4][17] Researchers should consider this when choosing the administration route and frequency. For sustained effects, continuous infusion via osmotic pumps or the use of more stable analogs may be necessary.[5][16][17]
-
Dose-Response: The effective dose of PACAP (1-38) can vary significantly depending on the animal model, administration route, and the endpoint being measured.[5] It is often necessary to perform a dose-response study to determine the optimal therapeutic dose for specific experimental conditions.
-
Central vs. Peripheral Effects: The route of administration is critical for distinguishing between central and peripheral effects of PACAP.[18] Systemic administration may not result in significant brain penetration, whereas direct CNS administration (e.g., ICV or microinjection) bypasses the blood-brain barrier.[1][5]
-
Vehicle Solution: The choice of vehicle can be important. While saline is commonly used, some studies employ solutions containing BSA to prevent the peptide from adhering to surfaces.[5] For topical applications like eye drops, specific vehicles may be required to enhance penetration.[3]
References
- 1. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 2. Frontiers | Protective Effects of PACAP in Peripheral Organs [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Protective Effects of PACAP in a Rat Model of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The PACAP/PAC1 Receptor System and Feeding | MDPI [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. In vivo effect of pituitary adenylate cyclase activating polypeptide 38 (PACAP 38) on the secretion of luteinizing hormone (LH) in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Divergent peripheral effects of pituitary adenylate cyclase-activating polypeptide-38 on nociception in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | PACAP-PAC1 Receptor Activation Is Necessary for the Sympathetic Response to Acute Intermittent Hypoxia [frontiersin.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. tandfonline.com [tandfonline.com]
- 15. biorxiv.org [biorxiv.org]
- 16. scielo.br [scielo.br]
- 17. Novel stable PACAP analogs with potent activity towards the PAC1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PACAP causes PAC1/VPAC2 receptor mediated hypertension and sympathoexcitation in normal and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PACAP (1-38) in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a pleiotropic neuropeptide with potent neurotrophic and neuroprotective effects, making it a subject of significant interest in neuroscience research and therapeutic development. These application notes provide a comprehensive guide to using PACAP (1-38) in primary neuronal cell culture, including its biological activities, key signaling pathways, and detailed experimental protocols.
Biological Activity and Applications
PACAP-38 is the predominant and most bioactive form of PACAP in the nervous system.[1] It exerts its effects primarily through the high-affinity PAC1 receptor (PAC1R), a G protein-coupled receptor.[2] Activation of PAC1R by PACAP-38 triggers a cascade of intracellular signaling events that promote neuronal survival, differentiation, and plasticity.[2]
Key applications in primary neuronal culture include:
-
Neuroprotection: PACAP-38 protects various types of primary neurons, including cortical, hippocampal, and cerebellar granule neurons, from a wide range of insults such as excitotoxicity, oxidative stress, and apoptosis induced by growth factor withdrawal.[3][4][5]
-
Neurite Outgrowth and Differentiation: PACAP-38 promotes neurite outgrowth and neuronal differentiation in developing neurons.[6][7] It has been shown to increase axon length and the number of neurites in primary hippocampal neurons.[6]
-
Modulation of Synaptic Transmission: PACAP-38 can modulate synaptic activity and plasticity, for instance, by enhancing excitatory synaptic transmission in the hippocampus.[8]
-
Gene Expression Regulation: PACAP-38 influences the expression of genes involved in neuronal survival and function, including neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and anti-apoptotic proteins such as Bcl-2.[3][9]
Quantitative Data Summary
The following tables summarize the effective concentrations of PACAP (1-38) for various applications in primary neuronal cell culture, based on published literature.
Table 1: Neuroprotective Effects of PACAP (1-38)
| Neuronal Cell Type | Insult | Effective Concentration Range | Endpoint |
| Rat Cortical Neurons | NMDA-induced excitotoxicity | Subnanomolar to 100 nM | Increased cell survival |
| Rat Cortical Neurons | Serum deprivation | Subnanomolar to 100 nM | Increased cell survival |
| Rat Cerebellar Granule Neurons | Potassium deprivation-induced apoptosis | Picomolar to 100 nM | Decreased DNA fragmentation, increased cell survival |
| Sympathetic Neurons | NGF withdrawal | 100 nM | Abrogation of apoptosis, increased cell survival |
Table 2: Neurotrophic and Differentiating Effects of PACAP (1-38)
| Neuronal Cell Type | Effect | Effective Concentration Range | Endpoint |
| Rat Hippocampal Neurons | Axon outgrowth | 100 pM - 1 µM (dose-dependent) | Increased axon length, neurite number |
| Human SH-SY5Y Cells (neuroblastoma model) | Neurite outgrowth | 10 nM - 1 µM | Increased number of neurite-bearing cells |
| Olfactory Neurons | Increased neuron number | Dose-dependent | 2.5-fold increase in neuron number |
Table 3: Effects of PACAP (1-38) on Gene and Protein Expression
| Cell Type | Target | Effective Concentration | Effect |
| Human SH-SY5Y Cells | Bcl-2 expression | 0.1 nM | Upregulation |
| Human SH-SY5Y Cells | GAP-43 expression | 1 nM | Upregulation |
| Rat Cortical Neurons | BDNF mRNA expression | 10 nM - 100 nM | Upregulation |
| Rat Cortical Neurons | CREB phosphorylation | 100 nM | 3-fold increase |
Signaling Pathways
PACAP-38 binding to the PAC1 receptor activates multiple intracellular signaling cascades that are crucial for its neuroprotective and neurotrophic functions. The primary pathways include the adenylyl cyclase/PKA and phospholipase C/PKC pathways. These initial signals then diverge to activate downstream effectors such as the ERK/MAPK and PI3K/Akt pathways, ultimately leading to the activation of transcription factors like CREB and the regulation of target genes involved in cell survival and differentiation.
References
- 1. Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) Signalling Exerts Chondrogenesis Promoting and Protecting Effects: Implication of Calcineurin as a Downstream Target | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. BDNF mediates the neuroprotective effect of PACAP-38 on rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Pituitary Adenylate Cyclase Activating Polypeptide on Cell Death [mdpi.com]
- 5. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PACAP Enhances Axon Outgrowth in Cultured Hippocampal Neurons to a Comparable Extent as BDNF | PLOS One [journals.plos.org]
- 7. Molecular Mechanism for PACAP 38-Induced Neurite Outgrowth in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Pituitary Adenylate Cyclase-Activating Polypeptide: A Potent Therapeutic Agent in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PACAP (1-38)-Induced Neurite Outgrowth in PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) to induce neurite outgrowth in PC12 cells, a well-established model for studying neuronal differentiation. This document details the underlying signaling pathways, experimental protocols, and expected quantitative outcomes.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide with significant neurotrophic and neuroprotective effects. The 38-amino acid form, PACAP (1-38), has been shown to promote neuronal survival and differentiation, including the induction of neurite outgrowth in various neuronal cell lines.[1][2][3] PC12 cells, derived from a rat adrenal pheochromocytoma, respond to neurotrophic factors like Nerve Growth Factor (NGF) and PACAP by differentiating into a sympathetic neuron-like phenotype, characterized by the extension of neurites.[4][5][6] This makes the PACAP/PC12 cell model a valuable tool for studying the molecular mechanisms of neuronal differentiation and for screening potential therapeutic compounds.
PACAP (1-38) exerts its effects primarily through the activation of the PAC1 receptor, a G protein-coupled receptor.[7][8][9] This binding initiates a cascade of intracellular signaling events, prominently involving the Protein Kinase A (PKA), Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are crucial for mediating neurite extension.[1][10][11][12]
Data Presentation
The following tables summarize quantitative data from various studies on PACAP (1-38)-induced neurite outgrowth in PC12 cells, providing a clear comparison of different experimental conditions.
Table 1: Effect of PACAP (1-38) Concentration on Neurite Outgrowth
| PACAP (1-38) Concentration | Treatment Duration | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) | Reference |
| Control | 48 h | Baseline | Baseline | [12] |
| 10⁻⁹ M | 24 h | Data not specified | Significant increase over control | [8][11] |
| 10⁻⁸ M | 24 h | Data not specified | Significant increase over control | [8][11] |
| 5 nM | 48 h | Significant increase over control | Data not specified | [12] |
| 10⁻⁷ M (100 nM) | 6 h | Visible neurite outgrowth | Data not specified | [1] |
| 10⁻⁷ M (100 nM) | 24 h | Prominent neurite outgrowth | Significant increase over control | [1][8][11] |
| 10⁻⁷ M (100 nM) | 48 h | Prominent neurite outgrowth | Data not specified | [1] |
Table 2: Time-Course of PACAP (1-38)-Induced Neurite Outgrowth
| Time Point | PACAP (1-38) Concentration | Observation | Reference |
| 6 h | 100 nM | Neurite sprouting is visible. | [1][5] |
| 24 h | 100 nM | Prominent neurite outgrowth is observed. | [1] |
| 48 h | 100 nM | Neurite outgrowth is sustained and prominent. | [1] |
| 72 h | Data not specified | Neurite outgrowth can be allowed to proceed for this duration. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
PC12 Cell Culture and Maintenance
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen Type IV or Poly-L-lysine coated culture flasks/plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.[7]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Coat culture surfaces with collagen Type IV or poly-L-lysine to promote cell attachment.[6][7]
-
Subculture cells every 2-3 days, or when they reach 80-90% confluency. Avoid overgrowth as it can affect differentiation potential.
-
It is important to note that PC12 cell lines can exhibit variability between different laboratories and passage numbers can affect experimental outcomes.[4][13]
Neurite Outgrowth Assay
Materials:
-
PC12 cells
-
Collagen Type IV or Poly-L-lysine coated 24- or 96-well plates
-
Low-serum differentiation medium (e.g., RPMI-1640 with 1% horse serum)[6]
-
PACAP (1-38) stock solution
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Phase-contrast microscope or automated imaging system
Protocol:
-
Seed PC12 cells onto coated plates at a low density (e.g., 1 x 10⁴ cells/well in a 24-well plate) and allow them to attach for 24 hours.[6]
-
After attachment, gently aspirate the growth medium and replace it with low-serum differentiation medium.
-
Add PACAP (1-38) to the desired final concentrations (e.g., 10⁻⁹ M to 10⁻⁷ M).[8][11] Include a vehicle control (medium without PACAP).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[1][7]
-
After incubation, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Quantify neurite outgrowth using a phase-contrast microscope. A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is 1.5 to 2 times the length of the cell body diameter.[6] Alternatively, automated imaging systems can be used for more high-throughput analysis.[14][15]
-
Capture images from multiple random fields per well to ensure representative data.
Cell Viability Assay (MTT Assay)
Materials:
-
PC12 cells
-
96-well plates
-
PACAP (1-38)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed PC12 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight.[16]
-
Treat the cells with various concentrations of PACAP (1-38) for the desired time period.
-
Four hours before the end of the incubation, add 20 µL of MTT solution to each well.[17]
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Gently aspirate the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[17][18]
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[17][18] Cell viability is proportional to the absorbance.
Western Blotting for Signaling Pathway Activation
Materials:
-
PC12 cells
-
PACAP (1-38)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Seed PC12 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in low-serum medium for a few hours before treatment.
-
Treat the cells with PACAP (1-38) at the desired concentration for various time points (e.g., 5, 15, 30, 60 minutes) to observe transient phosphorylation events.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[18][19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using software like ImageJ.[18][20] Normalize the levels of phosphorylated proteins to the total protein levels.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways activated by PACAP (1-38) in PC12 cells and a typical experimental workflow.
References
- 1. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP) Promotes Both Survival and Neuritogenesis in PC12 Cells through Activation of Nuclear Factor κB (NF-κB) Pathway: INVOLVEMENT OF EXTRACELLULAR SIGNAL-REGULATED KINASE (ERK), CALCIUM, AND c-REL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Analysis of the PC12 cell transcriptome after differentiation with pituitary adenylate cyclase-activating polypeptide (PACAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Mechanism for PACAP 38-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PACAP activates Rac1 and synergizes with NGF to activate ERK1/2, thereby inducing neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanism for PACAP 38-Induced Neurite Outgrowth in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ppj.phypha.ir [ppj.phypha.ir]
- 19. ijbs.com [ijbs.com]
- 20. emilyjon.es [emilyjon.es]
Application Notes and Protocols: Experimental Use of PACAP (1-38) in Brain Slice Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide belonging to the vasoactive intestinal peptide/secretin/glucagon family.[1] The 38-amino acid form, PACAP (1-38), is the most abundant isoform in the brain and is implicated in a wide array of neuronal functions, including neurodevelopment, neuroprotection, and the modulation of synaptic plasticity and neuronal excitability.[2][3] Its potent effects on ion channels and synaptic components make it a significant subject of investigation in neurophysiology.[2] These application notes provide a comprehensive overview of the experimental use of PACAP (1-38) in brain slice electrophysiology, detailing its signaling pathways, protocols for its application, and a summary of its quantitative effects on neuronal activity.
Signaling Pathways of PACAP (1-38)
PACAP (1-38) primarily exerts its effects through the high-affinity G-protein coupled receptor, PAC1.[4] Activation of the PAC1 receptor can initiate multiple intracellular signaling cascades, predominantly through the coupling to Gαs and Gαq subunits.[1][4]
-
Gαs Pathway (cAMP/PKA-dependent): Binding of PACAP (1-38) to the PAC1 receptor activates Gαs, which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP).[4] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[1][4] The cAMP/PKA pathway is known to modulate various ion channels, including NMDA receptors and certain potassium channels, thereby influencing neuronal excitability and synaptic strength.[1][5]
-
Gαq Pathway (PLC-dependent): PACAP (1-38) can also activate the Gαq subunit, which stimulates Phospholipase C (PLC).[1][4] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] DAG activates Protein Kinase C (PKC), while IP3 triggers the release of intracellular calcium from the endoplasmic reticulum.[4][6] This pathway is also involved in the modulation of ion channels and synaptic transmission.[6][7]
-
Downstream Effectors: These primary pathways can further engage other signaling molecules, such as MAP kinases (ERK and p38), leading to changes in gene expression and long-term effects on neuronal function.[5][8]
Caption: Signaling pathways activated by PACAP (1-38) via the PAC1 receptor.
Quantitative Data Summary
The application of PACAP (1-38) in brain slice electrophysiology has yielded a range of quantitative effects on synaptic transmission and neuronal excitability. The tables below summarize key findings from various studies.
Table 1: Effects of PACAP (1-38) on Synaptic Transmission
| Brain Region | PACAP (1-38) Concentration | Measured Parameter | Observed Effect | Reference |
| Rat Hippocampal CA1 | 0.05 nM | fEPSP Amplitude | 148.1 ± 13.1% of baseline | [9] |
| Rat Hippocampal CA1 | 0.05 nM | fEPSP Slope | 150.0 ± 11.2% of baseline | [9] |
| Rat Hippocampal CA1 | 1 nM | NMDA-mediated EPSC Amplitude | 167 ± 10% of baseline | [7] |
| Rat Hippocampal CA1 | 1 nM | NMDA-evoked Peak Current | 140 ± 5% of baseline | [7] |
| Ciliary Ganglion Neurons | 100 nM | sEPSC Frequency | 3.8-fold increase over control | [2] |
| Ciliary Ganglion Neurons | 100 nM | sEPSC Amplitude | 1.4-fold increase over control | [2] |
Table 2: Effects of PACAP (1-38) on Neuronal Excitability
| Neuron Type | PACAP (1-38) Concentration | Measured Parameter | Observed Effect | Reference |
| Ciliary Ganglion Neurons | 100 nM | Action Potential Threshold | More depolarized (-43.9 ± 1.1 mV vs -49.0 ± 0.3 mV control) | [2] |
| Ciliary Ganglion Neurons | 100 nM | Repetitive Firing | Abolished | [2] |
| VTA A10 DA Neurons | 100 nM | Membrane Current | Robust and reversible outward current | [10] |
| ovBNST Neurons | 10 nM | Membrane Current | Sustained inward current (123.5 ± 43.5 pA) | [11] |
Experimental Protocols
The following protocols provide a generalized framework for studying the effects of PACAP (1-38) in acute brain slices. Specific parameters may need to be optimized depending on the brain region and species.
Protocol 1: Acute Brain Slice Preparation
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiology.[12][13][14]
Materials:
-
Slicing Artificial Cerebrospinal Fluid (aCSF): Ice-cold and continuously bubbled with 95% O₂ / 5% CO₂. Composition may vary, but a typical recipe is (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 1 CaCl₂, 3 MgCl₂.[14] Some protocols use a sucrose-based solution for improved viability.[15][16]
-
Recording aCSF: Similar to slicing aCSF but with physiological ion concentrations (e.g., 2 mM CaCl₂ and 1 mM MgCl₂), bubbled with 95% O₂ / 5% CO₂.
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Recovery chamber and recording chamber
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Once deeply anesthetized, decapitate the animal.
-
Brain Extraction: Rapidly dissect the skull to expose the brain.[13] Carefully remove the brain and immediately immerse it in ice-cold, oxygenated slicing aCSF.[12] This entire process should be performed as quickly as possible to preserve tissue health.
-
Slicing:
-
Mount the brain onto the vibratome stage. The orientation will depend on the desired brain region.
-
Submerge the brain in the vibratome buffer tray filled with ice-cold, oxygenated slicing aCSF.
-
Cut slices at the desired thickness (typically 300-400 µm).
-
-
Recovery:
-
Carefully transfer the slices to a recovery chamber containing recording aCSF, continuously bubbled with 95% O₂ / 5% CO₂.
-
Incubate the slices at a slightly elevated temperature (e.g., 32-35°C) for at least 30 minutes, then allow them to equilibrate to room temperature for at least another 30 minutes before recording.[14]
-
Protocol 2: Electrophysiological Recording and PACAP (1-38) Application
Materials:
-
Prepared acute brain slices
-
Electrophysiology rig (microscope, amplifier, micromanipulators, data acquisition system)
-
Glass recording pipettes (filled with appropriate internal solution)
-
PACAP (1-38) stock solution and working solutions
Procedure:
-
Chamber Transfer: Transfer a single brain slice to the recording chamber mounted on the microscope stage. Continuously perfuse the slice with oxygenated recording aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
Neuron Identification: Using differential interference contrast (DIC) or infrared microscopy, identify the target neurons or brain region (e.g., pyramidal cells in the CA1 region of the hippocampus).[7]
-
Recording Configuration:
-
Field Recordings (fEPSP): Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic region (e.g., stratum radiatum) to record field excitatory postsynaptic potentials (fEPSPs).[9]
-
Whole-Cell Patch-Clamp: Approach a target neuron with a glass pipette filled with internal solution. Establish a high-resistance seal (GΩ seal) and then rupture the membrane to achieve the whole-cell configuration.[17]
-
-
Baseline Recording: Record baseline synaptic responses or intrinsic firing properties for a stable period (e.g., 10-20 minutes) before applying PACAP (1-38).
-
PACAP (1-38) Application:
-
Washout and Post-Application Recording: After the application period, switch the perfusion back to the control aCSF to wash out the peptide. Continue recording to observe any long-lasting effects.[9]
-
Data Analysis: Analyze the recorded data to quantify changes in parameters such as fEPSP slope/amplitude, postsynaptic current amplitude, firing frequency, or membrane potential.
Caption: Experimental workflow for brain slice electrophysiology with PACAP (1-38).
References
- 1. researchgate.net [researchgate.net]
- 2. unifr.ch [unifr.ch]
- 3. Activation of the PACAP/PAC1 Signaling Pathway Accelerates the Repair of Impaired Spatial Memory Caused by an Ultradian Light Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The PACAP Paradox: Dynamic and Surprisingly Pleiotropic Actions in the Central Regulation of Energy Homeostasis [frontiersin.org]
- 5. Pituitary adenylate cyclase-activating polypeptide (PACAP(1-38)) enhances N-methyl-D-aspartate receptor function and brain-derived neurotrophic factor expression via RACK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Modulation of NMDA Receptors by Pituitary Adenylate Cyclase Activating Peptide in CA1 Neurons Requires Gαq, Protein Kinase C, and Activation of Src | Journal of Neuroscience [jneurosci.org]
- 8. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PACAP-38 Enhances Excitatory Synaptic Transmission in the Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of pituitary adenylate cyclase-activating polypeptide neurons in the hypothalamic ventromedial nucleus and the cognate PAC1 receptor in the regulation of hedonic feeding [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Brain Slice Preparation (Theory) : Neurophysiology Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisionary.com [precisionary.com]
- 15. protocols.io [protocols.io]
- 16. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 17. tandfonline.com [tandfonline.com]
Preparing PACAP (1-38) Stock Solutions for Preclinical Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP (1-38) and PACAP (1-27). PACAP (1-38) is the predominant form and is a potent activator of adenylate cyclase.[1][2] It plays a crucial role in various physiological processes, including neurotransmission, neuroprotection, and metabolic regulation. Accurate and consistent preparation of PACAP (1-38) stock solutions is critical for obtaining reliable and reproducible results in preclinical experiments. This document provides a detailed protocol for the preparation, storage, and handling of PACAP (1-38) stock solutions.
Quantitative Data Summary
A summary of the key quantitative data for human, ovine, and rat PACAP (1-38) is presented in the table below. This information is essential for accurate calculations and solution preparation.
| Parameter | Value | Source(s) |
| Molecular Weight | ~4534 g/mol | [1][3][4][5][6] |
| Appearance | Lyophilized white powder | [7] |
| Solubility | Soluble in sterile water (up to 0.90 mg/mL) | [3][6] |
| Purity (typical) | ≥95% (HPLC) | [3][5][6] |
| Storage (lyophilized) | -20°C or -80°C | [3][4][7] |
| Storage (stock solution) | -20°C (up to 1 month) or -80°C (up to 6 months) | [4][8] |
Experimental Protocol: Preparation of a 1 mM PACAP (1-38) Stock Solution
This protocol describes the preparation of a 1 mM stock solution of PACAP (1-38). Adjust the calculations accordingly for different desired concentrations.
Materials:
-
PACAP (1-38) lyophilized powder
-
Sterile, nuclease-free water
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Briefly, a benchtop centrifuge
-
Sterile syringe filters (0.22 µm pore size, low protein binding, e.g., PES)
-
Sterile syringes
Procedure:
-
Pre-Reconstitution Handling:
-
Before opening, allow the vial of lyophilized PACAP (1-38) to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
-
Calculation of Required Solvent Volume:
-
Use the following formula to calculate the volume of sterile water needed to achieve a 1 mM stock solution:
Volume (µL) = (Mass of peptide (mg) / Molecular Weight ( g/mol )) * 1,000,000
-
Example Calculation: For 1 mg of PACAP (1-38) with a molecular weight of 4534 g/mol :
Volume (µL) = (1 mg / 4534 g/mol ) * 1,000,000 ≈ 220.5 µL
-
-
Reconstitution:
-
Under sterile conditions (e.g., in a laminar flow hood), carefully add the calculated volume of sterile, nuclease-free water to the vial of PACAP (1-38).
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide aggregation or degradation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Sterile Filtration (Optional but Recommended):
-
To ensure the sterility of the stock solution, it is recommended to filter it through a 0.22 µm sterile syringe filter.
-
Draw the reconstituted PACAP (1-38) solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Carefully dispense the solution through the filter into a sterile, low-protein binding microcentrifuge tube.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use volumes in sterile, low-protein binding microcentrifuge tubes.
-
Label each aliquot clearly with the peptide name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Quality Control:
-
Purity Check: The purity of the PACAP (1-38) should be confirmed by the supplier's certificate of analysis (e.g., via HPLC).
-
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using methods such as amino acid analysis or UV-Vis spectroscopy, if the peptide contains chromophoric residues.
-
Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or microbial growth before use.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of PACAP (1-38) stock solutions.
Caption: Workflow for PACAP (1-38) Stock Solution Preparation.
PACAP (1-38) Signaling Pathways
PACAP (1-38) exerts its effects by binding to G protein-coupled receptors, primarily the PAC1 receptor, leading to the activation of multiple intracellular signaling cascades.[9][10][11] The diagram below provides a simplified overview of the major signaling pathways activated by PACAP (1-38).
Caption: Simplified PACAP (1-38) Signaling Pathways.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. lifetein.com [lifetein.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genscript.com [genscript.com]
- 5. bachem.com [bachem.com]
- 6. jpt.com [jpt.com]
- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 8. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 9. peptidetest.com [peptidetest.com]
- 10. youtube.com [youtube.com]
- 11. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PACAP (1-38) in Rodent Models of Neurological Disorders
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two primary bioactive forms, PACAP-38 and PACAP-27.[1] The 38-amino acid form, PACAP (1-38), is the predominant version in the nervous system and has garnered significant attention for its potent neurotrophic and neuroprotective properties.[1][2] Extensive research in various in vitro and in vivo models has demonstrated its ability to protect neurons from diverse insults and promote survival and regeneration.[3][4] This has led to its investigation as a potential therapeutic agent for a range of neurological disorders, including traumatic brain injury (TBI), stroke, Alzheimer's disease (AD), and Parkinson's disease (PD).[2][4][5] PACAP exerts its effects by binding to three G-protein coupled receptors: the PACAP-selective PAC1 receptor and the VPAC1 and VPAC2 receptors, which it shares with the related peptide VIP.[2][6] The neuroprotective actions are primarily mediated through the PAC1 receptor, which is abundantly expressed in the central nervous system.[7] These application notes provide a summary of dosages, administration routes, and experimental protocols for the use of PACAP (1-38) in rodent models of neurological disease.
Key Signaling Pathways
PACAP's neuroprotective effects are mediated through a complex network of intracellular signaling pathways.[1] Upon binding to its primary receptor, PAC1, PACAP initiates cascades that promote cell survival, reduce inflammation, and combat apoptosis.[3] Key pathways include the adenylyl cyclase (AC)-PKA-CREB axis, which upregulates the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), and the PLC and PI3K/Akt pathways.[3][6] These pathways collectively inhibit apoptotic signaling, including the release of cytochrome C and the activation of caspase-3, and modulate inflammatory responses.[3]
Caption: PACAP (1-38) signaling pathways leading to neuroprotection.
Quantitative Data Summary
The effective dosage and administration route of PACAP (1-38) are highly dependent on the specific rodent model and the nature of the neurological injury. The following table summarizes dosages used in various preclinical studies.
| Neurological Disorder Model | Rodent Species/Strain | PACAP (1-38) Dose | Route of Administration | Key Findings | Reference(s) |
| Traumatic Brain Injury (TBI) | Rat (Wistar) | 100 µg (single dose) | Intracerebroventricular (ICV) | Significantly reduced density of damaged axons in the corticospinal tract.[8][9][10] | [8][9][10] |
| Traumatic Brain Injury (TBI) | Rat | 1 µL/5µL saline (infusion) | Intracerebroventricular (ICV) | Pretreatment reduced brain edema and neuronal swelling.[9] | [9] |
| Alzheimer's Disease (AD) | Mouse (APP[V717I] Transgenic) | 10 µ g/day (for 3 months) | Intranasal (IN) | Improved cognitive function, stimulated non-amyloidogenic APP processing, and increased BDNF expression.[11][12] | [11][12] |
| Alzheimer's Disease (AD) | Mouse (SAMP8) | 0.01 µg | Intranasal (IN) | Improved memory.[13] | [13] |
| Parkinson's Disease (PD) | Rat (6-OHDA model) | 0.1 mg | Not Specified | Improved behavioral outcomes and reduced loss of dopamine neurons.[14] | [14] |
| Ischemic Stroke (tMCAO) | Mouse | 10 mg/kg (PACAP glycopeptide) | Intraperitoneal (IP) | Reduced infarct size by ~36% when given 1-hour post-reperfusion.[15] | [15] |
| Ischemic Stroke (pMCAO) | Rat | 2 µg (bolus injection) | Intracerebroventricular (ICV) | Pretreatment significantly reduced infarct size at 12 and 24 hours post-occlusion.[16] | [16] |
| Ischemic Stroke (tMCAO) | Mouse | 1 µg/µl (10 µl single dose) | Intranasal (IN) | Reduced infarct volume and promoted functional recovery.[17] | [17] |
| Subarachnoid Hemorrhage (SAH) | Rat | 30 µg/kg and 90 µg/kg | Not Specified | Significantly decreased intracranial pressure and brain water content 24h after SAH.[18] | [18] |
Experimental Protocols
Successful application of PACAP (1-38) in rodent models requires careful planning of the experimental workflow, from induction of the neurological disorder to the final analysis.
Caption: General experimental workflow for PACAP (1-38) studies in rodents.
Protocol 1: Neuroprotection in a Rat Model of Traumatic Brain Injury (TBI)
This protocol is based on studies investigating PACAP's effect on diffuse axonal injury.[8][10]
1. Animal Model:
-
Species: Adult male Wistar rats (250-300g).
-
Injury Induction: Use an impact acceleration model (e.g., Marmarou model) to induce diffuse axonal injury. This involves anesthetizing the animal and subjecting it to a controlled weight drop onto a helmet affixed to the skull.
2. PACAP (1-38) Administration:
-
Preparation: Dissolve lyophilized PACAP (1-38) in sterile saline or vehicle to a final concentration for delivery.
-
Administration Route: Intracerebroventricular (ICV) injection.
-
Procedure:
-
Following the induction of TBI, place the anesthetized rat in a stereotaxic frame.
-
Drill a small burr hole over the lateral ventricle.
-
Using a Hamilton syringe, slowly inject a single 100 µg dose of PACAP (1-38) into the ventricle.[8][9]
-
Control animals should receive an equivalent volume of the vehicle solution.
-
The injection can be administered immediately, or at delayed time points such as 30 minutes or 1 hour post-injury, to assess the therapeutic window.[9][10]
-
3. Assessment of Neuroprotection:
-
Endpoint: 2 to 24 hours post-injury.
-
Tissue Processing: Deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde. Extract the brain for histological analysis.
-
Analysis:
-
Perform immunohistochemistry on brain sections (e.g., corticospinal tract).
-
Use an antibody against β-amyloid precursor protein (β-APP), a marker for impaired axoplasmic transport, to identify damaged axons.[8][10]
-
Quantify the density of β-APP-immunoreactive axonal profiles to determine the extent of injury and compare between PACAP-treated and vehicle-treated groups.
-
Protocol 2: Ameliorating Pathology in a Mouse Model of Alzheimer's Disease
This protocol is adapted from studies using APP-transgenic mice to assess long-term PACAP treatment.[11][12]
1. Animal Model:
-
Species: APP[V717I]-transgenic mice, a model that develops Alzheimer's-like pathology.
-
Age: Begin treatment at a young age (e.g., 1 month old) before significant plaque pathology develops.[11]
2. PACAP (1-38) Administration:
-
Preparation: Dissolve PACAP (1-38) in a suitable vehicle for intranasal delivery. One described solution contains NaCl, citric acid, disodium phosphate, and benzalkonium chloride.[11] The final concentration should be 1 µg/µl.
-
Administration Route: Intranasal (IN). This non-invasive route can deliver peptides to the CNS, bypassing the blood-brain barrier.[6]
-
Procedure:
-
Administer treatment 5 days per week for a long-term period (e.g., 3 months).[11]
-
The daily dose is 10 µg per mouse (2.19 nmol/d).[11]
-
Gently restrain the mouse and deliver a total of 10 µl of the PACAP solution, applying 5 µl into each nostril using a micropipette.[11]
-
Administer an equivalent volume of the vehicle solution to the control group.
-
3. Assessment of Therapeutic Efficacy:
-
Behavioral Testing: After the treatment period, perform cognitive tests such as the Morris water maze or Y-maze to assess learning and memory deficits.
-
Molecular Analysis:
-
Euthanize mice and harvest brain tissue.
-
Use quantitative real-time RT-PCR (qPCR) to measure mRNA levels of key genes in brain homogenates, such as BDNF, PAC1 receptor, somatostatin, and the Aβ-degrading enzyme neprilysin.[11][12]
-
Utilize Western blotting or ELISA to quantify protein levels of sAPPα (indicating non-amyloidogenic processing) and the anti-apoptotic protein Bcl-2.[12]
-
Protocol 3: Reducing Infarct Size in a Mouse Model of Ischemic Stroke
This protocol describes the use of PACAP in a transient Middle Cerebral Artery Occlusion (tMCAO) model.[15][17]
1. Animal Model:
-
Species: Adult male mice (e.g., C57BL/6).
-
Injury Induction: The tMCAO model involves the temporary occlusion of the middle cerebral artery to induce focal cerebral ischemia.
-
Anesthetize the mouse and make a midline neck incision.
-
Expose the common carotid artery and insert a filament (e.g., a 6-0 nylon monofilament with a coated tip) into the internal carotid artery to block the origin of the MCA.
-
After a set period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
2. PACAP (1-38) Administration:
-
Route 1 (Intranasal):
-
Route 2 (Intraperitoneal - for modified PACAP):
3. Assessment of Neuroprotection:
-
Endpoint: Typically 24 to 48 hours post-MCAO.
-
Infarct Volume Measurement:
-
Euthanize the animal and rapidly remove the brain.
-
Slice the brain into uniform coronal sections (e.g., 2 mm thick).
-
Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C.[1] TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.
-
Image the stained sections and use image analysis software to calculate the infarct volume as a percentage of the total hemispheric volume.
-
-
Functional Recovery: Assess sensorimotor deficits using tests like the neurological deficit score (NDS) or cylinder test at various time points post-stroke.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic potential of PACAP for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the protective effects of PACAP in models of neurodegenerative diseases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Potential of the Nose-to-Brain Delivery of PACAP for the Treatment of Neuronal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small positive allosteric modulator of neuropeptide receptor PAC1-R exerts neuroprotective effects in MPTP mouse Parkinson’s disease model: A new drug for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of pituitary adenylate cyclase activating polypeptide in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Postinjury administration of pituitary adenylate cyclase activating polypeptide (PACAP) attenuates traumatically induced axonal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropeptide pituitary adenylate cyclase-activating polypeptide (PACAP) slows down Alzheimer's disease-like pathology in amyloid precursor protein-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropeptide pituitary adenylate cyclase-activating polypeptide (PACAP) slows down Alzheimer's disease-like pathology in amyloid precursor protein-transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intranasal Administration of PACAP: Uptake by Brain and Brain Region Targeting with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceofparkinsons.com [scienceofparkinsons.com]
- 15. PACAP glycosides promote cell outgrowth in vitro and reduce infarct size after stroke in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of pretreatment with PACAP on the infarct size and functional outcome in rat permanent focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pituitary Adenylate Cyclase-Activating Polypeptide Attenuates Brain Edema by Protecting Blood–Brain Barrier and Glymphatic System After Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Measuring PACAP (1-38) Induced cAMP Accumulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various methods to measure the accumulation of cyclic adenosine monophosphate (cAMP) induced by Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38). The included information is designed to guide researchers in selecting and performing the most suitable assay for their specific needs, from high-throughput screening to detailed mechanistic studies.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two bioactive forms, PACAP-38 and PACAP-27.[1] PACAP-38, the predominant form in mammals, exerts its effects by binding to three G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors VPAC1 and VPAC2.[2][3] Activation of these receptors, particularly PAC1R which binds PACAP with high affinity, stimulates the Gs alpha subunit of the G protein complex. This in turn activates adenylyl cyclase, leading to the conversion of ATP into the second messenger cAMP.[2] The subsequent rise in intracellular cAMP concentration triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).[3][4]
The measurement of PACAP-38 induced cAMP accumulation is a critical functional assay for studying the pharmacology of its receptors, screening for novel agonists and antagonists, and elucidating the downstream signaling pathways.[5][6] A variety of methods have been developed to quantify intracellular cAMP levels, each with its own advantages and limitations in terms of sensitivity, throughput, and the ability to perform live-cell kinetic measurements.
This guide details several of the most common and robust methods for measuring PACAP-38 induced cAMP accumulation, including luminescence-based assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, and Enzyme-Linked Immunosorbent Assays (ELISA).
Signaling Pathway of PACAP (1-38) Induced cAMP Accumulation
The binding of PACAP-38 to its cognate Gs-coupled receptor initiates a well-defined signaling cascade leading to the production of cAMP.
Methods for Measuring cAMP Accumulation
Several distinct methodologies are available for the quantitative measurement of cAMP. The choice of assay depends on factors such as the required sensitivity, throughput, cost, and whether real-time kinetic data from live cells is necessary.
Luminescence-Based Assays
Luminescence-based assays offer high sensitivity and are well-suited for high-throughput screening (HTS).[4] They are generally characterized by simple, "add-and-read" protocols.
The GloSensor™ cAMP Assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding moiety.[7][8] Binding of cAMP to this biosensor causes a conformational change in the luciferase, leading to a large increase in light output.[7][9] This assay is performed in live cells and allows for real-time kinetic measurements of cAMP dynamics.[7][9]
Experimental Workflow:
Detailed Protocol (GloSensor™ cAMP Assay):
-
Cell Preparation:
-
Transiently or stably transfect the target cells with the pGloSensor™-22F cAMP Plasmid.
-
Seed the transfected cells in a 96- or 384-well white, clear-bottom assay plate at a desired density and culture overnight.
-
-
Reagent Preparation:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.[10]
-
Prepare a solution of PACAP (1-38) at various concentrations in the appropriate assay buffer.
-
-
Assay Procedure:
-
Remove the culture medium from the cells.
-
Add the GloSensor™ cAMP Reagent-containing equilibration medium to each well.
-
Incubate the plate for approximately 2 hours at room temperature to allow the reagent to enter the cells and equilibrate.[7][9]
-
Add the desired concentrations of PACAP (1-38) or control compounds to the wells.
-
Measure luminescence immediately for kinetic studies or after a 15-30 minute incubation for endpoint analysis using a luminometer.[7]
-
The cAMP-Glo™ Assay is a bioluminescent, homogeneous assay that measures cAMP levels by quantifying the amount of ATP remaining after a cAMP-dependent protein kinase (PKA) reaction.[4][11] Intracellular cAMP stimulates PKA, which then consumes ATP. The remaining ATP is detected using a luciferase reaction, where the light output is inversely proportional to the cAMP concentration.[4]
Principle of Detection:
Detailed Protocol (cAMP-Glo™ Assay):
-
Cell Preparation:
-
Plate cells in a 96- or 384-well plate and culture overnight.
-
-
Cell Stimulation:
-
Remove the culture medium and replace it with a buffer containing a phosphodiesterase inhibitor like IBMX.
-
Add various concentrations of PACAP (1-38) and incubate for a desired period to induce cAMP production.
-
-
Assay Procedure:
-
Lyse the cells to release the accumulated cAMP.[11]
-
Add the cAMP Detection Solution, which contains PKA, to the cell lysate.[11]
-
Incubate to allow the PKA reaction to proceed.
-
Add the Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction to detect the remaining ATP.[11]
-
Measure luminescence using a plate-reading luminometer.
-
Correlate the luminescence signal to cAMP concentration using a standard curve.[11]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays are competitive immunoassays that are highly amenable to high-throughput screening.[12] These kits, such as HTRF®, LANCE®, and THUNDER™, utilize a long-lifetime europium (Eu3+) cryptate or chelate as a donor fluorophore and a red-shifted acceptor fluorophore.[12][13][14]
The assay is based on the competition between endogenous cAMP produced by the cells and a labeled cAMP conjugate (acceptor) for binding to a specific anti-cAMP antibody labeled with the donor.[13][15] When the donor and acceptor are in close proximity (i.e., low endogenous cAMP), a FRET signal is generated. An increase in intracellular cAMP displaces the labeled cAMP, leading to a decrease in the FRET signal.[15]
Detailed Protocol (General TR-FRET cAMP Assay): [14][16]
-
Cell Preparation:
-
Dispense cells into a 384-well low-volume plate.
-
-
Cell Stimulation:
-
Add different concentrations of PACAP (1-38) or other test compounds to the cells.
-
Include appropriate controls.
-
Seal the plate and incubate at room temperature for about 30 minutes.
-
-
Lysis and Detection:
-
Sequentially add the d2- or other acceptor-labeled cAMP conjugate and the Eu3+ cryptate-labeled anti-cAMP antibody to the wells. These reagents also contain a lysis buffer.
-
Incubate the plate for 1 hour at room temperature.[14]
-
-
Measurement:
-
Read the plate on a TR-FRET compatible reader, measuring the emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
Calculate the ratio of the two emission signals (e.g., 665/620) and convert this ratio to cAMP concentrations using a standard curve run in parallel.[13][14]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that can be used to quantify cAMP.[5] This method is typically more labor-intensive than the homogeneous luminescence or TR-FRET assays but can be very sensitive and does not require specialized plate readers beyond a standard spectrophotometer.
Detailed Protocol (Competitive ELISA for cAMP):
-
Cell Preparation and Stimulation:
-
Cell Lysis:
-
Lyse the cells to release the intracellular cAMP.[5]
-
-
ELISA Procedure:
-
Add the cell lysates and cAMP standards to the wells of a microplate pre-coated with a cAMP-specific antibody.
-
Add a fixed amount of enzyme-conjugated cAMP (e.g., HRP-cAMP) to each well. This will compete with the cAMP from the sample for binding to the antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme (e.g., TMB for HRP). The amount of color development is inversely proportional to the amount of cAMP in the sample.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.
-
Data Presentation
The quantitative data obtained from these assays are typically used to generate dose-response curves, from which key pharmacological parameters such as EC50 (half-maximal effective concentration) can be determined.
| Assay Type | Principle | Format | Throughput | Live Cell Kinetic | Key Parameters |
| GloSensor™ cAMP | Luminescence (cAMP-activated luciferase) | Homogeneous, Live-cell | High | Yes | EC50, Emax, Z'-factor |
| cAMP-Glo™ | Luminescence (ATP depletion by PKA) | Homogeneous, Lytic | High | No | EC50, Emax, Z'-factor |
| TR-FRET (HTRF®) | Competitive Immunoassay | Homogeneous, Lytic | Very High | No | EC50, IC50, Z'-factor |
| ELISA | Competitive Immunoassay | Heterogeneous, Lytic | Low to Medium | No | EC50, IC50 |
Table 1: Comparison of common methods for measuring cAMP accumulation.
| Parameter | Description | Importance |
| EC50 | The concentration of an agonist (e.g., PACAP-38) that produces 50% of the maximal response. | Measures the potency of the agonist. |
| Emax | The maximum response achievable with the agonist. | Measures the efficacy of the agonist. |
| IC50 | The concentration of an antagonist that inhibits the response to a fixed concentration of agonist by 50%. | Measures the potency of the antagonist. |
| Z'-factor | A statistical parameter used to evaluate the quality of a high-throughput screening assay. | A Z'-factor > 0.5 indicates an excellent assay. |
Table 2: Key quantitative parameters derived from cAMP assays.
Conclusion
The selection of an appropriate method for measuring PACAP-38 induced cAMP accumulation is crucial for obtaining reliable and meaningful data. For high-throughput screening of compound libraries, TR-FRET and luminescence-based assays like cAMP-Glo™ are excellent choices due to their speed, simplicity, and scalability. For detailed mechanistic studies or for monitoring the kinetics of cAMP signaling in real-time within living cells, the GloSensor™ cAMP assay is a powerful tool. Traditional ELISA remains a viable option for lower-throughput applications where high sensitivity is required and a specialized plate reader is not available. By understanding the principles and following the detailed protocols outlined in these application notes, researchers can effectively quantify the effects of PACAP-38 on this critical second messenger pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Increased luminescence of the GloSensor cAMP assay in LβT2 cells does not correlate with cAMP accumulation under low pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PACAP-38 in Acute ST-Segment Elevation Myocardial Infarction in Humans and Pigs: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bioluminescent-based, HTS-compatible assay to monitor G-protein-coupled receptor modulation of cellular cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. promega.com [promega.com]
- 8. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 9. GloSensor™ Technology [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. cAMP-Glo™ Assay [promega.com]
- 12. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for PACAP (1-38) Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that is a member of the vasoactive intestinal peptide (VIP)-secretin-glucagon superfamily of peptides.[1][2] It exists in two primary active forms: a 38-amino acid peptide (PACAP-38) and a C-terminally truncated 27-amino acid version (PACAP-27).[3][4] PACAP exerts its biological effects by binding to three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the VPAC1 and VPAC2 receptors.[2][5] The PAC1 receptor exhibits a much higher affinity for PACAP than for the related peptide VIP, making it a key target for therapeutic intervention in various physiological and pathological processes, including neuroprotection, inflammation, and metabolic regulation.[5][6][7]
This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of ligands, such as PACAP (1-38), with PACAP receptors. This type of assay is crucial for screening and characterizing novel therapeutic compounds that target the PACAP signaling system. The assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor, allowing for the determination of the compound's binding affinity (Ki).
PACAP Receptor Signaling Pathways
Activation of PACAP receptors initiates multiple intracellular signaling cascades. The PAC1 receptor, in particular, is known to couple to both stimulatory G protein (Gs) and Gq/11 protein pathways.[5][8][9]
-
Gs Pathway : Coupling to Gs activates adenylyl cyclase (AC), which in turn catalyzes the production of cyclic AMP (cAMP).[5][10] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular responses such as gene transcription and ion channel activity.[5][11]
-
Gq/11 Pathway : Activation of the Gq/11 pathway stimulates Phospholipase C (PLC).[5][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5][8]
-
MAPK/ERK Pathway : PACAP receptors can also activate the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway, which is involved in cell proliferation and differentiation.[8]
Caption: PACAP Receptor Signaling Pathways.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity of an unlabeled competitor, such as PACAP (1-38), for PACAP receptors expressed in cell membranes.
Materials and Reagents
-
Cell Membranes : Membrane preparations from a cell line stably overexpressing the human PAC1, VPAC1, or VPAC2 receptor.
-
Radioligand : [¹²⁵I]PACAP-27 (Specific Activity: ~2200 Ci/mmol).
-
Unlabeled Competitor : PACAP (1-38), lyophilized powder.
-
Non-Specific Binding Control : Unlabeled PACAP-38 (1 µM final concentration).
-
Binding Buffer : 25 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM PMSF, 0.5 mg/L leupeptin, 0.7 mg/L pepstatin, 10 µl (200 KIU) aprotinin, and 1% BSA (wt/vol).[4]
-
96-well microplate .
-
Cell harvester with glass fiber filter mats (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).
-
Scintillation counter .
-
Scintillation fluid .
Experimental Workflow
Caption: Workflow for a competition radioligand binding assay.
Detailed Procedure
-
Preparation :
-
Competitor Preparation : Prepare a stock solution of the unlabeled PACAP (1-38) in an appropriate solvent (e.g., water with 0.1% BSA). Perform serial dilutions in binding buffer to create a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M).[5]
-
Membrane Preparation : On the day of the assay, thaw the receptor membrane preparation on ice. Resuspend the pellet in ice-cold binding buffer to a final protein concentration of approximately 5-20 µg per well.[5] Keep the suspension on ice.
-
Radioligand Preparation : Dilute the [¹²⁵I]PACAP-27 stock in binding buffer to the desired final concentration (typically close to its Kd value).
-
-
Assay Setup :
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding : Add 50 µL of binding buffer, 150 µL of the membrane suspension, and 50 µL of the diluted [¹²⁵I]PACAP-27.[5]
-
Non-Specific Binding (NSB) : Add 50 µL of unlabeled PACAP-38 (to a final concentration of 1 µM), 150 µL of the membrane suspension, and 50 µL of the diluted [¹²⁵I]PACAP-27.[5]
-
Competitor Wells : Add 50 µL of each PACAP (1-38) dilution, 150 µL of the membrane suspension, and 50 µL of the diluted [¹²⁵I]PACAP-27.[5]
-
-
-
Incubation :
-
Seal the plate and incubate at room temperature for 120 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[5]
-
-
Filtration and Counting :
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester.[5]
-
Quickly wash the filters three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.
-
Transfer the filter mat to a counting vial or cassette.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate Specific Binding : Specific Binding = Total Binding - Non-Specific Binding.
-
Determine IC50 : Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki (Inhibitory Constant) : Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L] / Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment).[5]
-
-
Data Presentation
The binding affinity of PACAP (1-38) for different PACAP receptor subtypes is summarized below. Lower IC50 values indicate a higher binding affinity.
| Ligand | Receptor Subtype | IC50 (nM) |
| PACAP (1-38) | PACAP Type I Receptor | 4 |
| PACAP (1-38) | PACAP Type II Receptor VIP₁ | 2 |
| PACAP (1-38) | PACAP Type II Receptor VIP₂ | 1 |
Data sourced from MedChemExpress product information.[1]
Disclaimer: This protocol is intended as a guideline. Optimal conditions for specific experimental setups, including incubation times, temperatures, and buffer compositions, may need to be determined empirically. Always follow appropriate laboratory safety procedures when handling radioactive materials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Probing PAC1 receptor activation across species with an engineered sensor [elifesciences.org]
- 8. mdpi.com [mdpi.com]
- 9. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application of PACAP (1-38) in the Study of Insulin Secretion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that plays a significant role in regulating pancreatic islet function, particularly in the glucose-dependent stimulation of insulin secretion.[1][2] The 38-amino acid form, PACAP (1-38), is a potent secretagogue, making it a valuable tool for researchers studying the mechanisms of insulin release and for professionals in drug development targeting metabolic diseases like diabetes. This document provides detailed application notes, quantitative data summaries, experimental protocols, and signaling pathway diagrams to facilitate the use of PACAP (1-38) in insulin secretion research. PACAP is localized in pancreatic nerves and has been suggested to act as a parasympathetic and sensory neurotransmitter within the islets.[1] Its insulinotropic effect is primarily observed in the presence of glucose, highlighting its role as a modulator of glucose-stimulated insulin secretion (GSIS).[1][3][4]
Data Presentation
The following tables summarize the quantitative effects of PACAP (1-38) on insulin secretion from various studies.
Table 1: In Vitro Effects of PACAP (1-38) on Insulin Secretion
| Cell/Tissue Type | PACAP (1-38) Concentration | Glucose Concentration | Fold Increase/Effect on Insulin Secretion | Reference |
| Rat Pancreatic β-cells | Dose-dependent | Glucose-dependent | Stimulated insulin secretion | [3] |
| RIN 1046-38 cells | 0.1, 1, 10 pM | Basal | Increased basal insulin release (2.94±0.57%, 4.00±0.16%, 3.38±0.49% of total insulin content, respectively) | [5] |
| RIN 1046-38 cells | 0.01, 0.1, 1 pM | 1 mM Glucose | Dose-dependent increase in glucose-induced insulin release (5.28±0.79%, 7.09±0.54%, 6.46±0.54%, respectively) | [5] |
| RIN 1046-38 cells | 0.01, 0.1, 1 pM | 2.8 mM Glucose | Dose-dependent increase in glucose-induced insulin release (4.83±0.69%, 7.41±0.49%, 6.59±0.25%, respectively) | [5] |
| Isolated Perfused Rat Pancreas | 0.1 nM (PACAP27) | 5.5 mM Glucose | Significantly stimulated insulin release | [6] |
| Isolated Perfused Pancreas (Wild-type mice) | Not specified | 16.7 mM Glucose | Potentiated glucose-induced insulin secretion | [7] |
Table 2: In Vivo Effects of PACAP (1-38) on Insulin Secretion
| Animal Model | PACAP (1-38/27) Dose | Experimental Condition | Effect on Plasma Insulin | Reference |
| Anesthetized Mice | 1.3 nmol/kg (PACAP-27 & PACAP-38) | Intravenous Glucose Tolerance Test (IVGTT) | Acute insulin response (1-5 min) of 3.8 ± 0.4 nmol/l (PACAP-27) and 3.3 ± 0.3 nmol/l (PACAP-38) vs. 1.4 ± 0.1 nmol/l for glucose alone. | [8] |
| Anesthetized Mice | 1.3 nmol/kg (PACAP-27 & PACAP-38) | IVGTT | Potentiated total AUC for insulin by 60%. | [8] |
| Healthy Postmenopausal Women | 3 pmol/kg/min (PACAP27) | Intravenous Infusion | Increased basal insulin levels. | [9] |
| Healthy Postmenopausal Women | 3 pmol/kg/min (PACAP27) | IVGTT | Peak insulin after glucose was 797 ± 232 pmol/L vs. 559 ± 164 pmol/L with saline. | [9] |
| Anesthetized Mice | 1.5 nmol/kg (PACAP-(6-27) antagonist) | Gastric Glucose Gavage | Reduced 15-min insulin response by 18%. | [10] |
Signaling Pathways
PACAP (1-38) stimulates insulin secretion through a complex signaling cascade initiated by its binding to G protein-coupled receptors on pancreatic β-cells, primarily the PAC1 receptor.[3][11] This interaction activates multiple downstream effectors, leading to increased intracellular calcium and potentiation of insulin exocytosis.
Diagram 1: PACAP (1-38) Signaling Pathway in Pancreatic β-Cells
Caption: PACAP (1-38) signaling cascade in pancreatic β-cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in studying the effects of PACAP (1-38) on insulin secretion.
In Vitro Insulin Secretion Assay from Isolated Islets
This protocol describes the measurement of insulin secretion from isolated pancreatic islets in response to PACAP (1-38).
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Ficoll gradient
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Bovine Serum Albumin (BSA)
-
Glucose
-
PACAP (1-38)
-
Insulin ELISA kit
Procedure:
-
Islet Isolation:
-
Anesthetize the animal (e.g., mouse or rat) and perform a laparotomy.
-
Cannulate the common bile duct and perfuse the pancreas with cold Collagenase P solution.
-
Dissect the pancreas and incubate at 37°C for 15-20 minutes with gentle shaking.
-
Stop the digestion by adding cold HBSS with BSA.
-
Purify the islets using a Ficoll density gradient.
-
Handpick the islets under a stereomicroscope and culture them overnight in RPMI-1640 medium.
-
-
Insulin Secretion Assay:
-
Wash the cultured islets with KRB buffer containing low glucose (e.g., 2.8 mM).
-
Pre-incubate the islets in low glucose KRB buffer for 1 hour at 37°C.
-
Incubate groups of islets (e.g., 5-10 islets per tube) in KRB buffer with:
-
Low glucose (2.8 mM) - Basal secretion
-
High glucose (16.7 mM) - Stimulated secretion
-
High glucose (16.7 mM) + varying concentrations of PACAP (1-38) (e.g., 10⁻¹² to 10⁻⁷ M)
-
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the islets to measure total insulin content.
-
Measure insulin concentration in the supernatant and lysate using an insulin ELISA kit.
-
Express secreted insulin as a percentage of total insulin content.
-
Diagram 2: Experimental Workflow for In Vitro Insulin Secretion Assay
Caption: Workflow for isolating pancreatic islets and measuring insulin secretion.
In Vivo Intravenous Glucose Tolerance Test (IVGTT)
This protocol outlines the procedure for assessing the in vivo effect of PACAP (1-38) on glucose tolerance and insulin secretion in an animal model.
Materials:
-
Anesthetic (e.g., sodium pentobarbital)
-
Catheters for intravenous injection and blood sampling
-
Glucose solution (e.g., 50%)
-
PACAP (1-38) solution
-
Saline solution
-
Blood collection tubes (with anticoagulant and protease inhibitors)
-
Glucometer
-
Insulin ELISA kit
Procedure:
-
Animal Preparation:
-
Fast the animals overnight (e.g., 12 hours) with free access to water.
-
Anesthetize the animal.
-
Insert catheters into a suitable vein (e.g., jugular vein) for infusions and into an artery (e.g., carotid artery) or another vein for blood sampling.
-
-
Experimental Procedure:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Collect a basal blood sample (t = -15 min and t = 0 min).
-
At t = 0 min, administer an intravenous bolus of PACAP (1-38) or saline.
-
Immediately following the PACAP/saline injection, administer an intravenous bolus of glucose (e.g., 1 g/kg body weight).
-
Collect blood samples at specified time points (e.g., 2, 5, 10, 15, 30, 60, and 120 minutes) after the glucose injection.
-
-
Sample Analysis:
-
Measure blood glucose levels immediately using a glucometer.
-
Centrifuge the collected blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Measure plasma insulin concentrations using an insulin ELISA kit.
-
-
Data Analysis:
-
Plot blood glucose and plasma insulin concentrations against time.
-
Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.
-
Diagram 3: Logical Flow of an In Vivo IVGTT Experiment
Caption: Logical progression of an in vivo intravenous glucose tolerance test.
PACAP (1-38) is a powerful tool for investigating the molecular and physiological mechanisms of insulin secretion. Its glucose-dependent action makes it particularly relevant for studies on the regulation of glucose homeostasis. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals to effectively utilize PACAP (1-38) in their studies of pancreatic β-cell function and in the search for novel therapeutic agents for diabetes and other metabolic disorders. The provided signaling pathway diagrams offer a visual representation of the complex intracellular events triggered by PACAP (1-38), aiding in the design and interpretation of experiments.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Pituitary Adenylate Cyclase-Activating Polypeptide Stimulates Insulin and Glucagon Secretion in Humans* [ouci.dntb.gov.ua]
- 3. PACAP stimulates insulin secretion by PAC1 receptor and ion channels in β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal Transduction of PACAP and GLP-1 in Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stimulatory effects of pituitary adenylate cyclase-activating polypeptide (PACAP) on insulin and glucagon release from the isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - PAC1 receptor–deficient mice display impaired insulinotropic response to glucose and reduced glucose tolerance [jci.org]
- 8. PACAP stimulates insulin secretion but inhibits insulin sensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pituitary adenylate cyclase-activating polypeptide stimulates insulin and glucagon secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PACAP contributes to insulin secretion after gastric glucose gavage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging Role of PACAP as a New Potential Therapeutic Target in Major Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PACAP (1-38) as a Tool for Neuroprotection Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide belonging to the secretin/glucagon/VIP superfamily.[1][2] It exists in two primary forms, PACAP-27 and the more abundant PACAP-38, both derived from a common precursor protein.[3][4] PACAP (1-38) is widely expressed throughout the central and peripheral nervous systems and functions as a neurotransmitter, neuromodulator, and potent neurotrophic factor.[1][5] Its effects are mediated through three G protein-coupled receptors: the PACAP-specific PAC1 receptor and two receptors it shares with the Vasoactive Intestinal Peptide (VIP), VPAC1 and VPAC2.[5][6] The high affinity of PACAP for the PAC1 receptor, which is abundant in the brain, is strongly associated with its neuroprotective and neurotrophic actions.[6][7]
Numerous in vitro and in vivo studies have demonstrated PACAP's significant therapeutic potential in models of acute neuronal injury, such as stroke and traumatic brain injury (TBI), as well as chronic neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3][5][6] Its ability to cross the blood-brain barrier further enhances its appeal as a potential therapeutic agent.[8][9] PACAP exerts its protective effects by modulating multiple cellular pathways involved in apoptosis, inflammation, oxidative stress, and excitotoxicity.[10][11][12] These application notes provide an overview of the mechanisms, quantitative effects, and experimental protocols for utilizing PACAP (1-38) as a tool to investigate neuroprotection.
Mechanisms of PACAP (1-38)-Mediated Neuroprotection
PACAP's neuroprotective actions are multifaceted, involving direct effects on neurons and indirect actions via glial cells. The primary mechanisms include the activation of anti-apoptotic pathways, modulation of inflammatory responses, and promotion of cell survival and regeneration.
1. Anti-Apoptotic Signaling: A key mechanism of PACAP-mediated neuroprotection is the inhibition of programmed cell death. Upon binding to the PAC1 receptor, PACAP activates several intracellular signaling cascades that suppress apoptotic machinery. This includes the inhibition of key executioner enzymes like caspase-3 and the regulation of pro- and anti-apoptotic proteins such as the Bcl-2 family.[3][9]
2. Activation of Pro-Survival Kinases: PACAP robustly activates several kinase pathways crucial for neuronal survival and differentiation.
-
cAMP/PKA Pathway: The canonical pathway involves the activation of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][13] PKA can then phosphorylate various downstream targets, including the CREB transcription factor, to promote the expression of pro-survival genes like Brain-Derived Neurotrophic Factor (BDNF).[13][14]
-
MAPK/ERK Pathway: PACAP also stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK).[3][15] Activation of the ERK pathway is linked to protection against apoptosis in various neuronal cell types, including cerebellar granule neurons.[15]
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascade is another critical pro-survival pathway activated by PACAP.[16][17]
3. Anti-Inflammatory and Immunomodulatory Effects: PACAP can modulate immune responses in the nervous system. It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α from activated microglia and can alleviate neuroinflammation through pathways involving TLR4/MyD88/NF-κB.[3][6]
4. Induction of Neurotrophic Factors: PACAP can exert its effects indirectly by stimulating the release of other protective molecules. For instance, PACAP has been shown to induce the expression and release of BDNF and Interleukin-6 (IL-6), both of which contribute to its overall neuroprotective effect.[8][9][18]
Signaling Pathways
The neuroprotective effects of PACAP (1-38) are initiated by its binding to the PAC1 receptor, which can couple to multiple G-proteins to activate diverse downstream signaling cascades.
A notable indirect pathway involves the cytokine IL-6. PACAP stimulates the release of IL-6, which then acts in an autocrine or paracrine manner to activate the JAK/STAT pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2.[9]
Data Presentation: Quantitative Effects of PACAP (1-38)
The neuroprotective efficacy of PACAP (1-38) has been quantified in numerous preclinical models. The following tables summarize key findings.
Table 1: Summary of In Vivo Neuroprotective Effects of PACAP (1-38)
| Model | Species | PACAP (1-38) Dose/Administration | Key Finding | Quantitative Result | Citation(s) |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Intravenous injection | Reduced ischemic brain injury | Infarct volume reduced from ~36% to ~18.8% | [8] |
| Middle Cerebral Artery Occlusion (MCAO) | IL-6+/+ Mouse | Intravenous injection | Decreased infarct volume | Infarct volume reduced from 59.7 mm³ to 31.8 mm³ | [9] |
| Middle Cerebral Artery Occlusion (MCAO) | IL-6-/- Mouse | Intravenous injection | No significant reduction in infarct volume | No significant change in infarct volume observed | [9] |
| 6-OHDA-induced Parkinson's Disease | Rat | 0.1 mg pre-treatment | Protected dopaminergic neurons and improved behavior | Significantly fewer dopamine neurons lost | |
| Traumatic Brain Injury (CCI) | Rat | Intravenous injection | Reduced total injury volume | Significantly reduced TBI volume compared to vehicle | [6] |
| Bilateral Common Carotid Artery Occlusion (BCCAO) | Rat | 1 µ g/drop eye drops | Protected retinal structure | Ganglion cell loss reduced from 52.4% to 25.9% | [19] |
Table 2: Summary of In Vitro Neuroprotective Effects of PACAP (1-38)
| Cell Type / Model | Insult | PACAP (1-38) Concentration | Key Finding | Quantitative Result | Citation(s) |
| SH-SY5Y Dopaminergic Cells | Inflammatory Mediators (from LPS/IFN-γ stimulated THP-1) | 10 nM - 200 nM | Dose-dependent protection against toxicity | 10 nM: ~34% protection; 200 nM: Full protection | [14][20] |
| Primary Rat Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 300 nM | Maximal neuroprotection | EC50 for cell viability: 49.9 ± 1.28 nM | [21] |
| Primary Rat Cortical Neurons | NMDA-induced excitotoxicity | Subnanomolar concentrations | Protection against cell death | Significantly prevented the ~28% reduction in BDNF | [18] |
| Primary Rat Cortical Neurons | Serum deprivation | Subnanomolar concentrations | Protection against apoptosis | Significantly prevented the ~93% reduction in BDNF | [18] |
| Cerebellar Granule Neurons | Potassium deprivation | 100 nM | Increased cell survival by decreasing apoptosis | Maximal activation of ERK activity at 100 nM | [15] |
| Immature Sympathetic Neurons | NGF withdrawal | 100 nM | Abrogated apoptotic signals and promoted survival | Protected ~50% of the neuronal population | [17] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study PACAP (1-38) neuroprotection.
Protocol 1: In Vitro Neuroprotection Assay Against Inflammatory-Mediated Toxicity
This protocol details a method to assess PACAP's ability to protect dopaminergic neurons (SH-SY5Y cell line) from toxic inflammatory mediators produced by microglia-like cells (THP-1 cell line).[14][20]
A. Materials and Reagents
-
SH-SY5Y human neuroblastoma cells
-
THP-1 human monocytic cells
-
DMEM/F-12 and RPMI-1640 media
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
PACAP (1-38) peptide (human, ovine, rat)
-
Optional: PACAP antagonist (e.g., PACAP 6-38)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
B. Procedure
-
Cell Culture: Maintain SH-SY5Y and THP-1 cells in their respective appropriate media and culture conditions.
-
Preparation of Conditioned Media (CM):
-
Plate THP-1 cells and differentiate them into a macrophage-like state if required by the specific protocol.
-
Stimulate the THP-1 cells with a combination of LPS (e.g., 1000 ng/mL) and IFN-γ (e.g., 30 ng/mL) for 24 hours.
-
Collect the cell culture supernatant (this is the conditioned media containing inflammatory mediators). Centrifuge to remove any cell debris.
-
-
SH-SY5Y Cell Plating and Treatment:
-
Plate SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the media and add fresh media containing various concentrations of PACAP (1-38) (e.g., 1 nM to 200 nM). For antagonist studies, add the antagonist (e.g., PACAP 6-38) 2 hours prior to adding PACAP (1-38).[14]
-
Incubate for 2 hours.[14]
-
Toxicity Induction: Remove the PACAP-containing media and add the prepared conditioned media to the SH-SY5Y cells.
-
Include control wells: untreated cells, cells treated with CM only, and cells treated with PACAP (1-38) only.
-
-
Incubation and Viability Assessment:
-
Incubate the plates for 72 hours.[14]
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot dose-response curves to determine the protective effect of PACAP (1-38).
Protocol 2: In Vivo Neuroprotection in a Rat Model of Focal Cerebral Ischemia (MCAO)
This protocol outlines the procedure for inducing a transient focal stroke in rats and assessing the neuroprotective effect of intravenously administered PACAP (1-38).[8]
A. Materials and Reagents
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
4-0 nylon monofilament suture with a rounded tip
-
PACAP (1-38) dissolved in sterile saline
-
Sterile saline (vehicle control)
-
2,3,5-Triphenyltetrazolium chloride (TTC) solution
-
Surgical instruments
B. Procedure
-
Anesthesia and Surgery:
-
Anesthetize the rat and maintain anesthesia throughout the surgery. Monitor vital signs.
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce the nylon filament via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Treatment:
-
Maintain the occlusion for 2 hours.[8]
-
During occlusion or immediately at the onset of reperfusion, administer PACAP (1-38) or vehicle via intravenous (e.g., tail vein) injection.
-
-
Reperfusion:
-
After 2 hours, carefully withdraw the filament to allow reperfusion of the MCA territory.
-
Suture the incision and allow the animal to recover from anesthesia. Provide post-operative care.
-
-
Infarct Volume Assessment:
-
After a 48-hour reperfusion period, euthanize the rat.[8]
-
Quickly remove the brain and chill it.
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Immerse the sections in a 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted (ischemic) tissue will remain white.
-
-
Data Analysis:
-
Photograph the stained sections.
-
Use image analysis software to measure the area of the infarct and the total area of the hemisphere in each slice.
-
Calculate the infarct volume, often corrected for edema, and express it as a percentage of the total hemispheric volume. Compare the infarct volumes between the PACAP-treated and vehicle-treated groups.
-
Conclusion
PACAP (1-38) is a powerful and versatile tool for investigating the mechanisms of neuroprotection. Its potent anti-apoptotic, anti-inflammatory, and pro-survival effects, demonstrated across a wide range of in vitro and in vivo models, make it a valuable agent for studying neuronal injury and repair. The detailed protocols and quantitative data provided herein serve as a resource for researchers aiming to explore the therapeutic potential of PACAP and its signaling pathways in the context of neurological disorders. While its clinical application faces challenges, continued preclinical research using PACAP (1-38) is essential for developing novel neuroprotective strategies.[12]
References
- 1. bmbreports.org [bmbreports.org]
- 2. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases -BMB Reports | Korea Science [koreascience.kr]
- 3. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 5. Therapeutic potential of PACAP for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Neuroprotective and Biomarker Potential of PACAP in Human Traumatic Brain Injury [mdpi.com]
- 7. PACAP signaling exerts opposing effects on neuroprotection and neuroinflammation during disease progression in the SOD1(G93A) mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multimodal Neuroprotection Induced by PACAP38 in Oxygen–Glucose Deprivation and Middle Cerebral Artery Occlusion Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Protective Effects of Pituitary Adenylate Cyclase-Activating Polypeptide and Vasoactive Intestinal Peptide Against Cognitive Decline in Neurodegenerative Diseases [frontiersin.org]
- 14. scispace.com [scispace.com]
- 15. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway | Journal of Neuroscience [jneurosci.org]
- 16. real.mtak.hu [real.mtak.hu]
- 17. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BDNF mediates the neuroprotective effect of PACAP-38 on rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. real.mtak.hu [real.mtak.hu]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Delivering PACAP (1-38) Across the Blood-Brain Barrier
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), specifically the 38-amino acid variant PACAP (1-38), is a pleiotropic neuropeptide with potent neurotrophic and neuroprotective effects.[1][2] Its therapeutic potential for a range of neurodegenerative diseases and acute neuronal injuries is well-documented in preclinical models.[2][3][4] However, the clinical translation of PACAP is significantly hindered by the blood-brain barrier (BBB), a selective interface that strictly regulates the passage of molecules into the central nervous system (CNS).[1] Furthermore, PACAP has a very short half-life in the bloodstream, making systemic administration challenging.[1]
These application notes provide an overview of current and emerging techniques to overcome these challenges, with detailed protocols for researchers, scientists, and drug development professionals. The strategies covered include non-invasive intranasal delivery, advanced nanoparticle-based carriers, and physical methods like focused ultrasound.
Endogenous Transport and Its Limitations
PACAP (1-38) can cross the BBB from blood to brain via a saturable, active transport mechanism known as Peptide Transport System-6 (PTS-6).[5][6] However, this influx is counteracted by a rapid and efficient efflux system that transports the peptide back out of the brain.[5][7] This bidirectional transport, combined with rapid degradation in the periphery, means that a direct central action of systemically administered PACAP is unlikely without modification or a specialized delivery strategy.[5][8]
Data Summary: PACAP (1-38) vs. PACAP (1-27) BBB Transport
| Parameter | PACAP (1-38) | PACAP (1-27) | Reference |
| Influx Mechanism | Active, Saturable (PTS-6) | Transmembrane Diffusion | [1][5] |
| Influx Constant (Kᵢ) | ~2.86 µL/g/min | ~2.13 µL/g/min | [5] |
| Efflux Mechanism | Saturable Efflux | Saturable Efflux (beta-F1 ATPase) | [5][7] |
| % Intact in Brain | ~58.9% | ~76.9% | [5] |
Intranasal (IN) Delivery
Intranasal administration is a non-invasive strategy that allows therapeutic agents to bypass the BBB and directly enter the CNS.[1][2] Delivery occurs primarily through the olfactory and trigeminal nerve pathways, which extend from the nasal cavity to the brain.[1] This route has been shown to be significantly more efficient for brain delivery of PACAP compared to intravenous or intraperitoneal injections.[9]
Application Note
The IN route avoids first-pass metabolism and reduces systemic exposure, thereby minimizing potential peripheral side effects like cardiovascular changes.[1] Studies show that after IN administration, PACAP is found in numerous brain regions, including the olfactory bulb, hippocampus, striatum, and occipital cortex.[1][10] The formulation can be optimized using excipients like cyclodextrins, which can alter the distribution pattern of PACAP to target specific brain regions.[10][11] For example, β-cyclodextrin enhances uptake in the occipital cortex and hypothalamus, while α-cyclodextrin promotes distribution to the olfactory bulb.[10][11]
Data Summary: Brain Uptake after Intranasal PACAP Administration in Mice
| Brain Region | Uptake (% Injected Dose / g tissue) | Condition | Reference |
| Occipital Cortex | 2 - 4% | Standard Formulation | [1][10] |
| Striatum | 2 - 4% | Standard Formulation | [1][10] |
| Occipital Cortex | Significantly Increased | With β-cyclodextrin | [10] |
| Hypothalamus | Significantly Increased | With β-cyclodextrin | [10] |
| Olfactory Bulb | Increased | With α-cyclodextrin | [10] |
| Infarct Volume Reduction | 72.8% | 10 µg dose, 10 min post-MCAO | [9] |
Experimental Workflow: Intranasal Delivery
Caption: Workflow for intranasal PACAP delivery in a rodent model.
Protocol: Intranasal Administration of PACAP to Awake Mice
This protocol is adapted from methods for delivering therapeutics to awake mice, which reduces the confounding effects of anesthesia.[12]
-
Animal Acclimation (Crucial):
-
Preparation:
-
Prepare the PACAP (1-38) solution in sterile saline or a vehicle containing cyclodextrins if regional targeting is desired. A typical concentration is 1 µg/µL.[9]
-
Use a micropipette with fine tips, calibrated to deliver small volumes (e.g., 3-6 µL).
-
-
Administration:
-
Securely restrain the mouse using a specialized intranasal grip, holding it in an inverted, supine position with its neck parallel to the floor.[12]
-
Load the micropipette with the desired volume (e.g., 6 µL).
-
Position the pipette tip near one nostril at approximately a 45-degree angle.
-
Dispense a single drop (e.g., 3 µL) into the naris, allowing the mouse to inhale it. Avoid inserting the tip into the nostril.
-
Wait for approximately 1-2 minutes.
-
Repeat the administration in the alternate nostril.
-
Continue this process, alternating nostrils, until the total desired volume (typically 20-30 µL total) has been administered.[12]
-
-
Post-Administration:
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Proceed with tissue harvesting or behavioral analysis at the designated experimental endpoint.
-
Nanoparticle (NP) Carrier Systems
Encapsulating PACAP within nanoparticles or functionalizing the surface of nanocarriers with PACAP offers a powerful strategy to overcome its limitations.[11] NPs can protect the peptide from enzymatic degradation in the bloodstream, extend its circulation half-life, and facilitate its transport across the BBB.[11][13]
Application Note
Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used to formulate nanoparticles.[14][15] These systems can be engineered for controlled, sustained release of the peptide payload.[15]
To enhance BBB transport, the nanoparticle surface can be modified in several ways:
-
Surfactant Coating: Coating with surfactants like Polysorbate 80 can facilitate BBB crossing, possibly by adsorbing apolipoproteins (ApoE or B) from the blood, which then interact with low-density lipoprotein (LDL) receptors on the BBB endothelium.[14][16]
-
Ligand Functionalization: Attaching specific ligands (e.g., peptides, antibodies) to the NP surface can target receptors that undergo receptor-mediated transcytosis (RMT), such as the transferrin receptor or insulin receptor.[11][14][17] This "Trojan horse" approach hijacks the natural transport systems of the BBB.[18]
Experimental Workflow: Peptide-NP Formulation & Evaluation
Caption: Workflow for PACAP-loaded nanoparticle synthesis and testing.
Protocol: Formulation of PACAP-Loaded PLGA Nanoparticles
This protocol describes a common double emulsion (w/o/w) solvent evaporation method, suitable for encapsulating hydrophilic peptides like PACAP.[19][20]
-
Preparation of Primary Emulsion (w/o):
-
Dissolve 5 mg of PACAP (1-38) in 200 µL of sterile deionized water or an appropriate buffer. This is the inner aqueous phase (w).
-
Dissolve 50 mg of PLGA in 2 mL of a volatile organic solvent like dichloromethane (DCM) or ethyl acetate. This is the oil phase (o).
-
Add the inner aqueous phase to the oil phase.
-
Emulsify the mixture using a high-speed homogenizer or probe sonicator on ice to create the primary water-in-oil (w/o) emulsion.
-
-
Preparation of Double Emulsion (w/o/w):
-
Prepare a 1-2% (w/v) solution of a surfactant/stabilizer, such as polyvinyl alcohol (PVA), in deionized water. This is the external aqueous phase.
-
Add the primary (w/o) emulsion to 5 mL of the external aqueous phase.
-
Immediately homogenize or sonicate the mixture again to form the double water-in-oil-in-water (w/o/w) emulsion.
-
-
Solvent Evaporation and Nanoparticle Hardening:
-
Transfer the double emulsion to a larger volume of the 0.1% PVA solution (e.g., 20 mL).
-
Stir the suspension at room temperature for 4-6 hours using a magnetic stirrer to allow the organic solvent (DCM) to evaporate. This process hardens the nanoparticles.
-
-
Washing and Collection:
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 20 minutes at 4°C).
-
Discard the supernatant, which contains residual PVA and unencapsulated PACAP.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice to wash the particles thoroughly.
-
-
Lyophilization and Storage:
-
Resuspend the final washed pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose or trehalose).
-
Freeze-dry (lyophilize) the suspension to obtain a dry nanoparticle powder.
-
Store the lyophilized nanoparticles at -20°C or -80°C until use.
-
Focused Ultrasound (FUS)
Focused ultrasound is a non-invasive physical method that can transiently and reversibly open the BBB in targeted brain regions.[21][22] The technique typically involves the intravenous injection of pre-formed microbubbles, which are gas-filled microspheres. When ultrasound is focused on a specific brain area, the microbubbles within the capillaries begin to oscillate (stable cavitation).[23] This mechanical stimulation stretches the tight junctions between endothelial cells, temporarily increasing the permeability of the BBB and allowing co-administered PACAP to enter the brain parenchyma.[23][24]
Application Note
FUS offers unparalleled spatial targeting, allowing for PACAP delivery to deep brain structures with high precision, guided by MRI.[21] The BBB opening is temporary, typically lasting for a few hours, and the method has been shown to be safe in numerous preclinical models and early human trials.[23][24] A significant advantage is that FUS does not require any modification to the therapeutic agent itself. This technique can also be combined with intranasal delivery in an approach termed FUSIN (Focused Ultrasound-Mediated Intranasal Brain Drug Delivery), which uses the nasal route to bypass the BBB and FUS to enhance local uptake at the target site.[23][25]
Experimental Workflow: FUS-Mediated Delivery
Caption: Workflow for focused ultrasound (FUS) enhanced PACAP delivery.
PACAP Signaling Pathways
Understanding the downstream signaling of PACAP is critical for evaluating the efficacy of any delivery strategy. PACAP exerts its neuroprotective effects by binding to three G-protein-coupled receptors: the PACAP-specific PAC1 receptor and the VPAC1 and VPAC2 receptors, which also bind Vasoactive Intestinal Peptide (VIP).[1] The potent neuroprotective and anti-apoptotic effects are primarily mediated through the PAC1 receptor.[3][4]
Upon binding to the PAC1 receptor, PACAP activates the adenylyl cyclase (AC) pathway, leading to a rise in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[26][27] PKA then phosphorylates numerous downstream targets, including the CREB transcription factor, which promotes the expression of pro-survival and anti-apoptotic genes like Bcl-2 and BDNF.[1][28] Simultaneously, activated PKA can phosphorylate and inactivate pro-apoptotic proteins such as Bad, preventing the release of mitochondrial cytochrome C and subsequent activation of caspase-3, a key executioner of apoptosis.[26][27]
PACAP Neuroprotective Signaling Cascade
Caption: PACAP's primary neuroprotective signaling pathway via the PAC1 receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PACAP signaling exerts opposing effects on neuroprotection and neuroinflammation during disease progression in the SOD1(G93A) mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Pituitary Adenylate Cyclase-Activating Polypeptide Modulates Hippocampal Synaptic Transmission and Plasticity: New Therapeutic Suggestions for Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transport of the pituitary adenylate cyclase-activating polypeptide across the blood-brain barrier: implications for migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intranasal Administration of PACAP: Uptake by Brain and Brain Region Targeting with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential of the Nose-to-Brain Delivery of PACAP for the Treatment of Neuronal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticles as novel carrier for brain delivery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Transport to Brain with Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticulate Systems for Drug Delivery and Targeting to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug delivery across the blood-brain barrier using focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Exploiting Focused Ultrasound to Aid Intranasal Drug Delivery for Brain Therapy [frontiersin.org]
- 24. “Focused Ultrasound-mediated Drug Delivery in Humans – a Path Towards Translation in Neurodegenerative Diseases” - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Focused Ultrasound-Mediated Intranasal Brain Drug Delivery Technique (FUSIN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Neuroprotective Potential of Pituitary Adenylate Cyclase Activating Polypeptide in Retinal Degenerations of Metabolic Origin [frontiersin.org]
Application Notes and Protocols: PACAP (1-38) in Models of Airway Hyperresponsiveness
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family.[1] The 38-amino acid form, PACAP (1-38), is the most abundant and stable form in the body.[2][3] It is widely distributed in the respiratory tract and is recognized as a potent endogenous bronchodilator.[2][4] Airway hyperresponsiveness (AHR), a key feature of obstructive airway diseases like asthma, involves an exaggerated bronchoconstrictor response to various stimuli.[5] PACAP (1-38) and its stable analogs are being investigated as potential therapeutic agents to reverse AHR due to their dual bronchodilatory and anti-inflammatory properties.[3][6][7] These notes provide a summary of the current data and detailed protocols for utilizing PACAP (1-38) in preclinical AHR models.
Mechanism of Action in the Airways
PACAP (1-38) exerts its primary effects by binding to the G protein-coupled receptor PAC1 (ADCYAP1R1), which is expressed on airway smooth muscle cells, epithelial cells, and inflammatory cells.[5][8] The binding of PACAP to the PAC1 receptor on smooth muscle cells initiates a signaling cascade that leads to bronchodilation. This pathway involves the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6][9] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), resulting in smooth muscle relaxation.[10] Furthermore, PACAP has demonstrated anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine release.[3][6][7]
Efficacy of PACAP (1-38) in Preclinical AHR Models
Studies in various animal models have demonstrated the potent ability of PACAP (1-38) to reverse bronchoconstriction and airway remodeling.
Methacholine-Induced AHR Model in Rats
In a rat model where AHR was induced by the muscarinic agonist methacholine (MeCh), aerosolized PACAP (1-38) was shown to be as effective as the β2-agonist terbutaline in reversing airway resistance.[2]
Table 1: Effect of PACAP (1-38) on Lung Resistance (RL) in MeCh-Challenged Rats
| Treatment Group | MeCh Dose (mg/L) | Mean Lung Resistance (RL) cmH2O/mL/s (± SD) |
|---|---|---|
| Control (Saline) | 0 | 0.23 ± 0.03 |
| MeCh Only | 4.25 | 0.38 ± 0.06 |
| 8.5 | 0.50 ± 0.07 | |
| 17 | 0.65 ± 0.09 | |
| MeCh + PACAP (1-38) (50 µ g/rat ) | 4.25 | 0.24 ± 0.04 |
| 8.5 | 0.25 ± 0.03 | |
| 17 | 0.26 ± 0.05 |
Data summarized from a study by Z-Z. et al., 2015.[2]
PACAP (1-38) also significantly prevented the structural changes associated with AHR, such as the narrowing of the bronchial lumen and the thickening of the smooth muscle layer.[2]
Table 2: Effect of PACAP (1-38) on Bronchial Morphometry
| Parameter | MeCh Only Group (± SD) | MeCh + PACAP (1-38) Group (± SD) |
|---|---|---|
| Bronchial Lumen Diameter (µm) | 64.67 ± 28.86 | 495.30 ± 75.12 |
| Smooth Muscle Layer Thickness (µm) | 48.25 ± 11.26 | 20.15 ± 5.30 |
Data summarized from a study by Z-Z. et al., 2015.[2]
Ozone-Induced AHR Model in Guinea Pigs
In a guinea pig model, intravenous administration of PACAP (1-38) significantly suppressed AHR induced by ozone exposure.[11] Ozone exposure causes airway inflammation and hyperresponsiveness. The study measured AHR by determining the concentration of histamine required to cause a 200% increase in total pulmonary resistance (PC200). A lower PC200 value indicates greater hyperresponsiveness.
Table 3: Effect of PACAP (1-38) on Ozone-Induced AHR
| Treatment Group | Time Post-Ozone | PC200 of Histamine (mg/mL) (Mean) |
|---|---|---|
| Vehicle | 30 min | 0.25 |
| 90 min | 0.28 | |
| PACAP (1-38) (10-6 mol/kg, IV) | 90 min | 0.65 |
Data summarized from a study by Aizawa et al., 1999.[11]
Experimental Protocols
Protocol 3.1: Induction of Airway Hyperresponsiveness
Method A: Methacholine (MeCh) Challenge Model (Rat) [2][3]
-
Animals: Male Wistar rats (200-250g) are commonly used.
-
Acclimatization: House animals under controlled conditions for at least one week prior to the experiment.
-
Anesthesia: Anesthetize rats (e.g., with urethane) and place them in a body plethysmograph for respiratory parameter measurement.
-
Baseline Measurement: Record baseline total lung resistance (RL) using equipment like a pneumomultitest system.
-
AHR Induction: Administer increasing doses of aerosolized methacholine chloride (e.g., 4.25, 8.5, 17 mg/L) for a fixed duration (e.g., 2 minutes per dose).
-
Measurement: Record RL two minutes after each MeCh administration to confirm the induction of dose-dependent bronchoconstriction.
Method B: Ovalbumin (OVA) Allergic Asthma Model (Mouse) [5][7][12][13]
-
Animals: BALB/c mice (6-8 weeks old) are frequently used due to their strong Th2-biased immune response.[14]
-
Sensitization Phase:
-
On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 10-20 µg of ovalbumin (OVA) emulsified in aluminum hydroxide (alum) as an adjuvant.[13]
-
-
Challenge Phase:
-
On three consecutive days (e.g., Days 25, 26, and 27), expose the sensitized mice to an aerosolized solution of 1% OVA in saline for 20-30 minutes.[13] Control animals are challenged with saline only.
-
-
Verification: AHR is typically assessed 24-48 hours after the final OVA challenge.
Protocol 3.2: Administration of PACAP (1-38)
-
Aerosol Inhalation: For direct airway delivery, PACAP (1-38) can be dissolved in saline and aerosolized using a nebulizer connected to the inhalation chamber or ventilator. A typical dose used in rats is 50 µ g/rat (0.1 mM solution).[2][3] It can be administered concurrently with or prior to the bronchoconstricting agent.
-
Intravenous (IV) Injection: For systemic delivery, PACAP (1-38) can be administered via tail vein injection. A dose of 10-6 mol/kg has been shown to be effective in guinea pigs.[11]
Protocol 3.3: Assessment of Airway Hyperresponsiveness
-
Functional Assessment (In Vivo):
-
Invasive Measurement: In anesthetized, tracheostomized animals, measure lung resistance (RL) and dynamic compliance (Cdyn) in response to a bronchoconstrictor challenge (e.g., increasing concentrations of IV or aerosolized methacholine).
-
Non-invasive Measurement: In conscious animals, use whole-body plethysmography to measure the enhanced pause (Penh), an index of airway obstruction, in response to a methacholine challenge.[7][13]
-
-
Histological Assessment:
-
Tissue Collection: At the end of the experiment, euthanize the animals and perfuse the lungs with formalin.
-
Processing: Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess general morphology and inflammation.
-
Morphometry: Use imaging software to quantify bronchial lumen diameter and smooth muscle layer thickness on the H&E-stained sections.[2]
-
Experimental Workflow and Logical Relationships
The overall experimental design involves inducing an AHR phenotype, administering the therapeutic peptide, and assessing the functional and structural outcomes.
The therapeutic logic is based on PACAP's ability to interrupt the pathophysiological processes of AHR.
Summary and Future Directions
PACAP (1-38) is a potent endogenous peptide that effectively reverses airway hyperresponsiveness in preclinical models of acute bronchoconstriction and allergic airway inflammation.[2][11] Its dual action as both a powerful bronchodilator and a modulator of inflammation makes it an attractive candidate for therapeutic development.[6][15] A key challenge is its short plasma half-life, which is due to rapid degradation by enzymes like dipeptidyl peptidase IV (DPP-IV).[2] Consequently, research is ongoing to develop stable, long-acting PACAP analogs with high affinity for the PAC1 receptor to enhance their therapeutic potential for obstructive airway diseases.[2] Further evaluation of its effects on human bronchial smooth muscle and inflammatory cells is also needed.[6][8]
References
- 1. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
- 2. scielo.br [scielo.br]
- 3. Pituitary Adenylate Cyclase-Activating Polypeptide Reverses Ammonium Metavanadate-Induced Airway Hyperresponsiveness in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qdcxjkg.com [qdcxjkg.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Bronchodilation by pituitary adenylate cyclase-activating peptide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pituitary adenylate cyclase-activating peptide receptor 1 mediates anti-inflammatory effects in allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Pituitary adenylate cyclase-activating peptide (PACAP), a VIP-like peptide, has prolonged airway smooth muscle relaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PACAP reverses airway hyperresponsiveness induced by ozone exposure in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Treatment of Allergic Airway Inflammation and Hyperresponsiveness by Antisense-Induced Local Blockade of Gata-3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Protective Effects of PACAP in Peripheral Organs [frontiersin.org]
Application Notes: Investigating the Role of PACAP (1-38) in Hormone Regulation
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a pleiotropic neuropeptide that plays a crucial role as a neurotransmitter, neuromodulator, and endocrine regulator.[1] It is a member of the vasoactive intestinal peptide (VIP)/glucagon/secretin family and is known to exert a wide range of biological effects by binding to G protein-coupled receptors.[2][3] The primary receptor for PACAP is the PAC1 receptor (PAC1R), which binds PACAP with high affinity.[4] PACAP also binds with lower affinity to VPAC1 and VPAC2 receptors, which bind VIP with equal affinity.[2]
Understanding the influence of PACAP-38 on hormone secretion is vital for elucidating its role in physiological and pathophysiological processes, including metabolic regulation, stress responses, and reproductive functions.[5][6][7] These application notes provide a comprehensive overview of the signaling pathways activated by PACAP-38 and detailed protocols for studying its effects on the release of key hormones such as insulin, growth hormone (GH), cortisol, and gonadotropins. The methodologies described are intended for researchers in endocrinology, neurobiology, and drug development to facilitate the investigation of PACAP-38 as a potential therapeutic target.
Key Signaling Pathways
PACAP-38 primarily exerts its effects by activating the PAC1 receptor, which can couple to multiple G proteins, leading to the stimulation of two main intracellular signaling cascades: the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[2][4][8]
-
Adenylyl Cyclase/PKA Pathway: Activation of Gs-alpha subunits by the PAC1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][9] Elevated cAMP levels then activate PKA, which phosphorylates various downstream targets, including ion channels and transcription factors like CREB, to modulate hormone secretion and gene expression.[4][10]
-
Phospholipase C/PKC Pathway: The PAC1 receptor can also couple to Gq-alpha subunits, activating PLC.[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC. This pathway is also crucial for mediating the secretory effects of PACAP-38.[8]
Quantitative Data Summary
The effects of PACAP (1-38) on hormone release are dose-dependent and can be influenced by the specific cell type and physiological context (e.g., glucose levels).
Table 1: Effects of PACAP (1-38) on Insulin Release
| Model System | PACAP-38 Concentration | Glucose Condition | Observed Effect | Citation(s) |
| RIN 1046-38 Cells | 0.1, 1, 10 pM | Basal | Dose-dependent increase in basal insulin release (2.94% to 4.00% of total content). | [11] |
| RIN 1046-38 Cells | 0.01, 0.1, 1 pM | 1 mM or 2.8 mM Glucose | Potentiation of glucose-stimulated insulin release (up to 7.41% of total content). | [11] |
| Isolated Mouse Pancreas | 1 nM | 16.7 mM Glucose | Potentiated insulin secretion (increment of 3.655‰ of total pancreatic content over 20 min). | [5] |
| Anesthetized Mice | 1.3 nmol/kg (IV) | IV Glucose Tolerance Test | Markedly potentiated acute (1-5 min) insulin response (3.3 nmol/l vs 1.4 nmol/l for glucose alone). | [12] |
Table 2: Effects of PACAP (1-38) on Growth Hormone (GH) Release
| Model System | PACAP-38 Concentration | Duration | Observed Effect | Citation(s) |
| Porcine Pituitary Cells | 10⁻¹⁰ - 10⁻⁶ M | Not specified | Stimulated GH release. | [13] |
| Porcine Pituitary Cells | Not specified | 16 hours | Induced significant increases in GH mRNA content. | [13] |
| Rat Pituitary Cells | 2 µM | 30 min - 38 h (Static) | Significant increase in GH release and synthesis (GH mRNA accumulation). | [14] |
| Goldfish Pituitary Cells | 0.1 nM - 1 µM | Perifusion | Dose-dependent stimulation of GH release (ED₅₀ = 3.3 nM). | [15] |
Table 3: Effects of PACAP (1-38) on Adrenal Hormone Release
| Hormone | Model System | PACAP-38 Concentration | Observed Effect | Citation(s) |
| Cortisol | Isolated Perfused Porcine Adrenal Gland | 2 x 10⁻¹⁰ M | Dose-dependently stimulated cortisol secretion (24-fold increase). | [16] |
| Corticosterone | PACAP-deficient Mice | Stress-induced | PACAP signaling is implicated in sustained corticosterone secretion; levels reduced by >60% in deficient mice under stress. | [6] |
| Catecholamines | PC12 Cells | Not specified | Stimulates catecholamine secretion via PAC1 receptor. | [4] |
Table 4: Effects of PACAP (1-38) on Gonadotropin Release
| Hormone | Model System | PACAP-38 Concentration | Condition | Observed Effect | Citation(s) | | :--- | :--- | :--- | :--- | :--- | | LH & FSH | Perifused Rat Pituitary Cells | 10 nM | With GnRH pulses | Gradually enhanced GnRH-induced LH and FSH secretory episodes. |[17] | | LH | Ovariectomized Ewes | Intracerebroventricular | Not specified | Depressed the frequency and amplitude of LH pulses. |[7] |
Experimental Protocols
Protocol 1: Dynamic Hormone Release Assessment using a Perifusion System
The perifusion assay is the most accurate in vitro method to assess regulated hormone release as it allows for dynamic stimulation and high-resolution temporal analysis of secretion.[18][19] This protocol is adapted for pancreatic islets but can be modified for other endocrine cells like pituitary or adrenal cells.
Materials:
-
Isolated pancreatic islets (or other endocrine cells)
-
Perifusion system (e.g., Biorep Perifusion V2.0 or similar) including peristaltic pump, water bath, tubing, and collection plate cooler[20]
-
Bio-Gel P-4 Gel beads[21]
-
Basal perifusion buffer (e.g., KRB buffer with 1-3 mM glucose)
-
Stimulation buffer (Basal buffer + PACAP-38 at desired concentrations ± other secretagogues like high glucose)
-
96-well collection plates
-
Hormone assay kit (e.g., RIA or ELISA)
Procedure:
-
System Preparation: Set up the perifusion apparatus, ensuring the water bath is at 37°C.[20] Pre-hydrate Bio-Gel beads in basal buffer at 37°C.[21]
-
Column Loading: Place a small layer of hydrated beads into the bottom of each perifusion chamber. Carefully pipette approximately 100-200 islet equivalents (IEQs) on top of the beads.[18][20] Add another layer of beads to cover the islets.
-
Equilibration: Place the columns in the system and connect the tubing. Begin pumping basal perifusion buffer through the columns at a constant flow rate (e.g., 100 µL/min) for at least 60 minutes to allow the islets to equilibrate to basal conditions.[20][21] Do not collect these initial fractions.
-
Basal Collection: Begin collecting fractions into a 96-well plate (kept at 4°C) at a set interval (e.g., 1-5 minutes per well). Collect at least 3-5 basal fractions to establish a stable baseline secretion rate.
-
Stimulation Phase: Switch the buffer source to the stimulation buffer containing the desired concentration of PACAP (1-38). Continue collecting fractions throughout the stimulation period (typically 10-20 minutes).[18][20]
-
Washout Phase: Switch back to the basal buffer to wash out the secretagogue. Continue collecting fractions to observe the return to baseline secretion.
-
Second Stimulation (Optional): A second stimulation (e.g., with high glucose + KCl) can be performed to confirm islet viability and responsiveness at the end of the experiment.[18]
-
Sample Storage: Once collection is complete, seal the 96-well plates and store them at -20°C or -80°C until hormone quantification.[21]
Protocol 2: Hormone Quantification using Radioimmunoassay (RIA)
RIA is a highly sensitive and specific technique used to measure the concentration of hormones in the collected perifusate fractions.[22][23] The principle is based on competition between a radiolabeled hormone (tracer) and the unlabeled hormone in the sample for a limited number of specific antibody binding sites.[24]
Materials:
-
Perifusate samples and hormone standards of known concentrations
-
Specific primary antibody for the hormone of interest
-
Radiolabeled hormone (e.g., ¹²⁵I-labeled insulin)
-
Assay buffer
-
Precipitating reagent (e.g., a second antibody against the primary antibody, or Protein A/G beads)
-
Gamma counter
Procedure:
-
Reagent Preparation: Prepare all reagents, including a standard curve by serially diluting the hormone standards to known concentrations.[24]
-
Assay Setup: In labeled assay tubes, add the standard, control, or unknown sample.
-
Add Antibody and Tracer: Add a precise amount of the specific primary antibody to each tube, followed by the radiolabeled hormone tracer. The amount of antibody should be limited so that it binds approximately 30-50% of the tracer in the absence of any unlabeled hormone.[25]
-
Incubation: Gently vortex the tubes and incubate them (e.g., overnight at 4°C) to allow the competitive binding reaction to reach equilibrium.
-
Separation of Bound and Free Hormone: Add the precipitating reagent to each tube to separate the antibody-bound hormone from the free, unbound hormone.[22] For a double-antibody method, this second antibody will bind to the primary antibody, forming a pellet upon centrifugation.
-
Centrifugation: Centrifuge the tubes at an appropriate speed and temperature (e.g., 3000g for 30 min at 4°C) to pellet the antibody-bound complex.
-
Measurement of Radioactivity: Carefully decant or aspirate the supernatant containing the free tracer. Measure the radioactivity of the pellet (bound fraction) in a gamma counter.[24]
-
Data Analysis:
-
Plot the radioactivity (counts per minute, CPM) of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of the hormone in the unknown samples by interpolating their CPM values onto the standard curve.[24]
-
References
- 1. ane.pl [ane.pl]
- 2. Frontiers | Female reproductive functions of the neuropeptide PACAP [frontiersin.org]
- 3. The pituitary adenylate cyclase–activating polypeptide is a physiological inhibitor of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. JCI - PAC1 receptor–deficient mice display impaired insulinotropic response to glucose and reduced glucose tolerance [jci.org]
- 6. Frontiers | Pituitary Adenylate Cyclase Activating Peptide and Post-traumatic Stress Disorder: From Bench to Bedside [frontiersin.org]
- 7. Frontiers | Current State of Understanding of the Role of PACAP in the Hypothalamo-Hypophyseal Gonadotropin Functions of Mammals [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. PACAP stimulates insulin secretion by PAC1 receptor and ion channels in β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Pituitary adenylate cyclase-activating polypeptide (PACAP) 38 and PACAP27 differentially stimulate growth hormone release and mRNA accumulation in porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. academic.oup.com [academic.oup.com]
- 16. PACAP-(1-38) as neurotransmitter in the porcine adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. rnlkwc.ac.in [rnlkwc.ac.in]
- 23. General Methods | VUMC Analytical Services Core [vumc.org]
- 24. medicallabnotes.com [medicallabnotes.com]
- 25. tech.snmjournals.org [tech.snmjournals.org]
Application Notes and Protocols for Investigating Synaptic Plasticity with PACAP (1-38)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that plays crucial roles in a wide range of biological processes within the central nervous system. The 38-amino acid form, PACAP (1-38), is the most abundant form in the brain and acts as a neurotransmitter, neuromodulator, and neurotrophic factor.[1][2] PACAP (1-38) and its receptors are highly expressed in brain regions critical for learning and memory, such as the hippocampus.[1][3] It modulates neuronal excitability, synaptic transmission, and plasticity, making it a significant target for investigating the molecular mechanisms underlying memory formation and for developing therapeutic strategies for cognitive disorders.[1]
These application notes provide an overview of the signaling pathways activated by PACAP (1-38), summarize its effects on synaptic transmission, and offer detailed protocols for its use in electrophysiological studies of synaptic plasticity.
PACAP (1-38) Signaling Pathways in Neurons
PACAP (1-38) exerts its effects by binding to three main G-protein coupled receptors (GPCRs): the high-affinity PAC1 receptor (PAC1R), and two other receptors, VPAC1 and VPAC2, which it shares with the Vasoactive Intestinal Peptide (VIP).[2][4] The PAC1 receptor is predominantly coupled to Gαs and Gαq subunits, which activate adenylyl cyclase (AC) and phospholipase C (PLC), respectively.[5][6] This dual coupling allows PACAP to trigger multiple intracellular signaling cascades that are fundamental to synaptic plasticity.
Activation of the Gαs-AC pathway leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[5][7] The Gαq-PLC pathway results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and the activation of Protein Kinase C (PKC).[5] These primary pathways can then engage other downstream effectors, including the Extracellular signal-Regulated Kinase (ERK)/MAPK pathway, which are critical for regulating gene expression and long-term changes in synaptic strength.[6][8]
Caption: PACAP (1-38) signaling cascades relevant to synaptic plasticity.
Application Notes
Modulation of Excitatory Synaptic Transmission
PACAP (1-38) has demonstrated potent, dose-dependent effects on excitatory synaptic transmission. In the rat hippocampal CA1 region, brief application of low nanomolar concentrations (e.g., 0.05 nM) of PACAP-38 induces a long-lasting facilitation of basal synaptic transmission.[3][9] This enhancement of field excitatory postsynaptic potentials (fEPSPs) suggests that PACAP can strengthen synaptic connections under baseline conditions.[10] However, higher concentrations (e.g., 1 µM) can induce long-term depression (LTD), indicating a complex regulatory role.[3] The facilitatory effect at low concentrations appears to be mediated, at least in part, through the cholinergic system, as it can be blocked by the muscarinic receptor antagonist atropine.[3][9]
Role in Long-Term Potentiation (LTP)
LTP, a cellular correlate of learning and memory, is significantly influenced by PACAP (1-38).[4] The long-lasting enhancement of synaptic efficacy induced by PACAP suggests shared mechanisms with LTP.[3] Studies have shown that the potentiation induced by 0.05 nM PACAP-38 is partially occluded by prior saturation of LTP with high-frequency stimulation (HFS).[3][10] This indicates that PACAP and electrically-induced LTP may converge on common downstream signaling pathways to enhance synaptic strength.[10] Furthermore, PACAP's ability to modulate NMDA and AMPA receptors via PKA and PKC pathways is central to its role in regulating the threshold and expression of LTP.[4][11]
Effects on Glutamate Receptors
PACAP (1-38) directly modulates the function of key glutamate receptors involved in synaptic plasticity.
-
AMPA Receptors: PACAP (1-38) regulates the phosphorylation state of the AMPA receptor subunit GluA1.[11] Specifically, stimulation with 1 nM PACAP-38 increases the phosphorylation of GluA1 at serine 845 (S845) via a PKA-dependent pathway.[11] This phosphorylation is associated with increased surface expression of AMPA receptors, potentially contributing to the enhancement of synaptic strength.[11] PACAP's effects on AMPA receptors can be dose-dependent, with low concentrations causing potentiation via PAC1R and high concentrations leading to depression via VPAC2R.[12][13]
-
NMDA Receptors: PACAP (1-38) enhances NMDA receptor function. Application of 1 nM PACAP-38 produces a robust and lasting increase in NMDA-evoked currents in isolated CA1 neurons.[14] This potentiation is mediated by the PAC1 receptor and involves the Gαq-PKC-Src kinase signaling pathway.[2][14] PACAP can also induce the phosphorylation of the NR2B subunit of the NMDA receptor, further enhancing its activity.[15]
Quantitative Data Summary
The following tables summarize the quantitative effects of PACAP (1-38) reported in key studies.
Table 1: Effects of PACAP (1-38) on Synaptic Transmission
| Concentration | Brain Region/Synapse | Key Finding | Citation(s) |
| 0.05 nM | Rat Hippocampal CA1 | Induced a long-lasting enhancement of fEPSP slope to ~150% of baseline. | [3][10] |
| 0.05 nM | Rat Hippocampal CA1 | After LTP saturation, further enhanced fEPSP slope from 157% to ~204%. | [3][10] |
| 1 µM | Rat Hippocampal CA1 | Induced long-lasting depression (LTD) of synaptic transmission. | [3] |
| 100 nM | Rat Amygdala (BLA-CeL) | Enhanced excitatory postsynaptic currents (EPSCs) to ~148% of baseline. | [16] |
Table 2: Effects of PACAP (1-38) on Receptor Function
| Receptor/Subunit | Effect | Concentration | Pathway Implicated | Citation(s) |
| AMPA (GluA1) | Increased phosphorylation at S845. | 1 nM | PKA | [11] |
| AMPA (GluA1) | Decreased phosphorylation at T840. | 1 nM | PP1/PP2A | [11] |
| NMDA | Increased NMDA-evoked currents to ~140% of baseline. | 1 nM | Gαq, PKC, Src | [14] |
| NMDA (NR2B) | Induced phosphorylation. | Not specified | cAMP/PKA | [15] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol is adapted from standard methods for preparing viable brain slices for electrophysiology.[17][18]
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthesia (e.g., isoflurane) and euthanasia equipment (e.g., guillotine)
-
Vibrating microtome (vibratome)
-
Dissection tools (forceps, scissors, spatula)
-
Petri dishes, beakers
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold NMDG-HEPES aCSF slicing solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄. pH adjusted to 7.3-7.4 with HCl.[18]
-
Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, 2 MgSO₄. pH 7.4.[18]
Procedure:
-
Continuously saturate all aCSF solutions with carbogen gas for at least 15 minutes prior to use and throughout the experiment.
-
Anesthetize the animal deeply and perform rapid decapitation.
-
Quickly dissect the brain and place it in ice-cold, carbogenated NMDG-HEPES aCSF.
-
Isolate the hippocampus and mount it onto the vibratome stage using cyanoacrylate glue.
-
Submerge the tissue in the ice-cold NMDG-HEPES aCSF-filled vibratome chamber.
-
Cut transverse slices at a thickness of 300-400 µm.
-
Transfer the slices immediately to a recovery chamber containing NMDG-HEPES aCSF heated to 32-34°C for 10-12 minutes.[18]
-
After this initial recovery, transfer the slices to a holding chamber containing recording aCSF at room temperature and allow them to rest for at least 1 hour before recording.
Protocol 2: Electrophysiological Investigation of PACAP's Effect on LTP
This protocol outlines the steps for recording fEPSPs from the Schaffer collateral-CA1 pathway to assess the impact of PACAP (1-38) on basal transmission and LTP.[3][10]
Materials:
-
Prepared hippocampal slices (from Protocol 1)
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode (e.g., tungsten)
-
Glass recording microelectrode (filled with recording aCSF, resistance 1-5 MΩ)
-
PACAP (1-38) stock solution (e.g., in water or saline)
Caption: Workflow for studying PACAP's effects on synaptic plasticity.
Procedure:
-
Transfer a recovered slice to the recording chamber and continuously perfuse with carbogenated recording aCSF at 2-3 mL/min at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single baseline pulses (e.g., 0.1 ms duration) every 20-30 seconds at an intensity that evokes an fEPSP of 40-50% of the maximum response.
-
Record a stable baseline for at least 20-30 minutes.
-
To test the effect on basal transmission, switch the perfusion to aCSF containing the desired concentration of PACAP (1-38) (e.g., 0.05 nM) and apply for 10 minutes.[3][10]
-
Following application, switch back to the standard aCSF (washout) and continue recording for at least 60 minutes to observe any long-lasting changes.
-
To test the effect on LTP, after establishing a stable baseline, deliver a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz, separated by 20 seconds).
-
Record the potentiated response for at least 60 minutes. In separate experiments, PACAP (1-38) can be applied before HFS to investigate its effect on LTP induction, or after LTP has been saturated to check for occlusion.[3][10]
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize all slope values to the average slope during the baseline period. Plot the normalized fEPSP slope over time to visualize the effects of PACAP (1-38) and/or HFS.
References
- 1. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide Modulates Hippocampal Synaptic Transmission and Plasticity: New Therapeutic Suggestions for Fragile X Syndrome [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PACAP-38 Enhances Excitatory Synaptic Transmission in the Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide in Learning and Memory [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PACAP/PAC1R signaling modulates acetylcholine release at neuronal nicotinic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor [frontiersin.org]
- 9. PACAP-38 enhances excitatory synaptic transmission in the rat hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pnas.org [pnas.org]
- 12. mdpi.com [mdpi.com]
- 13. preprints.org [preprints.org]
- 14. Modulation of NMDA Receptors by Pituitary Adenylate Cyclase Activating Peptide in CA1 Neurons Requires Gαq, Protein Kinase C, and Activation of Src - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pituitary adenylate cyclase-activating polypeptide (PACAP(1-38)) enhances N-methyl-D-aspartate receptor function and brain-derived neurotrophic factor expression via RACK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pituitary Adenylate Cyclase-Activating Polypeptide Induces Postsynaptically Expressed Potentiation in the Intra-amygdala Circuit | Journal of Neuroscience [jneurosci.org]
- 17. health.uconn.edu [health.uconn.edu]
- 18. digitalcommons.providence.org [digitalcommons.providence.org]
Troubleshooting & Optimization
PACAP (1-38) stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability in solution and appropriate storage conditions for Pituitary Adenylate Cyclase-Activating Polypeptide (1-38).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized PACAP (1-38)?
A1: Lyophilized PACAP (1-38) should be stored at -20°C or lower for long-term stability.[1][2][3] Upon receipt, it is best practice to store the peptide at -20°C. For extended storage, maintaining the peptide at -80°C is also a suitable option.
Q2: How should I reconstitute lyophilized PACAP (1-38)?
A2: PACAP (1-38) is freely soluble in sterile, distilled water.[1][2][3] For experimental use, it is recommended to reconstitute the peptide in sterile, nuclease-free water. Depending on the final application, other aqueous buffers can be used, but it is crucial to verify their compatibility with your specific assay.
Q3: What are the recommended storage conditions for reconstituted PACAP (1-38) solutions?
A3: Once reconstituted, it is highly recommended to aliquot the PACAP (1-38) solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[1]
Q4: How stable is PACAP (1-38) in solution at different temperatures?
A4: PACAP (1-38) exhibits greater stability at lower temperatures. For instance, in aqueous solutions, its stability is significantly higher at +4°C compared to room temperature.[4][5] For short-term storage of a few days, keeping the solution at +4°C is acceptable, but for longer periods, freezing is recommended.
Q5: What factors can influence the stability of PACAP (1-38) in solution?
A5: The stability of PACAP (1-38) in solution is primarily affected by temperature, pH, and the presence of proteases. Higher temperatures and extreme pH values can accelerate degradation. In biological samples or cell culture media containing serum, enzymatic degradation by proteases is a significant concern.[6]
Q6: Is PACAP (1-38) susceptible to enzymatic degradation?
A6: Yes, PACAP (1-38) is susceptible to degradation by certain enzymes. It is rapidly metabolized in human plasma, with a reported half-life of less than 5 minutes.[7][8][9] Dipeptidyl peptidase IV (DPP IV) is a key enzyme involved in its degradation.[10][11] However, one study indicated that PACAP (1-38) is resistant to cleavage by neutral endopeptidase EC 3.4.24.11.
Troubleshooting Guide
Issue 1: My PACAP (1-38) solution appears cloudy or has visible precipitates.
-
Potential Cause: Poor solubility or aggregation of the peptide.
-
Troubleshooting Steps:
-
Confirm Solubility: Double-check the manufacturer's datasheet for the recommended solvent and concentration.
-
Gentle Warming: Gently warm the solution to approximately 37°C to aid dissolution.
-
Sonication: Brief sonication in an ultrasonic water bath can help to break up aggregates and improve solubility.
-
pH Adjustment: The pH of the solution can impact solubility. For basic peptides like PACAP (1-38), a slightly acidic pH may improve solubility. You can try adding a small amount of a dilute, sterile acid (e.g., acetic acid).
-
Use of Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by slow dilution with an aqueous buffer, can be effective. However, ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Issue 2: I am observing inconsistent or lower-than-expected biological activity in my experiments.
-
Potential Cause: Degradation of the peptide due to improper storage, handling, or enzymatic activity.
-
Troubleshooting Steps:
-
Review Storage and Handling: Ensure that both the lyophilized powder and reconstituted solutions have been stored at the correct temperatures and that freeze-thaw cycles have been minimized by using single-use aliquots.
-
Prepare Fresh Solutions: If there is any doubt about the stability of your current stock, prepare a fresh solution from a new vial of lyophilized peptide.
-
Incorporate Protease Inhibitors: When working with cell culture media containing serum or other biological fluids, consider adding a protease inhibitor cocktail to prevent enzymatic degradation of PACAP (1-38).
-
Use Serum-Free Media: If your experimental design allows, conducting experiments in serum-free media can reduce the activity of proteases.
-
Verify Peptide Concentration: Use a validated method to confirm the concentration of your peptide stock solution.
-
Issue 3: High variability between experimental replicates.
-
Potential Cause: Inaccurate pipetting, inconsistent cell conditions, or peptide degradation during the experiment.
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially if the reconstituted peptide solution is viscous.
-
Cell Health and Density: Verify that cells are healthy, within a consistent passage number, and plated at a uniform density for all experimental conditions.
-
Experimental Timeline: Minimize the time that the peptide is incubated in conditions that may promote degradation (e.g., at 37°C in the presence of proteases).
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate the assay performance.
-
Data on PACAP (1-38) Stability
The following table summarizes the stability of PACAP (1-38) in different solutions at various temperatures, based on a study investigating its potential use in eye drops.[4][5]
| Solution | Temperature | Stability after 1 Day | Stability after 2 Days | Stability after 1 Week | Stability after 2 Weeks |
| Water | Room Temp. | ~95% | ~90% | ~70% | ~60% |
| +4°C | >95% | >95% | >95% | ~90% | |
| 0.9% Saline | Room Temp. | ~95% | ~90% | ~75% | ~65% |
| +4°C | >95% | >95% | >95% | ~90% | |
| Artificial Tear | Room Temp. | ~80% | ~60% | <40% | <20% |
| +4°C | >95% | ~90% | ~80% | ~70% |
Experimental Protocols
Protocol for Assessing PACAP (1-38) Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for evaluating the stability of PACAP (1-38) in a specific solution over time.
Materials:
-
Lyophilized PACAP (1-38)
-
Selected sterile solution for stability testing (e.g., water, phosphate-buffered saline)
-
HPLC system with a UV detector and a C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Incubator or water bath set to the desired temperature(s)
Procedure:
-
Prepare Peptide Stock Solution: Reconstitute PACAP (1-38) in the chosen solution to a known concentration (e.g., 1 mg/mL).
-
Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain the initial peak area corresponding to the intact peptide.
-
Incubation: Incubate the remaining peptide solution at the desired temperature(s) (e.g., +4°C and room temperature).
-
Subsequent Time Points: At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC. Use a suitable gradient of Mobile Phase B to elute the peptide and any degradation products. Monitor the elution profile at an appropriate wavelength (typically 214 or 280 nm).
-
Data Analysis: For each time point, quantify the peak area of the intact PACAP (1-38). Calculate the percentage of the remaining intact peptide relative to the T=0 time point.
Workflow for PACAP (1-38) Stability Assessment
Caption: Workflow for assessing PACAP (1-38) stability.
Signaling Pathways
PACAP (1-38) primarily exerts its biological effects by binding to G protein-coupled receptors, leading to the activation of intracellular signaling cascades.
PACAP (1-38) Signaling via Adenylate Cyclase Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) Signalling Exerts Chondrogenesis Promoting and Protecting Effects: Implication of Calcineurin as a Downstream Target | PLOS One [journals.plos.org]
- 4. file.elabscience.com [file.elabscience.com]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. medium.com [medium.com]
- 8. medium.com [medium.com]
- 9. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. academic.oup.com [academic.oup.com]
common issues with PACAP (1-38) solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues encountered with Pituitary Adenylate Cyclase-Activating Polypeptide (1-38), particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is PACAP (1-38) and why is its solubility a concern for researchers?
A1: PACAP (1-38) is a 38-amino acid neuropeptide with a wide range of biological activities, making it a subject of interest in various research fields. Its solubility can be a concern because inconsistent or incomplete dissolution can lead to inaccurate concentration measurements and variability in experimental results. As a basic peptide, its solubility is influenced by pH and the solvent used.
Q2: What is the recommended initial solvent for dissolving PACAP (1-38)?
A2: The recommended initial solvent for PACAP (1-38) is sterile, high-purity water.[1][2] Given its basic nature due to a higher count of basic residues (Lysine, Arginine), it is generally soluble in aqueous solutions.
Q3: What should I do if PACAP (1-38) does not dissolve completely in water?
A3: If you encounter solubility issues in water, you can try the following troubleshooting steps in sequence:
-
Vortexing: Vortex the solution for a few minutes.
-
Sonication: Use an ultrasonic bath for short intervals to break up any aggregates.[2]
-
Gentle Warming: Gently warm the solution to around 37-40°C.[2]
-
Acidification: If the peptide remains insoluble, adding a small amount of dilute acetic acid (e.g., 10%) can help, as PACAP (1-38) is a basic peptide.[3][4]
Q4: Can I use organic solvents like DMSO to dissolve PACAP (1-38)?
A4: Yes, for highly concentrated solutions or if aqueous methods fail, a small amount of dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide.[1][3] Subsequently, this stock solution should be slowly diluted with your aqueous buffer to the final working concentration. Be mindful of the final DMSO concentration in your experiment, as it can be toxic to cells at higher levels.[3]
Q5: How should I store lyophilized and reconstituted PACAP (1-38)?
A5: Lyophilized PACAP (1-38) should be stored at -20°C or -80°C.[5] Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with PACAP (1-38).
| Issue | Possible Cause | Recommended Action |
| Peptide does not dissolve in water. | - High concentration- Peptide aggregation | 1. Ensure you are not exceeding the known solubility limit (see table below).2. Vortex the solution for an extended period.3. Use a sonicator water bath for 5-10 minutes.4. Gently warm the solution to 37°C.5. If the issue persists, add a small volume of 10% acetic acid dropwise while vortexing. |
| Solution is cloudy or contains visible particles. | - Incomplete dissolution- Peptide aggregation | 1. Centrifuge the solution to pellet the undissolved material.2. Carefully collect the supernatant for your experiment and consider re-quantifying the peptide concentration.3. Filter the solution using a 0.22 µm low-protein-binding filter. |
| Precipitation occurs after adding the reconstituted peptide to a buffer. | - The peptide is not soluble in the final buffer conditions (e.g., pH, salt concentration). | 1. Check the pH of your final solution. As a basic peptide, PACAP (1-38) is generally more soluble at a slightly acidic to neutral pH.2. If you used an organic solvent for the stock solution, ensure you are adding it to the aqueous buffer slowly while mixing. |
| Inconsistent experimental results. | - Inaccurate peptide concentration due to poor solubility. | 1. Always ensure the peptide is fully dissolved before use.2. Prepare fresh stock solutions regularly and store them properly in aliquots.3. Visually inspect the solution for any signs of precipitation before each use. |
Quantitative Solubility Data
The solubility of PACAP (1-38) can vary depending on the solvent and the specific batch of the peptide. The following table summarizes reported solubility data from various sources.
| Solvent | Reported Solubility | Notes | Source(s) |
| Water | 0.90 - 1.04 mg/mL | A common starting point for reconstitution. | |
| Water with Sonication | Up to 100 mg/mL | Sonication can significantly increase the solubility in water. | [6] |
| 1% Acetic Acid | 1.00 - 1.04 mg/mL | Recommended for basic peptides if water is insufficient. | [2] |
| DMSO | ≥ 100 mg/mL | Useful for preparing high-concentration stock solutions. Requires sonication. | [7] |
Experimental Protocol: Solubility Testing of PACAP (1-38)
This protocol outlines a systematic approach to determine the solubility of PACAP (1-38) in various solvents.
Materials:
-
Lyophilized PACAP (1-38)
-
Sterile, high-purity water
-
10% Acetic Acid in sterile water
-
Dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Peptide Characterization: Before starting, confirm the basic nature of PACAP (1-38) by calculating its net charge at neutral pH based on its amino acid sequence (HSDGIFTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2). The presence of multiple Lysine (K) and Arginine (R) residues gives it a net positive charge.
-
Initial Dissolution in Water:
-
Weigh a small, precise amount of lyophilized PACAP (1-38) (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a calculated volume of sterile water to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex the tube for 1-2 minutes.
-
Visually inspect for complete dissolution against a light source. If not fully dissolved, proceed to the next step.
-
-
Aiding Dissolution:
-
Place the tube in a sonicator water bath for 5-10 minute intervals.
-
Alternatively, or in addition, gently warm the tube to 37°C for 10-15 minutes.
-
Vortex again and visually inspect. If solubility is still not achieved, proceed to the next step.
-
-
Acidic Solution Trial:
-
To the suspension from the previous step, add 10% acetic acid dropwise (e.g., 1-2 µL at a time), vortexing between each addition.
-
Continue until the peptide is fully dissolved. Note the approximate volume of acetic acid required.
-
-
Organic Solvent Trial (for a fresh aliquot):
-
In a new tube with a fresh, weighed aliquot of PACAP (1-38), add a minimal volume of DMSO (e.g., 10-20 µL).
-
Vortex and sonicate if necessary until the peptide is completely dissolved.
-
Slowly add your desired aqueous buffer to the DMSO stock while vortexing to reach the final concentration. Observe for any precipitation.
-
-
Documentation: Record the solvent, final concentration, and any physical methods required to achieve complete dissolution.
PACAP (1-38) Signaling Pathways
PACAP (1-38) exerts its effects by binding to three main G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The activation of these receptors triggers multiple intracellular signaling cascades.
Caption: PACAP (1-38) signaling pathways.
Experimental Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing and troubleshooting the solubility of PACAP (1-38).
Caption: Workflow for PACAP (1-38) solubilization.
References
Technical Support Center: Preventing PACAP (1-38) Degradation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of PACAP (1-38) in cell culture experiments, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of PACAP (1-38) degradation in cell culture media?
A1: The primary cause of PACAP (1-38) degradation in cell culture media is enzymatic activity. Cell culture media, especially when supplemented with serum (e.g., Fetal Bovine Serum - FBS), contains various proteases that can rapidly cleave the peptide. One of the key enzymes responsible for PACAP (1-38) degradation is Dipeptidyl Peptidase IV (DPP4), which cleaves the peptide at its N-terminus.[1][2]
Q2: How quickly does PACAP (1-38) degrade in standard cell culture conditions?
A2: PACAP (1-38) is known to have a very short half-life, particularly in the presence of serum. In human blood or plasma, its half-life is estimated to be between 5 and 10 minutes.[3][4] While specific degradation kinetics in cell culture media can vary depending on the cell type, serum concentration, and temperature, significant degradation can be expected within a short timeframe.
Q3: What are the immediate signs that PACAP (1-38) might be degrading in my experiment?
A3: A loss of biological activity is the most direct indicator of PACAP (1-38) degradation. This could manifest as a diminished or absent cellular response, such as a lack of expected changes in cell proliferation, signaling pathway activation (e.g., cAMP production), or other functional readouts. Inconsistent or non-reproducible results across experiments are also a common sign.
Q4: Can I store PACAP (1-38) solutions for long-term use?
A4: For optimal stability, it is recommended to store PACAP (1-38) in lyophilized form at -20°C or -80°C. Once reconstituted, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to peptide degradation. Store aliquots at -80°C for long-term storage.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during your experiments with PACAP (1-38) and provides actionable solutions.
Issue 1: Rapid Loss of PACAP (1-38) Activity
Symptoms:
-
Expected cellular response is weak or absent.
-
Results are not reproducible between experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Enzymatic degradation in serum-containing media | 1. Use Serum-Free Media: If your experimental design allows, switch to a serum-free cell culture medium. This will significantly reduce the concentration of proteases. 2. Reduce Serum Concentration: If serum is required, consider reducing its concentration (e.g., from 10% to 2% FBS) to lower protease activity.[4] 3. Heat-Inactivate Serum: Heat-inactivating the serum before use can help to denature some of the degrading enzymes. |
| Presence of cell-secreted proteases | Add Protease Inhibitors: Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail. For targeted inhibition, consider inhibitors of specific proteases known to degrade PACAP (1-38), such as DPP4 inhibitors. Aprotinin is another commonly used protease inhibitor for peptide stability.[5] |
| Sub-optimal storage of PACAP (1-38) | Proper Aliquoting and Storage: Ensure that reconstituted PACAP (1-38) is aliquoted into single-use vials and stored at -80°C to prevent degradation from multiple freeze-thaw cycles. |
Issue 2: Inconsistent Cellular Responses to PACAP (1-38)
Symptoms:
-
High variability in experimental replicates.
-
Dose-response curves are not consistent.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Variable degradation rates between wells/plates | Standardize Experimental Setup: Ensure uniform cell seeding densities and media volumes across all wells and plates. Prepare fresh PACAP (1-38) dilutions for each experiment to minimize variability from stock solution degradation. |
| Use of unstable peptide analogs | Consider Stable Analogs: If significant degradation persists, consider using commercially available, stabilized analogs of PACAP (1-38). These analogs are modified to be resistant to enzymatic cleavage, providing more consistent biological activity. |
| Incorrect assessment of peptide concentration | Quantify PACAP (1-38) Concentration: Periodically quantify the concentration of PACAP (1-38) in your stock solutions and in the cell culture media over the time course of your experiment using a validated method like ELISA. |
Quantitative Data on PACAP (1-38) Stability
The stability of PACAP (1-38) is highly dependent on the experimental conditions. The following table summarizes the expected stability under different common scenarios.
| Condition | Expected Half-Life | Key Considerations |
| Cell Culture Media with 10% FBS | < 10 minutes | High protease activity from serum leads to rapid degradation.[3][4] |
| Serum-Free Cell Culture Media | Significantly longer than with serum | Reduced protease activity enhances stability, but cell-secreted proteases can still contribute to degradation over time. |
| Media with Protease Inhibitor Cocktail | Extended half-life | The specific cocktail composition will determine the extent of protection. Broad-spectrum cocktails offer general protection. |
| Media with Specific DPP4 Inhibitor | Increased stability | Specifically targets a major degradation pathway for PACAP (1-38).[1] |
Experimental Protocols
Protocol 1: Assessment of PACAP (1-38) Stability in Cell Culture Media
This protocol outlines a method to determine the degradation rate of PACAP (1-38) in your specific cell culture conditions.
Materials:
-
PACAP (1-38) peptide
-
Your cell line of interest
-
Complete cell culture medium (with and without serum)
-
Protease inhibitor cocktail (optional)
-
96-well cell culture plates
-
Human PACAP-38 ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at your standard experimental density and allow them to adhere overnight.
-
Prepare PACAP (1-38) Solutions: Prepare solutions of PACAP (1-38) in your chosen media conditions (e.g., DMEM + 10% FBS, serum-free DMEM, DMEM + 10% FBS + protease inhibitors) at the desired final concentration.
-
Incubation: Add the PACAP (1-38) solutions to the wells containing your cells. Also, include cell-free wells with the same solutions as a control for non-cellular degradation.
-
Sample Collection: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect aliquots of the cell culture supernatant from each condition.
-
Sample Storage: Immediately store the collected supernatants at -80°C until analysis to prevent further degradation.
-
Quantification: Thaw the samples and quantify the remaining PACAP (1-38) concentration using a Human PACAP-38 ELISA kit according to the manufacturer's instructions.[3][5][6][7]
-
Data Analysis: Plot the percentage of remaining PACAP (1-38) against time for each condition to determine the degradation kinetics.
Protocol 2: Quantification of PACAP (1-38) in Cell Culture Supernatant using ELISA
This protocol provides a general workflow for using a commercial sandwich ELISA kit to measure PACAP (1-38) concentrations.
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves diluting wash buffers, preparing a standard curve of known PACAP (1-38) concentrations, and diluting your cell culture supernatant samples if necessary.[3][5][6][7]
-
Plate Loading: Add your standards, samples, and controls to the appropriate wells of the antibody-coated microplate.
-
Incubation: Incubate the plate as specified in the protocol, usually for 1-2 hours at 37°C, to allow the PACAP (1-38) to bind to the capture antibody.[6][7]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound substances.[6][7]
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate to form a sandwich complex.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the streptavidin-HRP conjugate and incubate.
-
Washing: Perform a final, thorough wash.
-
Substrate Addition: Add the TMB substrate solution to each well. A color change will develop in proportion to the amount of bound PACAP (1-38).
-
Stop Reaction: Stop the color development by adding the stop solution.
-
Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate Concentration: Use the standard curve to determine the concentration of PACAP (1-38) in your samples.
Visualizations
PACAP (1-38) Signaling Pathway
Caption: PACAP (1-38) signaling through the PAC1 receptor.
Experimental Workflow for Assessing PACAP (1-38) Stability
Caption: Workflow for PACAP (1-38) stability assessment.
Logical Relationship of Degradation Factors
Caption: Factors influencing PACAP (1-38) degradation.
References
- 1. Pituitary Adenylate Cyclase Activating Polypeptide Has Inhibitory Effects on Melanoma Cell Proliferation and Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reedbiotech.com [reedbiotech.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. assaygenie.com [assaygenie.com]
troubleshooting lack of response to PACAP (1-38) in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing a lack of cellular response to PACAP (1-38) in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to PACAP (1-38) stimulation. What are the primary areas I should investigate?
A1: A lack of response to PACAP (1-38) can typically be attributed to one of three main areas: issues with the PACAP (1-38) peptide itself, problems with the cell line or primary cells being used, or procedural errors in the experimental setup. A systematic troubleshooting approach is recommended to identify the root cause.
Q2: How can I be sure that my PACAP (1-38) peptide is active?
A2: The stability and handling of PACAP (1-38) are critical for its bioactivity. Improper storage or repeated freeze-thaw cycles can degrade the peptide. It is advisable to aliquot the peptide upon reconstitution and store it at -80°C. To confirm its activity, you can use a positive control cell line known to respond to PACAP (1-38) or perform a fresh reconstitution of a new vial of the peptide.
Q3: What could be wrong with my cells if they are not responding?
A3: The most common cell-related issue is the absence or low expression of PACAP receptors (PAC1, VPAC1, or VPAC2).[1] Cells may not endogenously express these receptors, or their expression levels might have diminished with increased passage number. It is also possible that the specific signaling pathway you are measuring (e.g., cAMP production) is not the primary pathway activated by PACAP in your cell type.[2][3]
Q4: Can the experimental conditions affect the cellular response to PACAP (1-38)?
A4: Yes, experimental conditions play a significant role. Factors such as the presence of serum in the media, the density of the cells, the incubation time with the peptide, and the sensitivity of your detection assay can all influence the observed response. For instance, phosphodiesterases in the serum or secreted by cells can rapidly degrade cAMP, masking a positive response.
Q5: What are the primary signaling pathways activated by PACAP (1-38)?
A5: PACAP (1-38) primarily signals through G protein-coupled receptors.[4][5] Binding to PAC1, VPAC1, or VPAC2 receptors typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3] In certain cell types, PACAP can also activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.[6]
Troubleshooting Guide
If you are observing a diminished or absent response to PACAP (1-38) in your cellular assays, follow this step-by-step troubleshooting guide.
Issue 1: No detectable downstream signaling (e.g., cAMP production).
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Degraded or Inactive PACAP (1-38) Peptide | 1. Prepare fresh aliquots: Reconstitute a new vial of PACAP (1-38) according to the manufacturer's instructions. 2. Proper Storage: Aliquot the reconstituted peptide into single-use volumes and store at -80°C to avoid freeze-thaw cycles. 3. Use a Positive Control: Test the peptide on a cell line known to exhibit a robust response to PACAP (1-38), such as SH-SY5Y or PC12 cells.[2] |
| Low or Absent Receptor Expression | 1. Verify Receptor mRNA Expression: Perform quantitative PCR (qPCR) to assess the mRNA levels of ADCYAP1R1 (PAC1), VIPR1 (VPAC1), and VIPR2 (VPAC2). 2. Confirm Receptor Protein Expression: Use Western blotting or flow cytometry with validated antibodies to confirm the presence of the receptors on the cell surface. 3. Use a Positive Control Cell Line: Compare receptor expression levels to a cell line known to express the receptors. |
| Sub-optimal Assay Conditions | 1. Include a Phosphodiesterase (PDE) Inhibitor: When measuring cAMP, pre-incubate cells with a broad-spectrum PDE inhibitor like IBMX (0.5 mM) to prevent cAMP degradation. 2. Optimize Cell Density: Perform a cell titration experiment to determine the optimal cell number per well that yields a robust signal. 3. Time-Course and Dose-Response: Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) and a dose-response experiment (e.g., 1 pM to 1 µM) to ensure you are not missing the optimal window of activation. |
| Insensitive Detection Method | 1. Use a Positive Control for the Assay: Stimulate cells with a known activator of adenylyl cyclase, such as Forskolin (10 µM), to confirm that your cAMP assay is working correctly.[2] 2. Increase Assay Sensitivity: Consider using a more sensitive cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA kits with an acetylation step). |
| Incorrect Signaling Pathway Investigated | 1. Measure Intracellular Calcium: If no cAMP response is detected, consider measuring changes in intracellular calcium, as PACAP can also signal through the PLC pathway in some cells.[6] |
Data Presentation
The following table summarizes the inhibitory constants (IC50) of the PACAP receptor antagonist, PACAP (6-38), at the three different PACAP receptors. This data is useful for designing experiments to block specific receptor subtypes.
Table 1: Inhibitory Constants (IC50) of PACAP (6-38) at PACAP Receptors
| Receptor | Antagonist | IC50 (nM) | Cell Line |
| PAC1 | PACAP (6-38) | 30 | CHO cells |
| VPAC1 | PACAP (6-38) | 600 | CHO cells |
| VPAC2 | PACAP (6-38) | 40 | CHO cells |
| Data compiled from TargetMol product information.[7] |
Experimental Protocols
Protocol 1: Analysis of PACAP Receptor mRNA Expression by Quantitative PCR (qPCR)
This protocol outlines the steps to quantify the mRNA expression levels of PAC1 (ADCYAP1R1), VPAC1 (VIPR1), and VPAC2 (VIPR2) receptors in your cells.
1. RNA Extraction:
-
Harvest approximately 1 x 10^6 cells.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Use primers specific for human ADCYAP1R1, VIPR1, VIPR2, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Seal the plate and run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Use the comparative ΔΔCt method to determine the relative expression of each receptor.[8][9]
Protocol 2: Measurement of Intracellular cAMP Production
This protocol describes a competitive enzyme immunoassay (EIA) for the quantitative determination of cAMP in cell lysates.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
The next day, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.
-
Add various concentrations of PACAP (1-38) or a positive control (e.g., 10 µM Forskolin) to the wells and incubate for the desired time (e.g., 15 minutes) at 37°C.
2. Cell Lysis:
-
Aspirate the medium and lyse the cells by adding 100 µL of 0.1 M HCl to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.
3. cAMP EIA:
-
Perform the cAMP EIA using a commercially available kit (e.g., from Cayman Chemical, R&D Systems, or Sigma-Aldrich) following the manufacturer's protocol. This typically involves:
-
Adding cell lysates and standards to a 96-well plate pre-coated with an antibody.
-
Adding a cAMP-alkaline phosphatase conjugate, which competes with the cAMP in the sample for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate for the enzyme and incubating to allow color development.
-
Stopping the reaction and reading the absorbance at 405 nm on a microplate reader.
-
4. Data Analysis:
-
Generate a standard curve using the known concentrations of cAMP standards.
-
Calculate the concentration of cAMP in your samples by interpolating from the standard curve. The intensity of the color is inversely proportional to the concentration of cAMP.
Visualizations
Caption: PACAP (1-38) Signaling Pathways.
Caption: Troubleshooting Workflow for Lack of Response.
Caption: Experimental Workflow for cAMP Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PACAP | TargetMol [targetmol.com]
- 8. PACAP and VIP Modulate LPS-Induced Microglial Activation and Trigger Distinct Phenotypic Changes in Murine BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Selecting the Correct PACAP Receptor Antagonist
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor antagonist for their experiments. It includes frequently asked questions (FAQs), troubleshooting guides, quantitative data on antagonist potency, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the different types of PACAP receptors and their endogenous ligands?
A1: PACAP and the related Vasoactive Intestinal Peptide (VIP) mediate their effects through three main G protein-coupled receptor (GPCR) subtypes:
-
PAC1 Receptor (PAC1R): Binds PACAP with approximately 1000-fold higher affinity than VIP.[1] It is considered the specific receptor for PACAP.
-
VPAC1 Receptor (VPAC1R): Binds PACAP and VIP with similarly high affinities.[1]
-
VPAC2 Receptor (VPAC2R): Binds PACAP and VIP with similarly high affinities.[1]
The endogenous ligands are PACAP-38 and PACAP-27, which are two active forms of the PACAP neuropeptide.[1]
Q2: How do I choose the most selective antagonist for the PAC1 receptor?
A2: For high selectivity towards the PAC1 receptor, peptide antagonists like PACAP(6-38) and M65 (a deleted peptide of Maxadilan) are well-characterized.[2][3] More recently, small-molecule non-peptide antagonists such as PA-9 have been developed and show high potency and selectivity for the PAC1 receptor over VPAC1 and VPAC2 receptors.[4][5][6][7]
Q3: What are the key differences between peptide and small-molecule PAC1 receptor antagonists?
A3: Peptide antagonists, like PACAP(6-38), are derived from the structure of PACAP itself. While often potent and selective, they can have limitations in terms of stability and cell permeability. Small-molecule antagonists, such as PA-9 and its derivatives, are developed through screening and medicinal chemistry.[6] They may offer advantages like improved oral bioavailability and better pharmacokinetic properties, making them suitable for a wider range of in vivo studies.[8]
Q4: What are the primary signaling pathways activated by PACAP receptors?
A4: PACAP receptors, particularly PAC1, are coupled to multiple G proteins and can activate several intracellular signaling cascades:
-
Gαs Pathway: This is the major pathway for all three receptors.[9][10] Activation of Gαs stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][10][11]
-
Gαq Pathway: The PAC1 receptor can also couple to Gαq, which activates Phospholipase C (PLC).[12][9] PLC cleaves PIP2 into IP3 and DAG, leading to intracellular calcium release and Protein Kinase C (PKC) activation.[12][11]
-
Other Pathways: PACAP receptors can also modulate other signaling pathways, including the MAPK/ERK pathway, through both PKA-dependent and independent mechanisms.[12][9]
Antagonist Selection Guide
Choosing the right antagonist is critical for the specific aims of your research. The following table summarizes the binding affinities of common PACAP receptor antagonists.
| Antagonist | Target Receptor(s) | Potency (IC50 / Ki) | Antagonist Type | Key Features |
| PACAP(6-38) | PAC1 > VPAC2 > VPAC1 | PAC1: IC50 ≈ 30 nM; VPAC1: IC50 ≈ 600 nM; VPAC2: IC50 ≈ 40 nM[4] | Peptide | Widely used, but shows some activity at VPAC2.[13][14] |
| M65 | PAC1 | Not explicitly quantified in the provided results, but described as a specific antagonist.[3][15] | Peptide | A specific antagonist for the PAC1 receptor.[3] |
| PA-9 | PAC1 | IC50 = 5.6 nM (for PACAP-induced cAMP elevation)[4][5][6] | Small Molecule | Highly potent and selective for PAC1 over VPAC1 and VPAC2.[6][7] |
| PA-8 | PAC1 | IC50 = 2.0 nM (for PACAP-induced cAMP elevation)[6][16] | Small Molecule | Potent and selective small-molecule antagonist for PAC1.[6][16] |
Note: IC50 and Ki values can vary depending on the experimental conditions, cell type, and agonist used.[13]
Logical Flow for Antagonist Selection
Caption: A decision tree to guide the selection of a PACAP receptor antagonist.
Troubleshooting Common Experimental Issues
Issue 1: Antagonist shows lower than expected potency.
-
Possible Cause: Compound solubility issues. Many small-molecule antagonists can be lipophilic and may have poor aqueous solubility.
-
Solution: Visually inspect stock solutions for precipitation. Consider using a solubilizing agent like DMSO, ensuring the final concentration does not harm the cells.[17]
-
-
Possible Cause: Peptide degradation. Improper storage or handling can lead to the breakdown of peptide antagonists.
-
Solution: Prepare fresh solutions for each experiment and follow the manufacturer's storage guidelines.[17]
-
-
Possible Cause: High agonist concentration. The concentration of PACAP used for stimulation might be too high, requiring a higher antagonist concentration for effective inhibition.
-
Possible Cause: Incorrect receptor subtype expression. The cell line used may predominantly express a receptor subtype for which the antagonist has low potency (e.g., using a PAC1-selective antagonist on cells mainly expressing VPAC1).
-
Solution: Verify the PACAP receptor expression profile of your cell line using techniques like RT-PCR or radioligand binding with receptor-selective ligands.
-
Issue 2: High background or non-specific effects observed.
-
Possible Cause: Off-target effects of the antagonist. The antagonist may be interacting with other receptors or cellular components.
-
Solution: Test the antagonist in a control cell line that does not express PACAP receptors. Use a structurally different antagonist for the same receptor to confirm that the observed effect is target-specific.[17]
-
-
Possible Cause: Inadequate washing in binding assays. This can result in a high background signal from unbound radioligand.
-
Solution: Optimize the number and duration of wash steps in your binding assay protocol. Ensure the wash buffer is at the correct temperature (typically ice-cold).[17]
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in PACAP antagonist experiments.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity of an unlabeled antagonist by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the PACAP receptor of interest.
-
Radiolabeled ligand (e.g., [¹²⁵I]PACAP-27).[1]
-
Unlabeled antagonist (test compound).
-
Unlabeled PACAP-38 (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[1]
-
Scintillation counter and fluid.
Procedure:
-
Prepare Antagonist Dilutions: Create a serial dilution of the unlabeled antagonist in binding buffer to cover a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).[1]
-
Prepare Membrane Suspension: Thaw the cell membrane preparation on ice and resuspend in ice-cold binding buffer to a final protein concentration of 5-20 µg per well.[1]
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled PACAP-38 (e.g., 1 µM), 50 µL of radioligand, and 100 µL of membrane suspension.[1]
-
Competitor Wells: Add 50 µL of each antagonist dilution, 50 µL of radioligand, and 100 µL of membrane suspension.[1]
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.
Materials:
-
Whole cells expressing the PACAP receptor of interest.
-
PACAP agonist (e.g., PACAP-38).
-
Test antagonist.
-
Stimulation buffer (e.g., DMEM containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).[19]
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed cells in a suitable multi-well plate (e.g., 96- or 384-well) and grow to the desired confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and add the test antagonist at various concentrations diluted in stimulation buffer. Incubate for a sufficient time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the PACAP agonist at a fixed concentration (typically the EC80, predetermined from an agonist dose-response curve) to all wells except the basal control.[18] Incubate for a specific time (e.g., 30 minutes) at 37°C.[20]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. Fit the data to a suitable inhibitory dose-response curve to determine the IC50 of the antagonist.
PACAP Receptor Signaling Pathways
Caption: Major signaling pathways of the PAC1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Maxadilan is a specific agonist and its deleted peptide (M65) is a specific antagonist for PACAP type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a novel and potent small-molecule antagonist of PAC1 receptor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Activation of PAC1 and VPAC receptor subtypes elicits differential physiological responses from sympathetic preganglionic neurons in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PACAP-PAC1 receptor inhibition is effective in opioid induced hyperalgesia and medication overuse headache models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PACAP | TargetMol [targetmol.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. en.bio-protocol.org [en.bio-protocol.org]
- 20. bio-protocol.org [bio-protocol.org]
dealing with off-target effects of PACAP (1-38)
Welcome to the technical support center for Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of PACAP (1-38) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors for PACAP (1-38) and their signaling pathways?
A1: PACAP (1-38) is a pleiotropic neuropeptide that exerts its effects by binding to three main G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and two vasoactive intestinal peptide (VIP) receptors, VPAC1R and VPAC2R.[1][2][3][4][5]
-
PAC1R: This is the most specific receptor for PACAP, showing a much higher affinity for PACAP than for the related peptide VIP.[1][3][4] Activation of PAC1R can lead to the stimulation of multiple signaling pathways, including:
-
Adenylate Cyclase (AC)/Protein Kinase A (PKA): The canonical pathway involves Gs protein coupling, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of PKA.[5][6][7]
-
Phospholipase C (PLC)/Protein Kinase C (PKC): PAC1R can also couple to Gq proteins, activating PLC, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8] This leads to an increase in intracellular calcium (Ca2+) and activation of PKC.[6][8]
-
Extracellular signal-regulated kinase (ERK): PACAP (1-38) is a known activator of the ERK pathway, which can be initiated through various mechanisms, including the transactivation of receptor tyrosine kinases.[8][9]
-
-
VPAC1R and VPAC2R: These receptors bind both PACAP and VIP with similarly high affinity.[1][3][4] They are primarily coupled to the Gs/AC/PKA pathway.[5][10]
Due to alternative splicing, at least eight subtypes of the PAC1 receptor exist, each potentially coupling to different signaling pathways, which contributes to the diverse physiological effects of PACAP.[2]
Q2: I'm observing effects from PACAP (1-38) that are not blocked by the classical PAC1/VPAC receptor antagonist, PACAP(6-38). What could be the reason?
A2: This is a critical observation that may point towards off-target effects or non-canonical signaling mechanisms. Here are a few possibilities:
-
Activation of Novel Receptors: In certain cell types, such as mast cells, PACAP (1-38) can induce degranulation through the orphan Mas-related G-protein coupled receptor, MrgB3.[8] This receptor is not blocked by PACAP(6-38); in fact, PACAP(6-38) can act as an agonist at this receptor.[8]
-
Agonist Activity of the "Antagonist": In some experimental systems, PACAP(6-38) has been shown to exhibit agonist-like activity, inducing effects similar to PACAP (1-38).[8] This suggests it may be acting as an agonist at an unidentified receptor or a specific splice variant of PAC1/VPAC2.[8]
-
Receptor Splice Variants: The PAC1 receptor has numerous splice variants which can alter ligand binding and signaling outcomes.[8] Your experimental model may express a variant that is insensitive to PACAP(6-38) antagonism.[8]
Q3: My experimental results with PACAP (1-38) are inconsistent. What are the common causes of variability?
A3: Inconsistent results with PACAP (1-38) can arise from several factors related to peptide handling and experimental setup:
-
Improper Storage: Peptides are sensitive to temperature and moisture. Improper storage can lead to degradation and loss of bioactivity.[11]
-
Peptide Aggregation: PACAP (1-38) can be prone to aggregation, which reduces its solubility and bioactivity.[11]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of reconstituted solutions can degrade the peptide.[11]
-
Cell Line Variability: The expression levels of PACAP receptors can vary between different cell lines and even between different passages of the same cell line.[11]
-
Inaccurate Pipetting: If the reconstituted peptide solution is viscous, it can lead to pipetting errors and inconsistent concentrations.[11]
Troubleshooting Guides
Issue 1: Low or No Biological Activity of PACAP (1-38)
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Ensure proper storage of lyophilized powder (0-5°C for up to 6 months, -20°C for up to 3 years) and reconstituted solutions (+4°C for up to 5 days, -20°C for up to 3 months, -80°C for up to 6 months).[11] Aliquot reconstituted solutions to minimize freeze-thaw cycles.[11] |
| Incorrect Reconstitution | Reconstitute PACAP (1-38) in sterile, distilled water.[11] If solubility is an issue, a small amount of acetic acid (for basic peptides) or ammonium hydroxide (for acidic peptides) can be added.[11] |
| Low Receptor Expression | Verify the expression of PAC1, VPAC1, and VPAC2 receptors in your cell line or tissue model using techniques like qPCR or Western blotting. |
| Inactive Batch of Peptide | Test the activity of a new batch of PACAP (1-38) in a well-established positive control system. |
Issue 2: Off-Target Effects Confounding Results
| Potential Cause | Troubleshooting Step |
| Mast Cell Degranulation | In in vivo or whole-tissue experiments, consider the potential for mast cell degranulation, which can be mediated by the MrgB3 receptor.[8] This can be tested by using mast cell stabilizers or antihistamines.[8] |
| Biphasic Dose-Response | Be aware that PACAP (1-38) can exhibit biphasic effects. For example, low concentrations may enhance synaptic transmission, while high concentrations can be inhibitory.[8] Perform a full dose-response curve to characterize the effect in your system. |
| Non-specific Binding | Include appropriate controls, such as using a structurally related but inactive peptide, to rule out non-specific effects. |
| Agonist activity of Antagonist | When using PACAP(6-38) as an antagonist, run a control with the antagonist alone to check for any agonist activity in your specific experimental model.[8] |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (IC50 values)
| Ligand | PAC1 Receptor | VPAC1 Receptor (VIP1) | VPAC2 Receptor (VIP2) | Reference |
| PACAP (1-38) | 4 nM | 2 nM | 1 nM | [10][12] |
| PACAP (1-27) | 3 nM | 2 nM | 5 nM | [10] |
| PACAP (6-38) (Antagonist) | 30 nM | 600 nM | 40 nM | [10] |
| VIP | >500 nM (low affinity) | High Affinity | High Affinity | [3] |
Note: IC50 values can vary depending on the experimental conditions and cell type used.
Experimental Protocols
Protocol 1: In Vitro cAMP Assay
Objective: To measure the effect of PACAP (1-38) on intracellular cAMP levels.
Methodology:
-
Cell Culture: Seed cells expressing PACAP receptors (e.g., HEK293 cells transfected with PAC1R) in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
PACAP Stimulation: Add varying concentrations of PACAP (1-38) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the PACAP (1-38) concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: In Vitro Calcium Mobilization Assay
Objective: To measure the effect of PACAP (1-38) on intracellular calcium levels.
Methodology:
-
Cell Culture: Plate cells expressing Gq-coupled PAC1 receptors in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
PACAP Stimulation: Add different concentrations of PACAP (1-38) to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for several minutes to capture the transient increase in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline (F0) and plot ΔF/F0 against time to visualize the calcium transient. The peak response can be used to generate a dose-response curve.
Visualizations
Caption: PACAP (1-38) signaling pathways.
Caption: Troubleshooting workflow for PACAP (1-38) experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
- 3. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 4. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PACAP/PAC1 Receptor System and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
how to validate the biological activity of a new batch of PACAP (1-38)
This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for validating the biological activity of a new batch of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38).
Frequently Asked Questions (FAQs)
Q1: What is PACAP (1-38) and what are its primary biological functions?
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) is a 38-amino acid neuropeptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of G protein-coupled receptors (GPCRs).[1][2] It is a pleiotropic peptide with a wide range of biological actions, including roles as a neurotransmitter, neuromodulator, and neurotrophic factor.[3] PACAP (1-38) is known to be a potent stimulator of adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[4][5] Its activities are crucial in various physiological processes, including neuroprotection, regulation of hormone secretion, and immune modulation.[3][6][7]
Q2: Why is it critical to validate the biological activity of each new batch of PACAP (1-38)?
Validating each new batch of a peptide like PACAP (1-38) is essential for ensuring experimental reproducibility and data integrity. Peptides are susceptible to degradation from improper storage, handling, or synthesis errors, which can lead to a partial or complete loss of biological activity.[8] Batch-to-batch variability can arise from differences in purity, folding, or the presence of contaminants. By performing a functional assay, researchers can confirm that the peptide is active and will produce reliable and consistent results in their experiments.
Q3: What are the primary signaling pathways activated by PACAP (1-38)?
PACAP (1-38) mediates its effects primarily through three GPCRs: the PAC1 receptor (PAC1R), and the VPAC1 and VPAC2 receptors.[9] PAC1R binds PACAP with approximately 1000-fold higher affinity than VIP, while VPAC1 and VPAC2 receptors bind both peptides with similar high affinities.[9] Activation of these receptors, particularly PAC1R, initiates two main signaling cascades:
-
Gs Pathway : Coupling to the Gs protein activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets to mediate cellular responses.[9][10]
-
Gq Pathway : Coupling to the Gq protein activates Phospholipase C (PLC).[9][10] PLC cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[9] These pathways can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[11][12]
Q4: What are the standard functional assays to validate a new batch of PACAP (1-38)?
The most common and direct method to confirm the bioactivity of PACAP (1-38) is to measure the activation of its primary signaling pathway.
-
cAMP Accumulation Assay : This is the gold standard for testing PACAP activity, as its name implies, it potently stimulates adenylyl cyclase.[1] This assay quantifies the intracellular cAMP produced by cells expressing a PACAP receptor (e.g., PAC1R) in response to the peptide.
-
ERK1/2 Phosphorylation Assay : This assay measures the phosphorylation of downstream kinases ERK1 and ERK2, which are activated by PACAP signaling.[11][12] It can be assessed qualitatively and quantitatively using Western Blotting or specific ELISA kits.
-
Receptor Binding Assay : A competition binding assay can determine the affinity (IC50) of the new, unlabeled PACAP batch by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor.[2][9]
Troubleshooting Guide
This guide addresses common issues encountered during the validation of PACAP (1-38) bioactivity.
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Potential Cause 1: Improper Storage and Handling.
| Form | Storage Temperature | Typical Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Up to 3 years | Keep tightly sealed and protected from moisture.[8][13] |
| Reconstituted Solution | -20°C | Up to 3 months | CRITICAL: Aliquot to avoid freeze-thaw cycles.[8] |
| Reconstituted Solution | -80°C | Up to 6 months | CRITICAL: Aliquot to avoid freeze-thaw cycles.[8][13] |
-
Potential Cause 2: Incorrect Reconstitution or Peptide Aggregation.
-
Solution: PACAP (1-38) is generally soluble in sterile, distilled water.[8] If solubility issues arise, try dissolving the peptide in a small amount of an appropriate organic solvent (like DMSO) before diluting with aqueous buffer. To minimize aggregation, dissolve the peptide just before use and use gentle vortexing; avoid vigorous shaking.[8]
-
-
Potential Cause 3: Issues with the Cell-Based Assay.
-
Solution: Verify the components of your assay system.
-
Cell Health: Ensure cells are healthy, within a low passage number, and plated at the correct density.
-
Receptor Expression: Confirm that your cell line expresses a functional PACAP receptor (e.g., PAC1R) at sufficient levels. This can be checked via qPCR or Western Blot.[8]
-
Assay Conditions: Optimize incubation times, antibody concentrations (for ELISA/Western blot), and ensure all reagents are fresh and correctly prepared.
-
-
Issue 2: High variability between experimental replicates.
-
Potential Cause 1: Inaccurate Pipetting.
-
Solution: Reconstituted peptide solutions can sometimes be viscous. Use calibrated pipettes with appropriate tips. When pipetting small volumes, ensure the tip is submerged just below the surface of the liquid to avoid coating the outside of the tip.
-
-
Potential Cause 2: Inconsistent Cell Seeding or "Edge Effects".
-
Solution: Ensure a uniform, single-cell suspension before plating to achieve consistent cell numbers across wells. To avoid "edge effects" in 96-well plates, where wells on the perimeter behave differently, avoid using the outer rows and columns for experimental samples. Fill them with sterile buffer or media to maintain a humidified environment across the plate.
-
Detailed Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the dose-dependent increase in intracellular cAMP following stimulation with PACAP (1-38).
Materials:
-
Cells expressing PAC1 receptors (e.g., HEK293, CHO, or NS-1 cells).[14][15]
-
Cell culture medium, serum, and antibiotics.
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.[16][17]
-
PACAP (1-38) new batch and a previously validated reference batch.
-
Forskolin (positive control to directly activate adenylyl cyclase).[11][18]
-
Lysis buffer.
-
Commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[16]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and replace it with fresh, serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 20-30 minutes at 37°C.[16][17]
-
Stimulation: Add varying concentrations of the new PACAP (1-38) batch, the reference batch, or forskolin to the wells. A typical concentration range for PACAP is 1 pM to 1 µM.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.[14][16]
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP kit manufacturer's instructions.
-
Detection: Perform the cAMP measurement using the detection kit and a compatible plate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of PACAP concentration and fit a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).
Expected Quantitative Data:
| Treatment | EC50 Value (nM) | Maximum Response (% of Forskolin) |
| Reference Batch | 0.3 - 1.0 | 90 - 100% |
| New Batch | Compare to Reference | Compare to Reference |
| PACAP(6-38) + PACAP | >100 (Antagonist) | <20% |
Note: EC50 values can vary between cell lines and assay conditions. A new batch is considered active if its EC50 is within a similar range (e.g., ± half a log) of the reference batch.[14]
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol measures the activation of the MAPK pathway by detecting phosphorylated ERK1/2 (p-ERK).
Materials:
-
Cells expressing PAC1 receptors.
-
6-well or 12-well culture plates.
-
PACAP (1-38) new batch and a reference batch.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
PVDF membrane and transfer system.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-p-ERK1/2 and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
Methodology:
-
Cell Plating and Starvation: Seed cells in 6-well plates. Once they reach 80-90% confluency, serum-starve them overnight to reduce basal ERK phosphorylation.
-
Stimulation: Treat the starved cells with PACAP (1-38) at a concentration known to elicit a strong response (e.g., 100 nM) for 5-15 minutes at 37°C.[11][18] Include an untreated control.
-
Lysis: Immediately place plates on ice, aspirate the medium, wash with ice-cold PBS, and add ice-cold RIPA buffer to lyse the cells.
-
Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imager.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total-ERK1/2 to serve as a loading control.
-
Data Analysis: Perform densitometry analysis on the bands. Calculate the ratio of p-ERK to total-ERK for each sample and normalize to the untreated control.
Expected Quantitative Data:
| Treatment (100 nM) | Incubation Time | p-ERK / Total-ERK Ratio (Fold Change vs. Control) |
| Untreated Control | 10 min | 1.0 |
| Reference Batch | 10 min | 5.0 - 8.0 |
| New Batch | 10 min | Compare to Reference |
Note: A new batch is considered active if it induces a robust increase in ERK phosphorylation comparable to the reference batch.[11][18]
References
- 1. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 2. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. PACAP 1-38 | PACAP Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. jneurosci.org [jneurosci.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. PACAP-induced ERK activation in HEK cells expressing PAC1 receptors involves both receptor internalization and PKC signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in PACAP (1-38) Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to minimize variability in experiments involving Pituitary Adenylate Cyclase-Activating Polypeptide (1-38) (PACAP (1-38)). This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and quantitative data to ensure consistency and reproducibility in your results.
Frequently Asked Questions (FAQs)
Q1: What is PACAP (1-38) and what are its primary functions?
Pituitary Adenylate Cyclase-Activating Polypeptide (1-38) is a 38-amino acid neuropeptide that belongs to the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily. It is a pleiotropic peptide with a wide range of biological functions, including neurotransmission, neuroprotection, anti-inflammatory effects, and regulation of hormone secretion. It exerts its effects by binding to G protein-coupled receptors, primarily the PAC1 receptor, and to a lesser extent, the VPAC1 and VPAC2 receptors.
Q2: How should I properly store and handle PACAP (1-38) to maintain its stability?
Proper storage and handling are critical for maintaining the bioactivity of PACAP (1-38). Lyophilized powder should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term storage (up to 1 month). For immediate use, reconstituted solutions can be kept at 4°C for a few days, though stability is reduced.[1]
Q3: What is the recommended solvent for reconstituting PACAP (1-38)?
The recommended solvent for reconstituting PACAP (1-38) is sterile, distilled water.[2] For peptides that are difficult to dissolve, a small amount of a suitable organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer. However, be aware that high concentrations of organic solvents may interfere with biological assays.
Q4: What are the main sources of variability in PACAP (1-38) experiments?
The main sources of variability include:
-
Peptide Quality and Handling: Improper storage, repeated freeze-thaw cycles, and incorrect reconstitution can lead to peptide degradation.
-
Experimental Conditions: Variations in cell line passage number, cell density, incubation times, and reagent concentrations can all contribute to inconsistent results.
-
Enzymatic Degradation: PACAP (1-38) is susceptible to degradation by proteases, particularly dipeptidyl peptidase IV (DPP IV), which is present in serum and on the surface of many cells.[3]
-
Receptor Expression Levels: The expression levels of PAC1, VPAC1, and VPAC2 receptors can vary between cell lines and even with passage number, affecting the cellular response.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with PACAP (1-38).
Issue 1: Inconsistent or Low Bioactivity
| Potential Cause | Troubleshooting Steps |
| Improper Peptide Storage | - Ensure lyophilized peptide is stored at -20°C or -80°C. - Aliquot reconstituted peptide to avoid freeze-thaw cycles. |
| Peptide Degradation | - Prepare fresh solutions for each experiment. - Consider using protease inhibitors in your experimental buffer, especially when working with serum-containing media.[4] |
| Incorrect Concentration | - Verify the concentration of your stock solution using a reliable method such as UV spectroscopy or a peptide quantification assay. |
| Low Receptor Expression | - Confirm the expression of PAC1, VPAC1, or VPAC2 receptors in your cell line using qPCR or Western blotting. |
Issue 2: Poor Peptide Solubility
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | - Reconstitute in sterile, distilled water first. - If solubility issues persist, try a small amount of DMSO, followed by the addition of your aqueous buffer. |
| Peptide Aggregation | - Gently vortex or sonicate the solution to aid dissolution. - Avoid vigorous shaking. - Prepare solutions fresh before use. |
| pH of the Solution | - Adjust the pH of the buffer. PACAP (1-38) is a basic peptide and may be more soluble in a slightly acidic solution. |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques. - For viscous solutions, consider using positive displacement pipettes. |
| Inconsistent Cell Seeding | - Ensure a uniform cell suspension before seeding. - Use a consistent cell number and passage number for all experiments. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate, or fill them with sterile buffer or media to maintain humidity. |
| Variable Incubation Times | - Standardize all incubation times precisely. |
Quantitative Data Summary
Table 1: Stability of PACAP (1-38) in Different Solutions at +4°C and Room Temperature (RT)
| Solution | Temperature | % Remaining after 14 days |
| Water for Injection | +4°C | >90%[5][6] |
| 0.9% Saline | +4°C | >90%[5][6] |
| Artificial Tear Solution | +4°C | >75% after 2 weeks[5][7] |
| Water for Injection | RT | ~25%[6] |
| 0.9% Saline | RT | ~25%[6] |
| Artificial Tear Solution | RT | Rapid degradation[3][5] |
Table 2: Half-life of PACAP (1-38) in Biological Fluids
| Biological Fluid | Half-life |
| Human Plasma | < 5 - 10 minutes[3][8] |
Experimental Protocols
Protocol 1: Measurement of PACAP (1-38)-Induced cAMP Accumulation
Objective: To quantify the increase in intracellular cyclic adenosine monophosphate (cAMP) in response to PACAP (1-38) stimulation.
Materials:
-
Cells expressing PACAP receptors (e.g., PC12, SH-SY5Y)
-
PACAP (1-38)
-
Serum-free cell culture medium
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium and incubate for at least 2 hours to starve the cells.
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (final concentration 0.5 mM) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Prepare serial dilutions of PACAP (1-38) in serum-free medium containing IBMX.
-
Add the PACAP (1-38) dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration using the assay kit.
-
Generate a dose-response curve to determine the EC50 of PACAP (1-38).
Protocol 2: Analysis of PACAP (1-38)-Induced ERK Phosphorylation by Western Blot
Objective: To detect the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in response to PACAP (1-38) stimulation.
Materials:
-
Cells expressing PACAP receptors
-
PACAP (1-38)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for at least 4 hours.
-
Treat the cells with the desired concentration of PACAP (1-38) for various time points (e.g., 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
Signaling Pathways and Experimental Workflows
PACAP (1-38) Signaling Pathways
PACAP (1-38) binding to its receptors (PAC1, VPAC1, VPAC2) initiates multiple downstream signaling cascades. The primary pathways involve the activation of adenylyl cyclase and phospholipase C.
Caption: PACAP (1-38) signaling through its receptors activates Gαs and Gαq pathways.
General Experimental Workflow for PACAP (1-38) Bioactivity Assay
This diagram outlines a typical workflow for assessing the biological activity of PACAP (1-38) in a cell-based assay.
Caption: A generalized workflow for conducting a PACAP (1-38) bioactivity assay.
Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to troubleshooting common issues encountered in PACAP (1-38) experiments.
Caption: A logical flowchart for troubleshooting PACAP (1-38) experiments.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. youtube.com [youtube.com]
- 3. Frontiers | PACAP-PAC1 Receptor Activation Is Necessary for the Sympathetic Response to Acute Intermittent Hypoxia [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Interpreting PACAP (1-38) Signaling Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) signaling experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing different cellular responses with PACAP (1-38) compared to PACAP (1-27)?
A1: PACAP (1-38) and its shorter form, PACAP (1-27), can activate distinct signaling pathways, leading to different biological outcomes. While both peptides can bind to the same receptors, PACAP (1-38) has been shown to uniquely activate certain cascades, such as the Phospholipase C (PLC) pathway, in some cell types. This differential activation can account for variations in observed cellular responses.[1][2]
Q2: My results are inconsistent across different cell lines. What could be the cause?
A2: The interpretation of PACAP (1-38) signaling is highly dependent on the cellular context. Different cell types express varying levels of the three main PACAP receptors: PAC1, VPAC1, and VPAC2. PACAP (1-38) exhibits high affinity for all three, but the downstream signaling can differ significantly depending on the predominant receptor and the presence of specific receptor splice variants.[3][4][5] This variability in receptor expression is a common source of inconsistent results across different cell lines.
Q3: I'm seeing unexpected agonist activity with the antagonist PACAP(6-38). Is this normal?
A3: Yes, this is a known phenomenon. While PACAP(6-38) is widely used as a competitive antagonist for PAC1 and VPAC2 receptors, it can exhibit weak partial agonist activity at high concentrations, potentially leading to a slight increase in basal cAMP levels.[6][7][8][9] It is crucial to perform dose-response curves to determine the optimal concentration for antagonism without inducing agonist effects in your specific experimental system.
Q4: What are the primary signaling pathways activated by PACAP (1-38)?
A4: PACAP (1-38) can activate multiple intracellular signaling pathways, primarily through G-protein coupled receptors (GPCRs). The main cascades include:
-
Adenylate Cyclase (AC) / cyclic AMP (cAMP) / Protein Kinase A (PKA) pathway: Activated via Gαs coupling, leading to an increase in intracellular cAMP.
-
Phospholipase C (PLC) / Inositol Trisphosphate (IP3) / Diacylglycerol (DAG) / Protein Kinase C (PKC) pathway: Often initiated by Gαq coupling, resulting in intracellular calcium mobilization and PKC activation.
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway: Can be activated downstream of both the cAMP/PKA and PLC/PKC pathways.[10][11][12]
Troubleshooting Guides
Issue 1: High Variability in cAMP Assay Results
-
Potential Cause: Inconsistent cell culture conditions, such as cell density, passage number, or serum starvation, can alter receptor expression and signaling. Improper handling of peptides, including repeated freeze-thaw cycles, can lead to degradation.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell seeding densities and passage numbers. Ensure a consistent serum starvation period before the assay.
-
Proper Peptide Handling: Aliquot reconstituted PACAP (1-38) to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[13]
-
Optimize Assay Conditions: Ensure the use of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay.
-
Run Appropriate Controls: Include a positive control (e.g., forskolin) to confirm that the adenylyl cyclase pathway is functional in your cells.
-
Issue 2: No or Weak ERK1/2 Phosphorylation Signal on Western Blot
-
Potential Cause: The timing of cell lysis after PACAP (1-38) stimulation is critical, as ERK phosphorylation can be transient. Insufficient antibody concentration or incubation time can also lead to weak signals.
-
Troubleshooting Steps:
-
Optimize Stimulation Time: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak of ERK1/2 phosphorylation in your cell model.
-
Ensure Fresh Lysates: Prepare fresh cell lysates for each experiment and add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation and dephosphorylation.
-
Validate Antibodies: Use phospho-specific ERK1/2 antibodies that have been validated for your application. Follow the manufacturer's recommendations for antibody dilution and incubation times.
-
Load Sufficient Protein: Ensure you are loading an adequate amount of total protein (typically 20-30 µg) per lane on your SDS-PAGE gel.
-
Issue 3: Difficulty Interpreting the Contribution of Different Signaling Pathways
-
Potential Cause: The interconnectedness of PACAP-activated signaling pathways can make it challenging to isolate the contribution of each cascade to the final cellular response.
-
Troubleshooting Steps:
-
Use Pathway-Specific Inhibitors: Employ well-characterized pharmacological inhibitors for PKA (e.g., H89, Rp-cAMPS), PKC (e.g., Gö 6983, Bim-I), and MEK/ERK (e.g., U0126, PD98059) to dissect the involvement of each pathway.
-
Perform Dose-Response Curves: Characterize the potency (EC50) of PACAP (1-38) for activating different signaling endpoints (e.g., cAMP accumulation vs. calcium mobilization vs. ERK phosphorylation). Differences in potency can suggest the involvement of different receptor subtypes or signaling efficiencies.
-
Knockdown of Signaling Components: If feasible in your system, use siRNA or shRNA to specifically knockdown key proteins in each pathway to confirm their role in the observed response.
-
Quantitative Data Summary
Table 1: PACAP Receptor Binding Affinities
| Ligand | Receptor | Binding Affinity (Kd/IC50) | Cell System/Tissue |
| PACAP (1-38) | PAC1 | ~0.5 nM (Kd) | Various |
| PACAP (1-27) | PAC1 | ~0.5 nM (Kd) | Various |
| VIP | PAC1 | >500 nM (Kd) | Various |
| PACAP (1-38) | VPAC1 | ~2 nM (IC50) | Rat |
| PACAP (1-27) | VPAC1 | ~2 nM (IC50) | Rat |
| PACAP (1-38) | VPAC2 | ~1 nM (IC50) | Human |
| PACAP (1-27) | VPAC2 | ~5 nM (IC50) | Human |
Note: Binding affinities can vary depending on the specific cell line, receptor splice variant, and assay conditions.[5][14]
Table 2: PACAP (1-38) Signaling Potency (EC50 Values)
| Signaling Pathway | Cell System | EC50 |
| cAMP Accumulation | N1E-115 Neuroblastoma Cells | 0.54 nM |
| cAMP Accumulation | Rat Primary Pituitary Cells | 0.9 ± 0.3 nM |
| ERK Phosphorylation | SH-SY5Y Neuroblastoma Cells | 0.7 nM |
| p38 MAPK Phosphorylation | SH-SY5Y Neuroblastoma Cells | 1.5 nM |
| Intracellular Ca2+ Mobilization | N1E-115 Neuroblastoma Cells | ~10 nM |
Note: EC50 values are highly dependent on the experimental setup and cell type used.[1][2][15]
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
-
Cell Preparation: Seed cells expressing PACAP receptors into a 96-well plate and culture overnight.
-
Pre-incubation: Wash cells with serum-free media and then pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C.
-
Stimulation: Add varying concentrations of PACAP (1-38) or controls (e.g., forskolin) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the media and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF, ELISA, or LANCE.[16]
-
Data Analysis: Plot the cAMP concentration against the log of the PACAP (1-38) concentration and perform a non-linear regression to determine the EC50 value.
Protocol 2: ERK1/2 Phosphorylation Western Blot
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight before treating with PACAP (1-38) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[17][18][19]
-
Densitometry: Quantify the band intensities and express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.
Visualizations
References
- 1. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of pituitary adenylate cyclase-activating polypeptide 38 (PACAP38)-, PACAP27-, and vasoactive intestinal peptide-stimulated responses in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agonistic behavior of PACAP6-38 on sensory nerve terminals and cytotrophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PACAP-induced ERK activation in HEK cells expressing PAC1 receptors involves both receptor internalization and PKC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jneurosci.org [jneurosci.org]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Delivery and Efficacy of PACAP (1-38)
Welcome to the technical support center for PACAP (1-38) in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the delivery and efficacy of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to support your research endeavors.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with PACAP (1-38) and offers potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lack of therapeutic effect | Inadequate Dosing: The effective dose of PACAP (1-38) can vary significantly between different animal models and disease states.[1] | Conduct a dose-response study to determine the optimal therapeutic dose for your specific experimental conditions. Refer to published studies for dose ranges in similar models.[1] |
| Poor Bioavailability/Delivery to Target Organ: PACAP (1-38) is a peptide and is susceptible to rapid degradation by proteases in the bloodstream, resulting in a short half-life of less than 5 minutes.[2][3] Its ability to cross the blood-brain barrier (BBB) can also be limited.[2][4] | Consider alternative administration routes. For central nervous system (CNS) targets, direct administration (e.g., intracerebroventricular) or routes that enhance brain delivery like intranasal administration may be more effective than systemic routes.[1][2] The use of osmotic pumps for continuous infusion can help maintain stable plasma concentrations.[1] Encapsulation in liposomes or nanoparticles can protect PACAP (1-38) from degradation and improve its pharmacokinetic profile.[2] | |
| Timing of Administration: The therapeutic window for PACAP (1-38) can be narrow, particularly in acute injury models.[1] | It is crucial to establish the optimal time window for treatment initiation relative to the injury or disease onset. In models of ischemia, for instance, delayed administration may be less effective.[1][5] | |
| High variability between experimental replicates | Improper Peptide Storage and Handling: Peptides are sensitive to temperature fluctuations and moisture, which can lead to degradation and loss of activity.[6] Repeated freeze-thaw cycles can also degrade the peptide.[6] | Strictly adhere to the recommended storage conditions for both the lyophilized powder and reconstituted solutions. Aliquot reconstituted solutions to minimize freeze-thaw cycles.[6] |
| Inaccurate Pipetting of Viscous Solutions: Reconstituted peptide solutions can sometimes be viscous, leading to pipetting errors and inconsistent concentrations.[6] | Use positive displacement pipettes or reverse pipetting techniques for viscous solutions to ensure accurate and consistent dispensing.[6] | |
| Peptide Aggregation: Some peptides are prone to aggregation, which can reduce bioavailability and activity.[6] | To minimize aggregation, dissolve the peptide just before use and use gentle vortexing to aid dissolution. Avoid vigorous shaking.[6] | |
| Unexpected Side Effects | Peripheral Receptor Activation: PACAP receptors are widely expressed in peripheral tissues, and systemic administration can lead to off-target effects such as cardiovascular changes or effects on glucose metabolism.[2] | Utilize targeted delivery systems or local administration routes to minimize systemic exposure. Consider using PACAP analogs with improved receptor selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common administration routes for PACAP (1-38) in vivo?
A1: Several administration routes are used for PACAP (1-38) in vivo, each with its own advantages and disadvantages.[1][2]
| Route | Advantages | Disadvantages |
| Intravenous (IV) | Precise dose control, rapid systemic distribution.[1][7] | Short half-life due to rapid degradation, potential for systemic side effects.[2][3] |
| Intraperitoneal (IP) | Relatively simple and common for systemic administration in rodents.[1] | Variable absorption, first-pass metabolism in the liver. |
| Intracerebroventricular (ICV) | Bypasses the blood-brain barrier, direct delivery to the CNS.[1][2] | Highly invasive, requires surgery, potential for localized tissue damage.[2] |
| Intranasal (IN) | Non-invasive, bypasses the BBB to a degree, rapid brain uptake.[1][2][3][7] | Lower bioavailability compared to direct injection, requires appropriate formulation. |
Q2: How can the stability of PACAP (1-38) be improved for in vivo studies?
A2: Several strategies can be employed to enhance the stability of PACAP (1-38):
-
Peptide Analogs: Synthetic analogs with amino acid substitutions can be designed to be resistant to enzymatic degradation. For example, Acetyl-[Ala15, Ala20]PACAP38-polyamide shows increased stability and resistance to DPP IV degradation.[8]
-
Encapsulation: Liposomes and nanoparticles can protect PACAP (1-38) from proteases in the bloodstream and prolong its circulation time.[2]
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.[4]
-
Formulation: Proper formulation, including the choice of vehicle and pH, can improve stability. For instance, PACAP (1-38) shows good stability in aqueous solutions at +4°C.[9]
Q3: What are the key signaling pathways activated by PACAP (1-38)?
A3: PACAP (1-38) primarily acts through G protein-coupled receptors, mainly the PAC1 receptor, to activate several intracellular signaling cascades.[10][11] The major pathways include:
-
Adenylate Cyclase (AC) / Protein Kinase A (PKA) Pathway: Activation of Gs protein leads to increased cAMP levels and subsequent activation of PKA.[12]
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of Gq protein stimulates PLC, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate PKC and mobilize intracellular calcium.[12]
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: PAC1 receptor activation can also lead to the phosphorylation of ERK through various mechanisms, including β-arrestin-mediated signaling.[10]
Q4: How does PACAP (1-38) cross the blood-brain barrier (BBB)?
A4: PACAP (1-38) is actively transported across the BBB from the blood to the brain via a saturable transport system known as peptide transport system-6 (PTS-6).[7][13][14] However, there is also an efflux mechanism that transports PACAP-38 out of the brain, which can limit its central bioavailability.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the delivery and efficacy of PACAP (1-38) from various studies.
Table 1: In Vivo Efficacy of Different PACAP (1-38) Administration Routes in a Mouse Model of Stroke
| Administration Route | Dose | Infarct Volume Reduction (%) | Reference |
| Intranasal (IN) | 10 µg | ~65% | [15] |
| Intravenous (IV) | 10 µg | ~25% | [15] |
| Intraperitoneal (IP) | 10 µg | No significant effect | [15] |
Table 2: Pharmacokinetic Parameters of PACAP (1-38) and a Stable Analog
| Peptide | Half-life in human plasma | Key Stability Feature | Reference |
| PACAP (1-38) | < 5 minutes | Rapidly degraded by DPP IV and other endopeptidases. | [2][3] |
| Acetyl-[Ala15, Ala20]PACAP38-polyamide | Significantly increased | Complete resistance to DPP IV degradation. | [8] |
Experimental Protocols
Protocol 1: Intranasal Administration of PACAP (1-38) in a Mouse Model of Alzheimer's Disease
This protocol is adapted from a study investigating the effects of intranasal PACAP-38 in APP-transgenic mice.[16]
Materials:
-
PACAP (1-38) peptide
-
Vehicle solution (e.g., 0.5% chitosan glutamate and 0.5% NaCl in water, pH 4)
-
Anesthetized mice (e.g., APP[V717I] transgenic mice)
-
Micropipette with fine tips
Procedure:
-
Preparation of PACAP (1-38) Solution: Dissolve PACAP (1-38) in the vehicle solution to the desired concentration (e.g., 1 µg/µl).
-
Animal Handling: Lightly anesthetize the mouse to prevent movement during administration.
-
Administration: Hold the mouse in a supine position. Using a micropipette, deliver a small volume (e.g., 5 µl) of the PACAP (1-38) solution into each nostril.
-
Dosing Regimen: Administer the treatment daily for the duration of the study (e.g., 3 months). The control group should receive the vehicle solution without the peptide.
-
Outcome Assessment: At the end of the treatment period, assess relevant pathological and behavioral endpoints, such as amyloid plaque load and cognitive function.
Protocol 2: Delayed Systemic Administration of PACAP-38 in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
This protocol is based on a study evaluating the neuroprotective effects of delayed PACAP-38 administration in a rat model of transient focal ischemia.[1]
Materials:
-
Male Wistar rats
-
PACAP-38 peptide
-
Vehicle (0.1% bovine serum albumin in saline)
-
Surgical instruments for MCAO
-
Micro-osmotic pump
-
Triphenyltetrazolium chloride (TTC) for staining
Procedure:
-
Ischemia Induction: Induce transient MCAO for 2 hours in male Wistar rats.
-
Drug Preparation: Dissolve PACAP-38 in the vehicle to the required concentration.
-
Administration:
-
At 4, 8, or 12 hours post-MCAO, administer a bolus intravenous injection of PACAP-38 (e.g., 5 nmol/rat).
-
Immediately following the bolus injection, implant a micro-osmotic pump subcutaneously for continuous infusion of PACAP-38 (e.g., 160 pmol/µL/hour) for 48 hours.
-
-
Outcome Assessment: At the end of the 48-hour infusion period, determine the infarct volume using TTC staining of brain sections.
Visualizations
Signaling Pathways
Caption: Major signaling pathways activated by PACAP (1-38) binding to the PAC1 receptor.
Experimental Workflow
Caption: Generalized experimental workflow for in vivo studies of PACAP (1-38).
Logical Relationships: Improving PACAP (1-38) Delivery
Caption: Logical relationship between challenges and solutions for improving PACAP (1-38) in vivo delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. The Potential of the Nose-to-Brain Delivery of PACAP for the Treatment of Neuronal Disease [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 5. Pituitary Adenylate Cyclase-Activating Polypeptide: A Potent Therapeutic Agent in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pituitary Adenylate Cyclase-Activating Polypeptide Modulates Hippocampal Synaptic Transmission and Plasticity: New Therapeutic Suggestions for Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. d-nb.info [d-nb.info]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Frontiers | Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion [frontiersin.org]
- 16. Neuropeptide pituitary adenylate cyclase-activating polypeptide (PACAP) slows down Alzheimer's disease-like pathology in amyloid precursor protein-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Storing Lyophilized PACAP (1-38)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and storing lyophilized Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the integrity and optimal performance of PACAP (1-38) in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized PACAP (1-38) be stored upon receipt?
A1: Upon receipt, lyophilized PACAP (1-38) should be stored at -20°C for long-term stability.[1][2] Some suppliers suggest that for shorter periods (up to 6 months), storage at 0-5°C is also acceptable.[3] It is crucial to protect the lyophilized powder from moisture and light.[2][4] Before opening the vial, it is recommended to allow it to equilibrate to room temperature in a desiccator to prevent condensation.[4]
Q2: What is the recommended solvent for reconstituting lyophilized PACAP (1-38)?
A2: The primary recommended solvent for reconstituting PACAP (1-38) is sterile, distilled water.[1] For cell-based assays, the use of sterile, nuclease-free water is highly recommended, followed by filter-sterilization of the final solution.[5] If solubility issues arise, a small amount of a suitable organic solvent like DMSO can be used to initially dissolve the peptide, followed by slow dilution with an aqueous buffer. However, be mindful that high concentrations of organic solvents can interfere with biological assays.[6] For basic peptides like PACAP (1-38), a slightly acidic solution, such as 10%-30% acetic acid in water, can also aid in solubilization.[1]
Q3: What are the optimal storage conditions for reconstituted PACAP (1-38) solutions?
A3: For short-term storage, reconstituted PACAP (1-38) solutions can be kept at +4°C for up to 5 days.[1][3] For long-term storage, it is essential to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[1][5][6] These aliquots should be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[1][6]
Q4: What is the stability of PACAP (1-38) in solution?
A4: PACAP (1-38) demonstrates good stability in aqueous solutions, particularly at lower temperatures. Studies have shown that in water and 0.9% saline solution at +4°C, 80-90% of the peptide remains intact after two weeks.[7][8] Its stability is generally higher than that of PACAP (1-27).[7][8] However, in complex media like artificial tears at room temperature, degradation can be rapid.[7][8]
Troubleshooting Guide
Issue 1: Difficulty Dissolving the Lyophilized Peptide
-
Potential Cause: The peptide may have formed aggregates or may not be readily soluble in the chosen solvent.
-
Recommended Solutions:
-
Gentle Agitation: After adding the solvent, gently vortex the vial to aid dissolution.[6]
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve solubility.[1]
-
Warming: Gently warming the solution to 37°C may also aid in dissolving the peptide.[1]
-
Alternative Solvents: If water fails, consider reconstituting a small test amount in a different solvent system as described in FAQ 2.
-
Issue 2: Precipitates or Cloudiness in the Reconstituted Solution
-
Potential Cause: This indicates either incomplete dissolution or aggregation of the peptide.
-
Recommended Solutions:
-
Resolubilization Techniques: Attempt the sonication and warming methods described above.[1]
-
pH Adjustment: For basic peptides like PACAP (1-38), slightly acidifying the solution with dilute acetic acid can improve solubility.[1]
-
Fresh Preparation: If the issue persists, it is best to discard the solution and prepare a fresh stock.
-
Issue 3: Inconsistent or Lower-Than-Expected Biological Activity
-
Potential Cause: This can be due to several factors including peptide degradation, aggregation, or inaccurate concentration.
-
Recommended Solutions:
-
Proper Storage: Strictly adhere to the recommended storage conditions for both lyophilized powder and reconstituted solutions to prevent degradation.[6]
-
Avoid Freeze-Thaw Cycles: Always aliquot reconstituted solutions to minimize degradation from repeated freezing and thawing.[1][6]
-
Prevent Aggregation: Prepare solutions fresh before use and avoid vigorous shaking.[6] If aggregation is suspected, centrifuge the solution and use the supernatant.
-
Accurate Pipetting: For viscous solutions, use positive displacement pipettes or reverse pipetting techniques to ensure accurate dispensing.[6]
-
Enzymatic Degradation: In cell culture experiments, rapid loss of activity can be due to proteases in the medium, especially if it contains serum.[5] Consider using serum-free media for short-term experiments or adding a protease inhibitor cocktail.[5]
-
Quantitative Data Summary
| Parameter | Condition | Duration | Stability/Recommendation |
| Lyophilized Storage | -20°C | Long-term | Recommended for optimal stability.[1][2] |
| 0-5°C | Up to 6 months | Acceptable for shorter-term storage.[3] | |
| Reconstituted Storage | +4°C | Up to 5 days | Suitable for short-term use.[1][3] |
| -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles.[1][6] | |
| -80°C | Up to 6 months | Aliquot for long-term storage.[1][6] | |
| Solution Stability (+4°C) | Water | 2 weeks | 80-90% persistence.[7][8] |
| 0.9% Saline | 2 weeks | 80-90% persistence.[7][8] |
Experimental Protocols
Detailed Methodology: Cell-Based cAMP Assay
This protocol provides a general workflow for measuring intracellular cyclic AMP (cAMP) levels in response to PACAP (1-38) stimulation in a cell line expressing the PAC1 receptor.
Materials:
-
PACAP (1-38) peptide
-
Cell line expressing PAC1 receptor (e.g., HEK293-PAC1R)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Stimulation buffer (e.g., HBSS with 5mM HEPES, 0.1% BSA, and 0.5mM IBMX)
-
Lysis buffer (e.g., 5mM HEPES, 0.1% BSA, and 0.3% Tween 20)
-
cAMP assay kit (e.g., AlphaScreen or ELISA-based)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the PAC1 receptor-expressing cells into a 96-well plate at an appropriate density and allow them to attach and grow overnight.
-
Pre-incubation: The following day, aspirate the cell culture medium and wash the cells once with PBS. Add 90 µL of stimulation buffer to each well and pre-incubate for 30 minutes at 37°C. The phosphodiesterase inhibitor IBMX is included to prevent cAMP degradation.
-
PACAP (1-38) Stimulation: Prepare serial dilutions of PACAP (1-38) in stimulation buffer. Add 10 µL of the PACAP (1-38) dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (stimulation buffer only).
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: Aspirate the stimulation buffer and add 50 µL of lysis buffer to each well. Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
cAMP Measurement: Follow the instructions provided with your specific cAMP assay kit to measure the cAMP concentration in the cell lysates. This typically involves transferring the lysate to the assay plate and adding the detection reagents.
-
Data Analysis: Measure the signal (e.g., luminescence or absorbance) using a plate reader. Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample and plot the dose-response curve for PACAP (1-38).
Signaling Pathways and Experimental Workflows
PACAP (1-38) Signaling through the PAC1 Receptor
PACAP (1-38) primarily exerts its effects by binding to the PAC1 receptor, a G protein-coupled receptor (GPCR). Activation of the PAC1 receptor can initiate several downstream signaling cascades, most notably through Gs and Gq proteins.
-
Gs Pathway: Binding of PACAP (1-38) to the PAC1 receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.
-
Gq Pathway: The PAC1 receptor can also couple to the Gq alpha subunit. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[8]
Caption: PACAP (1-38) signaling cascade via the PAC1 receptor.
Experimental Workflow for a Cell-Based Assay
The following diagram outlines a general experimental workflow for investigating the effects of PACAP (1-38) on a cell line.
Caption: General workflow for a PACAP (1-38) cell-based experiment.
References
- 1. PACAP38/PAC1 signaling induces bone marrow-derived cells homing to ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PACAP-PAC1 Receptor Activation Is Necessary for the Sympathetic Response to Acute Intermittent Hypoxia [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
identifying potential sources of contamination in PACAP (1-38) experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential sources of contamination and other common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in PACAP (1-38) experiments?
A1: Contamination in PACAP (1-38) experiments can arise from several sources, broadly categorized as intrinsic (related to the peptide itself) and extrinsic (introduced during the experimental workflow).
-
Intrinsic Contaminants: These are impurities originating from the synthesis and purification process of the PACAP (1-38) peptide. Common intrinsic contaminants include:
-
Deletion Sequences: Peptides missing one or more amino acid residues.[1]
-
Truncated Sequences: Incomplete peptide chains.
-
Modified Peptides: Peptides with unintended modifications, such as oxidation or deamidation, which can occur during synthesis or storage.[1]
-
Residual Protecting Groups: Chemical groups used during synthesis that are not completely removed.[1]
-
Counterions: Trifluoroacetic acid (TFA) is commonly used in peptide purification and can remain in the final product, potentially affecting experimental results.[1]
-
-
Extrinsic Contaminants: These are introduced from the laboratory environment, reagents, and handling procedures.
-
Keratin: A very common contaminant from skin and hair.[2]
-
Enzymes: Proteases from serum in cell culture media or other sources can degrade the peptide.
-
Reagents and Buffers: Detergents (e.g., Triton X-100, Tween), plasticizers from labware, and impurities in solvents can interfere with assays.[2][3][4]
-
Microbial Contamination: Bacteria or fungi can be introduced through non-sterile handling.
-
Q2: How should I properly store and handle PACAP (1-38) to maintain its integrity?
A2: Proper storage and handling are critical to prevent degradation and contamination of PACAP (1-38).
-
Storage of Lyophilized Powder:
-
Reconstitution and Storage of Stock Solutions:
-
Reconstitute the peptide in a high-purity, sterile solvent such as sterile, distilled water.[5] For some applications, a small amount of an organic solvent like DMSO may be used initially to aid dissolution before diluting with an aqueous buffer.[5]
-
Aliquot the reconstituted solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the peptide.[5]
-
Store reconstituted solutions at -20°C (up to 3 months) or -80°C (up to 6 months).[5] For short-term storage, +4°C is acceptable for up to 5 days.[5]
-
Q3: My PACAP (1-38) solution is cloudy. What should I do?
A3: Cloudiness or precipitation in your PACAP (1-38) solution can indicate solubility issues or peptide aggregation.
-
Verify Solubility: Check the manufacturer's datasheet for the recommended solvent and concentration.
-
Improve Dissolution: Gentle vortexing or brief sonication can help dissolve the peptide.[5] Avoid vigorous shaking, which can promote aggregation.[5]
-
pH Adjustment: The pH of the buffer can influence peptide solubility. Adjust the pH to a range where the peptide is known to be stable and soluble.
-
Use of Co-solvents: For peptides that are difficult to dissolve in aqueous solutions, you can try dissolving them in a small amount of a compatible organic solvent (e.g., DMSO) before adding the aqueous buffer. Be mindful that high concentrations of organic solvents can be toxic to cells.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your PACAP (1-38) experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or Lower-than-Expected Bioactivity | Peptide degradation due to improper storage or handling. | - Ensure strict adherence to recommended storage conditions for both lyophilized powder and reconstituted solutions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] - Prepare fresh working solutions for each experiment. |
| Inaccurate peptide concentration due to incomplete dissolution. | - Ensure the peptide is fully dissolved before use. - Use gentle vortexing or sonication to aid dissolution.[5] | |
| Presence of contaminants in the peptide stock. | - Verify the purity of the peptide using methods like HPLC or mass spectrometry. | |
| Low receptor expression in the cell line. | - Validate the expression of PACAP receptors (e.g., PAC1, VPAC1, VPAC2) in your cell model using techniques like qPCR or Western blotting.[5] | |
| High Background Signal in Assays | Contaminated reagents or buffers. | - Use fresh, sterile, and high-purity reagents and buffers. - Avoid using detergents that are incompatible with your assay.[2][3] |
| Constitutive receptor activity. | - If using an overexpression system, you may need to reduce the amount of receptor plasmid used for transfection. | |
| Non-specific binding. | - Optimize blocking steps in binding assays. - Include appropriate controls to determine non-specific binding. | |
| Rapid Loss of Peptide Activity in Cell Culture | Enzymatic degradation by proteases. | - If possible, perform short-term experiments in serum-free media.[6] - Add a broad-spectrum protease inhibitor cocktail to the cell culture medium.[6] |
Quantitative Data Summary
The purity and stability of PACAP (1-38) can vary depending on the supplier and storage conditions. Below is a summary of typical specifications and stability data.
| Parameter | Typical Value/Condition | Notes |
| Purity (by HPLC) | ≥95% | This is a common purity level for commercially available synthetic peptides.[7][8] |
| Storage of Lyophilized Powder | -20°C | Recommended for long-term storage (up to 3 years).[5] |
| Stability of Reconstituted Solution in Water at +4°C | 80-90% persistence after 2 weeks | PACAP (1-38) shows high stability in water and 0.9% saline solution at +4°C. |
| Storage of Reconstituted Solution | -20°C or -80°C | Aliquoting is crucial to prevent degradation from freeze-thaw cycles.[5] |
Experimental Protocols
Cell-Based Functional Assay (cAMP Accumulation)
This protocol outlines a general procedure for measuring PACAP (1-38)-induced cyclic AMP (cAMP) accumulation in a cell line expressing PACAP receptors.
Materials:
-
Cells expressing PACAP receptors (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
PACAP (1-38) stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with a PDE inhibitor (e.g., 500 µM IBMX) for 20-30 minutes at 37°C to prevent cAMP degradation.[9]
-
PACAP (1-38) Stimulation: Add varying concentrations of PACAP (1-38) to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration using the chosen assay kit.
Receptor Binding Assay (Competition Assay)
This protocol describes a competition binding assay to determine the affinity of unlabeled PACAP (1-38) for its receptors.
Materials:
-
Cell membranes expressing PACAP receptors
-
Radiolabeled PACAP ligand (e.g., [¹²⁵I]PACAP-27)
-
Unlabeled PACAP (1-38)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled PACAP (1-38).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
PACAP (1-38) Signaling Pathways
PACAP (1-38) primarily signals through the PAC1 receptor, which can couple to multiple G proteins to activate various downstream pathways.
Caption: PACAP (1-38) signaling through Gs and Gq pathways.
Experimental Workflow: Identifying Contamination
A logical workflow can help pinpoint the source of contamination in your experiments.
Caption: Troubleshooting workflow for experimental contamination.
References
- 1. agilent.com [agilent.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. kiidd.cuhk.edu.cn [kiidd.cuhk.edu.cn]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PACAP (1-38), amide, human, ovine, rat [anaspec.com]
- 8. rndsystems.com [rndsystems.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
addressing inconsistencies between human, ovine, and rat PACAP (1-38) studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in experimental results observed in studies of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) across human, ovine, and rat models. As the amino acid sequence of PACAP-38 is identical in all mammals, including humans, sheep, and rats, discrepancies in experimental outcomes are likely attributable to species-specific differences in receptor subtypes, signaling pathways, and experimental protocols.[1]
Frequently Asked Questions (FAQs)
Q1: Why do I observe different cellular responses to PACAP-38 in human, ovine, and rat models, despite the peptide sequence being identical?
A1: While PACAP-38 is highly conserved, the primary source of variability lies in the expression and function of its receptors. The PAC1 receptor, the highest affinity receptor for PACAP, has multiple splice variants that are differentially expressed across species.[2] For instance, rats express several N-terminal and intracellular loop splice variants of the PAC1 receptor that are not all present in humans.[3] These variants can differ in their coupling to downstream signaling pathways (e.g., adenylyl cyclase vs. phospholipase C), leading to different cellular responses.[4][5]
Q2: I'm seeing conflicting data in the literature regarding the effect of PACAP-38 on insulin secretion. What could be the cause?
A2: The effect of PACAP-38 on insulin secretion is complex and can be influenced by species, glucose concentration, and the specific PACAP receptor subtypes expressed in the pancreatic islets. In rats, PACAP potently stimulates insulin secretion in a glucose-dependent manner.[6][7] While PACAP also stimulates insulin secretion in human and mouse models, the relative contribution of PAC1 versus VPAC2 receptors in mediating this effect can vary, leading to different dose-response relationships and maximal effects.[8] Furthermore, some studies suggest PACAP-38 may be more potent than PACAP-27 at stimulating insulin release under certain glucose conditions in rats, adding another layer of complexity.[9]
Q3: My in vivo cardiovascular studies with PACAP-38 in rats show different results from those reported in human studies. Why might this be?
A3: Species-specific differences in the cardiovascular response to PACAP-38 are a known issue. In rats, intrathecal administration of PACAP-38 can cause significant and long-lasting sympathoexcitation.[10] However, the overall effect on blood pressure can be variable and depends on the route of administration and anesthetic used.[11] In humans, intravenous PACAP-38 infusion has been linked to vasodilation and potential migraine induction.[12] These differences may be due to variations in the distribution and function of PACAP receptors in the cardiovascular control centers of the brain and peripheral vasculature between rats and humans.
Troubleshooting Guides
Issue 1: Inconsistent Receptor Binding Affinity (Kd/IC50) or Functional Potency (EC50)
Potential Cause 1: Different PAC1 Receptor Splice Variants
-
Explanation: Human and rat tissues express different splice variants of the PAC1 receptor, which can alter ligand binding affinity and selectivity. For example, a short N-terminal splice variant of the human PAC1 receptor (PAC1s) binds PACAP-38, PACAP-27, and VIP with similarly high affinity, in contrast to the normal receptor (PAC1n) which shows much higher affinity for PACAP over VIP.
-
Troubleshooting Steps:
-
Characterize Splice Variant Expression: If possible, use RT-PCR to identify the specific PAC1 receptor splice variants expressed in your cell line or tissue model.
-
Use Species-Specific Recombinant Receptors: When performing binding or functional assays, use cell lines stably expressing the specific human, ovine, or rat PAC1 receptor splice variant of interest.
-
Consult Comparative Pharmacology Data: Refer to literature that directly compares the pharmacology of different splice variants.
-
Potential Cause 2: Experimental Conditions
-
Explanation: Minor variations in assay conditions can significantly impact results. This includes buffer composition, incubation time and temperature, and the choice of radioligand.
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to a validated and detailed experimental protocol.
-
Optimize Assay Parameters: For a new experimental system, systematically optimize incubation time, temperature, and protein concentration to ensure equilibrium binding.
-
Radioligand Choice: Be aware that different radiolabeled PACAP analogs can have different binding properties.
-
Issue 2: Discrepancies in Downstream Signaling Pathway Activation
Potential Cause: Biased Agonism at Splice Variants
-
Explanation: Different PAC1 receptor splice variants can exhibit biased agonism, meaning they preferentially activate one signaling pathway over another (e.g., Gs/cAMP vs. Gq/PLC). For example, some rat PAC1 receptor splice variants with insertions in the third intracellular loop show altered patterns of adenylyl cyclase and phospholipase C stimulation.[5]
-
Troubleshooting Steps:
-
Profile Multiple Signaling Pathways: Do not assume PACAP-38 only signals through cAMP. Measure activation of multiple pathways, including cAMP accumulation, inositol phosphate (IP) production (for PLC activation), and ERK phosphorylation.
-
Use Pathway-Specific Inhibitors: To confirm the involvement of a specific pathway, use well-characterized inhibitors (e.g., PKA inhibitors, PKC inhibitors).
-
Consider Receptor Dimerization: Be aware that PAC1 receptors can form homodimers or heterodimers with other GPCRs, which can influence signaling outcomes.
-
Quantitative Data Summary
Table 1: PACAP-38 Receptor Binding Affinities (IC50, nM)
| Receptor | Human | Rat | Ovine |
| PAC1 | 4 nM | Data varies by splice variant | Not specified |
| VPAC1 | 2 nM | Not specified | Not specified |
| VPAC2 | 1 nM | Not specified | Not specified |
Note: Data is limited and can vary significantly based on the cell type and specific receptor splice variant expressed.
Table 2: PACAP-38 Functional Potency (EC50) for Adenylate Cyclase/cAMP Stimulation
| Species/Cell Type | EC50 (nM) |
| Rat Pituitary Cells | ~0.1-0.4 nM[5] |
| Human Lung Membranes | ~1.65 nM |
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for PACAP Receptors
This protocol is adapted from established methods for determining the binding affinity of unlabeled ligands by competition with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the PACAP receptor of interest (human, ovine, or rat).
-
Radioligand: [¹²⁵I]PACAP-27 or [¹²⁵I]VIP.
-
Unlabeled PACAP-38.
-
Binding Buffer: e.g., 25 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw receptor membrane preparations on ice and resuspend in ice-cold binding buffer to a final concentration of 5-20 µg protein per well.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of binding buffer, 150 µL of membrane suspension, and 50 µL of diluted radioligand.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled PACAP-38 (e.g., 1 µM final concentration), 150 µL of membrane suspension, and 50 µL of diluted radioligand.
-
Competition: Add 50 µL of serial dilutions of unlabeled PACAP-38, 150 µL of membrane suspension, and 50 µL of diluted radioligand.
-
-
Incubation: Seal the plate and incubate at room temperature for 120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the unlabeled PACAP-38 and fit the data to a one-site competition model to determine the IC50.
Protocol 2: cAMP Functional Assay
This protocol outlines a method for measuring cAMP accumulation in response to PACAP-38 stimulation.
Materials:
-
Whole cells expressing the PACAP receptor of interest.
-
PACAP-38.
-
Stimulation Buffer: e.g., HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Lysis Buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer for 20-30 minutes at 37°C.
-
Stimulation: Add various concentrations of PACAP-38 to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the buffer and adding lysis buffer.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of PACAP-38 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Visualizations
Caption: Canonical PACAP signaling pathways via the PAC1 receptor.
Caption: Troubleshooting workflow for addressing experimental inconsistencies.
References
- 1. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding PACAP signaling: Splice variants, pathways and designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A splice variant to PACAP receptor that is involved in spermatogenesis is expressed in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The PACAP/PAC1 Receptor System and Feeding | MDPI [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | PACAP-PAC1 Receptor Activation Is Necessary for the Sympathetic Response to Acute Intermittent Hypoxia [frontiersin.org]
- 11. N-terminal splice variants of the type I PACAP receptor: isolation, characterization and ligand binding/selectivity determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of PACAP (1-38) Receptor Subtypes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the receptor subtypes for Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38), tailored for researchers, scientists, and drug development professionals. PACAP-38, a pleiotropic neuropeptide, exerts its diverse physiological effects through its interaction with three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors type 1 (VPAC1R) and type 2 (VPAC2R).[1] Understanding the nuanced differences in ligand binding, signal transduction, and tissue distribution among these receptor subtypes is critical for the development of targeted therapeutics.
Ligand Binding Affinity and Signaling Potency
PACAP-38 exhibits high affinity for all three receptor subtypes. However, the PAC1 receptor is highly selective for PACAP, displaying a significantly lower affinity for the related peptide, VIP. In contrast, VPAC1 and VPAC2 receptors bind both PACAP-38 and VIP with similarly high affinities.[1][2][3] The binding affinities and signaling potencies of PACAP (1-38) are summarized in the table below.
| Receptor Subtype | Ligand | Binding Affinity (IC50, nM) | cAMP Signaling (pEC50) | PLC/Ca2+ Signaling (pEC50) |
| PAC1 | PACAP (1-38) | 4 | 9.3 | 7.8 |
| VIP | 500 | 6.5 | < 6 | |
| VPAC1 | PACAP (1-38) | 2 | 9.5 | 7.5 |
| VIP | - | 9.4 | 7.3 | |
| VPAC2 | PACAP (1-38) | 1 | 9.6 | 7.9 |
| VIP | - | 9.5 | - |
Data compiled from multiple sources.[2][4] pEC50 is the negative logarithm of the EC50 value.
Signal Transduction Pathways
The activation of PACAP receptors initiates distinct downstream signaling cascades. The PAC1 receptor is unique in its ability to couple to both Gαs and Gαq proteins.[5] This dual coupling allows it to stimulate both the adenylyl cyclase (AC) and phospholipase C (PLC) pathways, leading to increases in intracellular cyclic AMP (cAMP) and calcium (Ca2+), respectively.[5][6] In contrast, VPAC1 and VPAC2 receptors primarily couple to Gαs, leading to the activation of the adenylyl cyclase/cAMP pathway.[1]
Tissue Distribution
The expression patterns of PACAP receptor subtypes are widespread but distinct, contributing to their diverse physiological roles. The PAC1 receptor is predominantly expressed in the central nervous system (CNS), particularly in the hypothalamus, thalamus, and cerebellum, as well as in the adrenal medulla.[3] VPAC1 receptors are also widely distributed in the CNS, with high levels in the cerebral cortex and hippocampus, and in peripheral tissues such as the liver, lung, and intestine.[3] VPAC2 receptors are found in various peripheral tissues, including smooth muscle in the cardiovascular, gastrointestinal, and reproductive systems.[3]
| Receptor Subtype | Key Tissue Distribution |
| PAC1 | Central Nervous System (hypothalamus, thalamus, cerebellum), Adrenal Medulla |
| VPAC1 | Central Nervous System (cerebral cortex, hippocampus), Liver, Lung, Intestine, T-lymphocytes |
| VPAC2 | Smooth Muscle (cardiovascular, gastrointestinal, reproductive systems) |
Experimental Protocols
Accurate characterization of PACAP receptor subtypes relies on robust experimental methodologies. Below are outlines of key experimental protocols.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of unlabeled ligands by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (PAC1, VPAC1, or VPAC2)
-
Radiolabeled ligand (e.g., [¹²⁵I]-PACAP-27)
-
Unlabeled competitor ligand (PACAP-38)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw and resuspend cell membranes in ice-cold binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a series of dilutions of the unlabeled competitor ligand, a fixed concentration of the radiolabeled ligand, and the membrane preparation.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the production of intracellular cAMP.
Materials:
-
Cells expressing the receptor of interest
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Ligand of interest (PACAP-38)
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a microplate and culture overnight.
-
Assay Initiation: Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor and pre-incubate.
-
Ligand Stimulation: Add various concentrations of the ligand (PACAP-38) to the wells and incubate for a defined period.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the ligand to determine the EC50 value.
Phospholipase C (PLC) / Calcium Mobilization Assay
This assay measures the activation of the PLC pathway by detecting changes in intracellular calcium levels.
Materials:
-
Cells expressing the receptor of interest (primarily PAC1)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Ligand of interest (PACAP-38)
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom microplate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Ligand Addition: Add various concentrations of the ligand to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a plate reader or imaging system.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the ligand to determine the EC50 value for calcium mobilization.
Conclusion
The PAC1, VPAC1, and VPAC2 receptors, while all responsive to PACAP-38, exhibit distinct pharmacological and functional profiles. The selectivity of the PAC1 receptor for PACAP and its unique dual signaling capabilities make it a particularly interesting target for therapeutic intervention in neurological and endocrine disorders. A thorough understanding of these differences, facilitated by the experimental approaches outlined in this guide, is essential for the rational design of novel drugs targeting the PACAP system.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacology and functions of receptors for vasoactive intestinal peptide and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Confirming PACAP (1-38) Induced Gene Expression Changes with qPCR: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the molecular effects of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38), quantitative Polymerase Chain Reaction (qPCR) serves as a robust method to validate changes in gene expression. This guide provides a comparative overview of qPCR in this context, detailing experimental protocols and presenting data on PACAP-38's influence on the transcriptome.
PACAP-38 is a pleiotropic neuropeptide that exerts a wide range of biological functions through its interaction with specific G protein-coupled receptors, primarily the PAC1 receptor.[1][2] This interaction triggers a cascade of intracellular signaling pathways, ultimately leading to changes in gene expression that underpin its diverse physiological roles, from neuroprotection to immune modulation.[1][3] Understanding these gene expression changes is crucial for elucidating PACAP-38's mechanisms of action and for the development of novel therapeutics. While high-throughput methods like microarrays can provide a broad overview of transcriptional changes, qPCR remains the gold standard for accurate and sensitive quantification of specific gene expression levels.
PACAP-38 Induced Gene Expression Changes: A Quantitative Look
Numerous studies have identified a variety of genes whose expression is altered by PACAP-38 treatment in different cell types and tissues. The following tables summarize some of the key up- and down-regulated genes that have been validated using qPCR.
| Upregulated Genes | Cell Type/Tissue | Fold Change (approx.) | Reference |
| Il6 (Interleukin 6) | Ischemic Mouse Brain | Strong Increase | [4] |
| Gabra6 (GABA A Receptor Subunit Alpha 6) | Ischemic Mouse Brain | Strong Upregulation | [4][5] |
| S100a5 (S100 Calcium Binding Protein A5) | Ischemic Mouse Brain | Strong Expression | [4] |
| Fgf21 (Fibroblast Growth Factor 21) | Ischemic Mouse Brain | Strong Induction | [4] |
| PAC1 (PACAP Receptor Type 1) | Human Glioblastoma Cells | ~1.5-fold | [6] |
| VPAC2 (VIP Receptor 2) | Human Glioblastoma Cells | ~5-fold | [6] |
| RCAN1.4 (Regulator of Calcineurin 1, Isoform 4) | PC12 Cells | Time-dependent increase | [7] |
| Inhba (Inhibin Subunit Beta A) | PC12 Cells | >1000-fold | [8] |
| Downregulated Genes | Cell Type/Tissue | Fold Change (approx.) | Reference |
| Prlr (Prolactin Receptor) | Ischemic Mouse Brain | Strong Decrease | [4] |
| FAT4 (FAT Atypical Cadherin 4) | PC12 Cells | Most Decreased at 15 min | [8] |
| Il1β (Interleukin 1 Beta) | Zebrafish Larvae | Significant Decrease | [9] |
| Il8 (Interleukin 8) | Zebrafish Larvae | Significant Decrease | [9] |
| Atf3 (Activating Transcription Factor 3) | Zebrafish Larvae | Significant Decrease | [9] |
Experimental Protocols for qPCR Validation
Accurate and reproducible qPCR results depend on a meticulously executed experimental workflow. The following is a detailed protocol for the confirmation of PACAP-38 induced gene expression changes.
I. RNA Extraction
High-quality, intact RNA is the cornerstone of a successful qPCR experiment.
-
Cell/Tissue Lysis: Homogenize cells or tissues in a lysis reagent (e.g., TRIzol or a lysis buffer from a commercial kit) to disrupt cell membranes and inactivate RNases.
-
Phase Separation: For liquid-phase separation, add chloroform and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (proteins and lipids) phases.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA using isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.
-
RNA Resuspension: Air-dry the pellet and resuspend it in RNase-free water.
-
Quality and Quantity Assessment: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be assessed by gel electrophoresis.
II. cDNA Synthesis (Reverse Transcription)
-
DNase Treatment (Optional but Recommended): Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription Reaction Setup: In a sterile, RNase-free tube, combine the RNA template, reverse transcriptase enzyme, dNTPs, a reverse transcription buffer, and primers (a mix of oligo(dT) and random hexamers is often recommended for comprehensive cDNA synthesis).
-
Incubation: Incubate the reaction mixture in a thermal cycler according to the manufacturer's protocol for the reverse transcriptase. A typical program includes a priming step, a reverse transcription step, and an inactivation step.
-
cDNA Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
III. Quantitative PCR (qPCR)
-
Primer Design and Validation: Design primers specific to the target genes and a stable reference (housekeeping) gene. Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.
-
qPCR Reaction Setup: Prepare a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan), DNA polymerase, dNTPs, and reaction buffer.
-
Plate Setup: Aliquot the master mix into a qPCR plate and add the cDNA template and specific forward and reverse primers to the appropriate wells. Include no-template controls (NTC) to check for contamination.
-
Thermal Cycling: Run the qPCR plate in a real-time PCR machine. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is often included at the end of SYBR Green-based assays to verify the specificity of the amplified product.
IV. Data Analysis
The most common method for relative quantification of gene expression is the ΔΔCt (delta-delta Ct) method .[3][10][11]
-
Normalization to a Reference Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Normalization to a Control Group (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control (untreated) sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCt.
Visualizing the Molecular Cascade
To better understand the processes involved, the following diagrams illustrate the key signaling pathways activated by PACAP-38 and the experimental workflow for qPCR.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. RNA extraction, cDNA synthesis and Taqman qPCR [protocols.io]
- 3. toptipbio.com [toptipbio.com]
- 4. stackscientific.nd.edu [stackscientific.nd.edu]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. bio-rad.com [bio-rad.com]
- 8. m.youtube.com [m.youtube.com]
- 9. NGS vs qPCR [illumina.com]
- 10. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]
A Comparative Analysis of PACAP (1-38) and PACAP (1-27) Signaling Pathways
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct and overlapping signaling cascades initiated by the two primary isoforms of the Pituitary Adenylate Cyclase-Activating Polypeptide.
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two main bioactive forms: a 38-amino acid peptide, PACAP (1-38), and a shorter 27-amino acid version, PACAP (1-27).[1] Both isoforms play crucial roles in a wide array of physiological processes, including neurotransmission, neuroprotection, and metabolic regulation. Their biological effects are mediated through three G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the vasoactive intestinal peptide (VIP) receptors, VPAC1 and VPAC2.[2] While both PACAP isoforms bind to these receptors, emerging evidence indicates subtle yet significant differences in their signaling profiles, which can lead to distinct downstream cellular responses. This guide provides an in-depth comparison of the signaling pathways activated by PACAP (1-38) and PACAP (1-27), supported by quantitative data and detailed experimental methodologies.
Receptor Binding Affinity and Functional Potency: A Quantitative Overview
The differential effects of PACAP (1-38) and PACAP (1-27) begin at the level of receptor interaction. Both isoforms exhibit high affinity for the PAC1 receptor, which is considered the specific PACAP receptor. In contrast, both PACAP isoforms and VIP bind to VPAC1 and VPAC2 receptors with similar high affinities.
Quantitative data from various studies are summarized in the tables below, highlighting the binding affinities (IC50) and functional potencies (EC50) for key signaling events.
| Ligand | Receptor | Binding Affinity (IC50, nM) | Cell Type | Reference |
| PACAP (1-38) | PAC1 | 0.44 | N1E-115 cells | |
| PACAP (1-27) | PAC1 | 0.55 | N1E-115 cells | |
| PACAP (1-38) | VPAC1 | ~0.5 | Various | |
| PACAP (1-27) | VPAC1 | ~0.5 | Various | |
| PACAP (1-38) | VPAC2 | ~0.5 | Various | |
| PACAP (1-27) | VPAC2 | ~0.5 | Various |
Caption: Comparative binding affinities of PACAP isoforms.
| Ligand | Receptor | Pathway | Potency (EC50, nM) | Efficacy (Emax) | Cell Type | Reference |
| PACAP (1-38) | PAC1 | cAMP Accumulation | 0.36 | Similar to PACAP (1-27) | NS-1 cells | [3] |
| PACAP (1-27) | PAC1 | cAMP Accumulation | 0.31 | Similar to PACAP (1-38) | NS-1 cells | [3] |
| PACAP (1-38) | PAC1 | cAMP Accumulation | 9.44 | 1.81 ± 0.57 pmol/well | Rat TG glia | [4] |
| PACAP (1-27) | PAC1 | cAMP Accumulation | ~28.2 | 1.86 ± 0.52 pmol/well | Rat TG glia | [4] |
| PACAP (1-38) | PAC1 | ERK Phosphorylation | ~200 | - | Rat TG glia | [4] |
| PACAP (1-27) | PAC1 | ERK Phosphorylation | No significant activation | - | Rat TG glia | [4] |
| PACAP (1-38) | PAC1 | Calcium Mobilization | ~10 | - | N1E-115 cells | |
| PACAP (1-27) | PAC1 | Calcium Mobilization | ~10 | - | N1E-115 cells |
Caption: Functional potency and efficacy of PACAP isoforms.
Core Signaling Pathways: Commonalities and Divergences
Upon receptor binding, both PACAP (1-38) and PACAP (1-27) primarily activate two major signaling cascades: the adenylyl cyclase (AC) pathway and the phospholipase C (PLC) pathway. However, the extent to which each isoform engages these pathways can differ, a phenomenon known as biased agonism.[5]
Adenylyl Cyclase - cAMP - PKA Pathway
Activation of the Gαs-coupled PAC1, VPAC1, and VPAC2 receptors leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (camp). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function. Both PACAP (1-38) and PACAP (1-27) are potent activators of this pathway, often with similar efficacy.[3][6]
Caption: The canonical PACAP-activated Gαs/cAMP/PKA signaling pathway.
Phospholipase C - IP3/DAG - PKC/Ca2+ Pathway
The PAC1 receptor can also couple to Gαq, initiating the phospholipase C (PLC) pathway.[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). A key distinction between the two PACAP isoforms lies in their ability to activate this pathway. Several studies suggest that PACAP (1-38) is a more efficacious activator of the PLC pathway compared to PACAP (1-27), particularly at certain PAC1 receptor splice variants.[7] This biased agonism may underlie some of the distinct physiological effects of PACAP (1-38).
References
- 1. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PACAP/PAC1 Receptor System and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pituitary adenylate cyclase-activating polypeptide (PACAP) 38 and PACAP27 activate common and distinct intracellular signaling pathways to stimulate growth hormone secretion from porcine somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of PACAP (1-38) in a New Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the neuroprotective effects of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) in a novel experimental model. It offers a comparative analysis with alternative neuroprotective agents, detailed experimental protocols, and quantitative data to support the evaluation of PACAP (1-38) as a potential therapeutic agent for neurodegenerative diseases and neuronal injury.
Introduction to PACAP (1-38) and its Neuroprotective Role
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two biologically active forms, PACAP-38 and PACAP-27, with PACAP-38 being the predominant form in mammals.[1] It belongs to the secretin/glucagon/vasoactive intestinal polypeptide (VIP) superfamily and is widely distributed throughout the central and peripheral nervous systems.[2] PACAP exerts its effects through three main G protein-coupled receptors: PAC1, VPAC1, and VPAC2.[2][3] The neuroprotective effects of PACAP are primarily mediated through the PAC1 receptor.[3][4]
Extensive research has demonstrated the potent neuroprotective properties of PACAP (1-38) in a variety of in vitro and in vivo models of neurological disorders, including cerebral ischemia, traumatic brain injury (TBI), and neurodegenerative conditions like Parkinson's, Alzheimer's, and Huntington's diseases.[5][6][7][8] Its neuroprotective mechanisms are multifaceted, involving the modulation of oxidative stress, inhibition of neuronal cell death (apoptosis), and regulation of inflammatory responses.[5][8]
Establishing a New Model for Neuroprotection Studies
The validation of a neuroprotective agent requires robust and reproducible experimental models that mimic the pathological conditions of human neurological diseases. Both in vitro and in vivo models are crucial in the preclinical drug development pipeline.[9]
In Vitro Models: These models are instrumental for high-throughput screening of compounds and for dissecting cellular and molecular mechanisms.[9] Common in vitro models for neurotrauma and neurodegeneration include:
-
Stretch-induced injury models: Mimic traumatic brain injury by applying mechanical force to cultured brain cells.[9]
-
Excitotoxicity models: Use agents like monosodium glutamate (MSG) to induce neuronal death through excessive stimulation of glutamate receptors.[10]
-
Oxidative stress models: Employ substances like hydrogen peroxide (H₂O₂) to induce cell damage through reactive oxygen species (ROS).[11]
-
"Brain-on-a-chip" models: Utilize 3D cell cultures in microfluidic environments to better simulate the physiological responses of brain tissue.[9]
-
Cell lines: Human neuroblastoma cell lines like SH-SY5Y are frequently used to model neuronal cells for toxicological and neuroprotective studies.[12][13]
In Vivo Models: Animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and therapeutic efficacy of a drug candidate before clinical trials.[9] Examples include:
-
Middle Cerebral Artery Occlusion (MCAO): A common model for inducing focal cerebral ischemia (stroke).[14]
-
Traumatic Brain Injury (TBI) Models: Such as fluid percussion and weight-drop models to simulate brain trauma.[6]
-
Neurotoxin-induced models: Using toxins like 6-hydroxydopamine (6-OHDA) or MPTP to model Parkinson's disease.[6]
-
Streptozotocin-induced diabetes: A model for studying diabetic neuropathy and retinopathy.[10][15]
Comparative Analysis: PACAP (1-38) vs. Alternative Neuroprotective Agents
A thorough evaluation of PACAP (1-38) necessitates a comparison with other potential neuroprotective agents.
| Agent | Mechanism of Action | Known Applications | References |
| PACAP (1-38) | Activates PAC1, VPAC1, and VPAC2 receptors, leading to increased cAMP levels and activation of PKA, MAPK, and Akt signaling pathways. It inhibits apoptosis and inflammation. | Cerebral ischemia, TBI, Parkinson's disease, Alzheimer's disease, diabetic neuropathy, retinal degeneration. | [2][5][6][11][16] |
| Vasoactive Intestinal Peptide (VIP) | Structurally similar to PACAP, it binds to VPAC1 and VPAC2 receptors with high affinity. It has also shown neuroprotective effects. | Neurodegenerative diseases, inflammation. | [5] |
| Ciliary Neurotrophic Factor (CNTF) | A member of the IL-6 family of cytokines, it has demonstrated strong neuroprotective effects on photoreceptors and ganglion cells in the retina. | Retinal degeneration. | [10] |
| Brain-Derived Neurotrophic Factor (BDNF) | A neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. PACAP can induce the expression of BDNF. | Neurodegenerative diseases. | [2] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of findings.
In Vitro Neuroprotection Assay
-
Cell Culture: Culture primary neurons (e.g., cerebellar granule neurons, cortical neurons) or a neuronal cell line (e.g., SH-SY5Y).[11][12]
-
Induction of Neuronal Injury: Expose the cells to a neurotoxic stimulus such as MSG (for excitotoxicity), H₂O₂ (for oxidative stress), or staurosporine (to induce apoptosis).[10][11]
-
Treatment: Pre-treat the cells with varying concentrations of PACAP (1-38) for a specified duration before and/or during the application of the neurotoxic agent.[12]
-
Assessment of Cell Viability:
-
MTT Assay: Quantify the metabolic activity of living cells.
-
LDH Assay: Measure the release of lactate dehydrogenase from damaged cells.
-
-
Apoptosis Assays:
Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Lyse the treated cells and extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of Akt, ERK, CREB, and p38 MAPK) and apoptotic markers (e.g., Bcl-2, cleaved caspase-3).[17]
-
Detection and Quantification: Use secondary antibodies conjugated to an enzyme for chemiluminescent detection and quantify the protein bands.
In Vivo Neuroprotection Study (Example: MCAO Model)
-
Animal Model: Induce transient MCAO in rats or mice.[14]
-
Drug Administration: Administer PACAP (1-38) via a chosen route (e.g., intravenous, intracerebroventricular) at different time points relative to the ischemic event.[14]
-
Neurological Deficit Scoring: Assess motor and cognitive function using standardized behavioral tests.
-
Infarct Volume Measurement: At the end of the study, sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[14]
-
Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining to assess markers of apoptosis (e.g., TUNEL, cleaved caspase-3) and inflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature on the neuroprotective effects of PACAP (1-38).
Table 1: In Vitro Neuroprotective Effects of PACAP (1-38)
| Model System | Insult | PACAP (1-38) Concentration | Outcome | Reference |
| SH-SY5Y cells | Inflammatory mediators (LPS + IFN-γ) | 200 nM | Full protection against cell death | [12] |
| Cerebellar granule neurons | Potassium deprivation (apoptosis) | 100 nM | Maximum decrease in DNA fragmentation | [18] |
| Cortical neurons | Staurosporine (apoptosis) | Not specified | Protection against staurosporine-induced cell death | [11] |
Table 2: In Vivo Neuroprotective Effects of PACAP (1-38)
| Animal Model | Disease/Injury Model | PACAP (1-38) Treatment Regimen | Key Findings | Reference |
| Rat | Streptozotocin-induced diabetic neuropathy | Every second day for 8 weeks | Attenuated mechanical hyperalgesia and reduced morphological signs of neuropathy | [15] |
| Rat | Monosodium glutamate (MSG)-induced retinal degeneration | Intravitreal injection | Ameliorated degeneration of inner retinal layers | [10] |
| Mouse | Middle Cerebral Artery Occlusion (MCAO) | Intravenous injection | Significantly decreased infarct volume | [19] |
| Rat | Traumatic Brain Injury (TBI) | Not specified | Reduced diffusion of axonal injury and protected the corticospinal tract | [6] |
Visualization of Pathways and Workflows
Signaling Pathways of PACAP-Mediated Neuroprotection
References
- 1. researchgate.net [researchgate.net]
- 2. bmbreports.org [bmbreports.org]
- 3. mdpi.com [mdpi.com]
- 4. More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Modeling Central Nervous System Injury In Vitro: Current Status and Promising Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuroprotective Potential of Pituitary Adenylate Cyclase Activating Polypeptide in Retinal Degenerations of Metabolic Origin [frontiersin.org]
- 11. Pituitary adenylate cyclase-activating peptide induces long-lasting neuroprotection through the induction of activity-dependent signaling via the cyclic AMP response element-binding protein-regulated transcription co-activator 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. real.mtak.hu [real.mtak.hu]
- 18. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway | Journal of Neuroscience [jneurosci.org]
- 19. pnas.org [pnas.org]
A Comparative Guide to Human and Rat PACAP (1-38): An Examination of a Highly Conserved Neuropeptide
For Immediate Release
A detailed comparison of the neuropeptide Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) in human and rat models reveals identical primary structures, indicating conserved functional roles across mammalian species. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PACAP (1-38) function, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.
Executive Summary
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant roles in neurotransmission, neuroprotection, and metabolic regulation. The 38-amino acid form, PACAP (1-38), is the predominant form in the mammalian central nervous system. A crucial finding for cross-species research and preclinical studies is that the amino acid sequence of PACAP (1-38) is identical in all mammals, including humans and rats[1][2][3]. This remarkable evolutionary conservation implies that the function of the peptide itself does not differ between these species. Any observed variations in physiological responses to PACAP (1-38) in human versus rat systems are therefore attributable to species-specific differences in receptor structure, distribution, or downstream signaling machinery rather than the ligand itself.
This guide will delineate the established functions of PACAP (1-38), present key quantitative data on its receptor interactions, detail the experimental protocols used to ascertain these functions, and provide visual diagrams of its primary signaling pathways.
I. Amino Acid Sequence and Structural Identity
The primary structure of PACAP (1-38) is exceptionally well-preserved across mammalian evolution[3]. The 38-amino acid sequence for both human and rat PACAP (1-38) is:
H-His-Ser-Asp-Gly-Ile-Phe-Thr-Asp-Ser-Tyr-Ser-Arg-Tyr-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Ala-Ala-Val-Leu-Gly-Lys-Arg-Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH2 [1]
This absolute identity at the amino acid level means that human and rat PACAP (1-38) are structurally and functionally indistinguishable as ligands.
II. Quantitative Data on PACAP (1-38) Function
The functional characteristics of PACAP (1-38) are defined by its binding affinity to its receptors and its potency in activating downstream signaling cascades. The following tables summarize key quantitative data, primarily derived from studies on rat and transfected cell systems, which are widely used in preclinical research.
Table 1: Receptor Binding Affinity of PACAP (1-38)
| Ligand | Receptor | Species of Cellular System | Binding Affinity (IC50/Ki) | Reference |
| PACAP (1-38) | PAC1 | Rat | ~3 nM (IC50) | [4] |
| PACAP (1-38) | VPAC1 | Not specified | 2 nM (IC50) | [5] |
| PACAP (1-38) | VPAC2 | Not specified | 1 nM (IC50) | [5] |
Note: IC50 values represent the concentration of the ligand that inhibits 50% of the specific binding of a radiolabeled tracer and are an approximation of binding affinity. Ki values, where available, provide a more direct measure of affinity.
Table 2: Functional Potency of PACAP (1-38) in Adenylyl Cyclase Activation
| Ligand | Cellular System | Functional Readout | Potency (EC50) | Reference |
| PACAP (1-38) | Rat Anterior Pituitary Cells | cAMP Production | Not specified, but 1000x more potent than VIP | [6] |
| PACAP (1-38) | Human Colonic Tumor Cells (HCT8) | cAMP Production | ~3 nM | [7] |
| PACAP (1-38) | General | Adenylyl Cyclase Stimulation | 7 nM | [1][8] |
III. Key Signaling Pathways
PACAP (1-38) exerts its biological effects by binding to three distinct G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the Vasoactive Intestinal Peptide (VIP) receptors 1 and 2 (VPAC1R and VPAC2R). The PAC1 receptor shows a much higher affinity for PACAP than for VIP, making it the primary PACAP-preferring receptor[6][9].
Upon binding to these receptors, PACAP (1-38) primarily activates the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, PACAP can stimulate the phospholipase C (PLC) pathway, resulting in the mobilization of intracellular calcium.
Caption: PACAP (1-38) signaling pathways via PAC1, VPAC1, and VPAC2 receptors.
IV. Experimental Protocols
The functional characterization of PACAP (1-38) relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of PACAP (1-38) to its receptors.
Caption: Workflow for a competitive radioligand binding assay.
Protocol Details:
-
Cell Culture and Membrane Preparation: Cells (e.g., CHO or HEK293) stably expressing the receptor of interest (PAC1, VPAC1, or VPAC2) are cultured. Crude membrane fractions are then prepared by homogenization and centrifugation[4].
-
Binding Reaction: Cell membranes are incubated in a binding buffer with a fixed concentration of a radiolabeled PACAP ligand and varying concentrations of unlabeled PACAP (1-38)[4].
-
Incubation: The mixture is incubated, for instance at 30°C for 2 hours, to allow the binding to reach equilibrium[4].
-
Separation: The reaction is stopped by rapid filtration through glass fiber filters to separate membrane-bound from free radioligand[4].
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter[4].
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled PACAP) from total binding. The IC50 is determined using non-linear regression analysis[4].
cAMP Functional Assay
This assay measures the ability of PACAP (1-38) to stimulate the production of the second messenger, cyclic AMP.
Protocol Details:
-
Cell Culture: Whole cells expressing the target PACAP receptor are cultured in appropriate media.
-
Stimulation: Cells are incubated with varying concentrations of PACAP (1-38) for a defined period.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, often based on fluorescence or luminescence.
-
Data Analysis: The concentration of PACAP (1-38) that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the log of the PACAP (1-38) concentration and fitting the data to a sigmoidal dose-response curve.
V. Conclusion
The identical amino acid sequence of human and rat PACAP (1-38) is a cornerstone for its use in translational research. This identity ensures that the peptide itself is not a variable when comparing physiological effects between these species. Functional differences observed in vivo or in vitro are therefore likely to stem from species-specific characteristics of the PACAP receptor systems. The data and protocols presented in this guide provide a foundational understanding of PACAP (1-38) function, essential for researchers in neuroscience, endocrinology, and pharmacology. This knowledge is critical for the design of preclinical studies and the development of novel therapeutics targeting the PACAP signaling pathway.
References
- 1. PACAP (1-38), amide, human, ovine, rat [anaspec.com]
- 2. PACAP-38 Enhances Excitatory Synaptic Transmission in the Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. d-nb.info [d-nb.info]
- 7. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
Validating PACAP (1-38) Binding Kinetics: A Comparative Guide to Surface Plasmon Resonance and Alternative Technologies
For researchers, scientists, and drug development professionals, understanding the binding kinetics of therapeutic candidates is paramount. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) for validating the binding kinetics of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) with alternative analytical techniques. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technology for your research needs.
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide with two bioactive forms, PACAP (1-38) and PACAP (1-27), that plays a significant role in a wide range of physiological processes.[1] Its therapeutic potential is currently being explored for various conditions, making the precise characterization of its binding kinetics to its receptors—PAC1, VPAC1, and VPAC2—a critical step in drug development.[2][3] Surface Plasmon Resonance (SPR) is a powerful and widely adopted technology for the real-time, label-free analysis of biomolecular interactions.[4] This guide will detail the use of SPR for validating PACAP (1-38) binding kinetics and compare its performance with other established methods such as Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).
Comparative Analysis of Binding Kinetic Technologies
The choice of technology for studying binding kinetics depends on various factors, including the specific research question, sample availability, and desired data output. While SPR is often considered the gold standard for its high-quality kinetic data, alternative methods offer distinct advantages in terms of throughput, sample consumption, and the ability to measure thermodynamic parameters.[4][5]
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Principle | Change in refractive index upon binding to a sensor surface. | Change in the interference pattern of light reflected from a biosensor tip. | Measures heat changes associated with binding in solution. | Measures the movement of molecules in a temperature gradient. |
| Data Output | k_a, k_d, K_D | k_a, k_d, K_D | K_D, ΔH, ΔS, Stoichiometry (n) | K_D |
| Labeling Requirement | Label-free | Label-free | Label-free | One binding partner is fluorescently labeled. |
| Sample Consumption | Low to moderate | Low | High | Very low |
| Throughput | Medium to high | High | Low | High |
| Crude Sample Compatibility | Possible with specific sensor chips | Yes | No | Yes |
| Regulatory Acceptance | Meets FDA and EMA requirements.[4] | Gaining acceptance | Accepted for affinity | Gaining acceptance |
Table 1: Comparison of key features of SPR, BLI, ITC, and MST for analyzing biomolecular interactions.
PACAP (1-38) Binding Affinity Data
| Ligand | Receptor | Reported Affinity | Assay Type |
| PACAP (1-38) | PAC1 | IC50 = 4 nM[2] | Radioligand Binding Assay |
| PACAP (1-38) | VPAC1 (Type II) | IC50 = 2 nM[2] | Radioligand Binding Assay |
| PACAP (1-38) | VPAC2 (Type II) | IC50 = 1 nM[2] | Radioligand Binding Assay |
| PACAP (1-38) | PACAP-Binding Factor in plasma | Apparent K_d = 12.0 ± 1.3 nM[6] | Competition Assay |
Table 2: Reported binding affinities of PACAP (1-38) to its receptors and a plasma binding factor.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are representative protocols for each discussed technology for the analysis of PACAP (1-38) binding.
Surface Plasmon Resonance (SPR) Experimental Protocol
This protocol outlines the steps for analyzing the binding of PACAP (1-38) (analyte) to an immobilized PAC1 receptor (ligand).
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the PAC1 receptor to the desired density (typically 1000-2000 RU) by injecting the protein solution in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate the remaining active esters with a 1 M ethanolamine-HCl injection.
-
-
Analyte Preparation:
-
Prepare a series of PACAP (1-38) dilutions in running buffer (e.g., HBS-EP+) ranging from low nanomolar to high nanomolar concentrations. Include a buffer-only injection as a reference.
-
-
Binding Measurement:
-
Inject the prepared PACAP (1-38) concentrations over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase in real-time.
-
Allow for a dissociation phase by flowing running buffer over the surface.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH glycine solution or a high salt buffer) to remove the bound PACAP (1-38) and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
-
Caption: Experimental workflow for SPR analysis.
Bio-Layer Interferometry (BLI) Experimental Protocol
-
Biosensor Preparation: Hydrate streptavidin-coated biosensors in running buffer.
-
Ligand Immobilization: Immobilize a biotinylated PAC1 receptor onto the biosensor tips.
-
Baseline: Establish a stable baseline by dipping the biosensors in running buffer.
-
Association: Move the biosensors to wells containing various concentrations of PACAP (1-38).
-
Dissociation: Transfer the biosensors back to the baseline buffer wells.
-
Data Analysis: Fit the binding curves to a kinetic model to determine k_a, k_d, and K_D.
Isothermal Titration Calorimetry (ITC) Experimental Protocol
-
Sample Preparation: Prepare PAC1 receptor solution in the sample cell and PACAP (1-38) solution in the injection syringe in the same buffer.
-
Titration: Perform a series of small, sequential injections of PACAP (1-38) into the sample cell.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to macromolecule. Fit the resulting isotherm to a binding model to determine K_D, binding stoichiometry (n), and enthalpy (ΔH).
Microscale Thermophoresis (MST) Experimental Protocol
-
Sample Preparation: Label the PAC1 receptor with a fluorescent dye. Prepare a serial dilution of unlabeled PACAP (1-38).
-
Incubation: Mix the labeled receptor with each dilution of PACAP (1-38) and incubate to reach binding equilibrium.
-
Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
Data Analysis: Plot the change in thermophoresis against the PACAP (1-38) concentration and fit the data to obtain the K_D.
PACAP Signaling Pathway
PACAP exerts its biological effects by binding to its receptors, which are G protein-coupled receptors (GPCRs). The binding of PACAP (1-38) to the PAC1 receptor, for instance, can activate multiple intracellular signaling cascades, primarily through the activation of adenylyl cyclase and phospholipase C.
References
- 1. WO2017181039A1 - Humanized anti-pacap antibodies and uses thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. xantec.com [xantec.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of PACAP (1-38)'s Influence on Diverse Neuronal Populations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pituitary Adenylate Cyclase-Activating Polypeptide (1-38)'s Performance with Supporting Experimental Data.
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a pleiotropic neuropeptide renowned for its potent neurotrophic and neuroprotective capabilities. Its effects, however, are not uniform across the nervous system, exhibiting distinct outcomes in different neuronal populations. This guide provides a comparative analysis of PACAP-38's effects on various neuronal types, supported by quantitative data from key studies. Detailed experimental protocols and visualizations of the underlying signaling pathways are included to facilitate further research and drug development efforts.
Data Presentation: Comparative Effects of PACAP-38
The following tables summarize the quantitative effects of PACAP-38 on neuronal survival, neurite outgrowth, and electrophysiological properties in different neuronal populations. Data has been compiled from multiple studies to provide a comparative overview.
Table 1: Neuroprotective and Survival Effects of PACAP-38
| Neuronal Population | Model / Insult | PACAP-38 Concentration | Observed Effect | Reference |
| Cerebellar Granule Neurons (Rat) | Potassium Deprivation (Apoptosis) | 100 nM | Dose-dependent increase in survival; decreased DNA fragmentation.[1] | [1] |
| Cortical Neurons (Rat) | Oxygen-Glucose Deprivation | 100 nM | Over 3-fold reduction in LDH release (cell death).[2] | [2] |
| Dopaminergic Neurons (SH-SY5Y Model) | Basal Conditions | 100 nM | ~5.6-fold increase in the number of living cells.[3] | [3] |
| Hippocampal Neurons (Rat) | HIV gp120-induced cell death | > 1 nM | Prevention of neuronal cell death.[1] | [1] |
Table 2: Neurite Outgrowth Promotion by PACAP-38
| Neuronal Population | Model | PACAP-38 Concentration | Observed Effect | Reference |
| PC12 Cells (Rat Pheochromocytoma) | Neuronal Differentiation | 5 nM | Robust outgrowth of neurites within 4–8 hours.[4] | [4] |
| PC12 Cells (Rat Pheochromocytoma) | Neuronal Differentiation | 100 nM | Significant neurite protrusion elongation.[5][6] | [5][6] |
| SH-SY5Y Cells (Human Neuroblastoma) | Neuronal Differentiation | 100 nM | 5.6 ± 0.5-fold increase in neurite-bearing cells.[3][7] | [3][7] |
| Sympathetic Neuroblasts (Rat) | Neuronal Development | Not Specified | Stimulation of neuritogenesis and survival.[1] | [1] |
Table 3: Electrophysiological Modulation by PACAP-38
| Neuronal Population | Preparation | PACAP-38 Concentration | Observed Effect | Reference |
| Hippocampal CA1 Neurons (Rat) | Hippocampal Slices | 0.05 nM | Long-lasting facilitation of the fEPSP slope to 176% ± 6.5% of baseline.[8] | [8] |
| Hippocampal CA1 Neurons (Rat) | Hippocampal Slices | 1 µM | Long-lasting depression of fEPSP slope (8% ± 11.2% of control).[8] | [8] |
| Cortical Neurons (Mouse) | Primary Culture | Not Specified | Potentiation of glutamate-evoked release of arachidonic acid.[8] | [8] |
| Sympathetic Preganglionic Neurons (Rat) | Neonatal Culture | Not Specified | Excitatory action on glutamatergic NMDA receptors.[8] | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Protocol 1: Neuronal Survival and Apoptosis Assay
This protocol is adapted from studies on cerebellar granule neurons and is applicable to other primary neuron cultures.[1]
Objective: To quantify the neuroprotective effect of PACAP-38 against apoptosis induced by trophic factor withdrawal.
Materials:
-
Primary neuronal cell culture (e.g., cerebellar granule neurons)
-
Culture medium with and without survival factors (e.g., high and low potassium concentrations)
-
PACAP-38 (various concentrations)
-
DNA fragmentation analysis kit (e.g., TUNEL assay)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate primary neurons at a suitable density on coated coverslips or plates and culture under standard conditions with survival factors for 7-8 days.
-
Induction of Apoptosis: To induce apoptosis, switch the culture medium to one lacking the survival factor (e.g., move from 25 mM KCl to 5 mM KCl).
-
PACAP-38 Treatment: Simultaneously with the medium switch, add PACAP-38 to the cultures at a range of final concentrations (e.g., 0.1 nM to 100 nM). Include a vehicle-only control.
-
Incubation: Incubate the cells for 24 hours under standard culture conditions.
-
Apoptosis Assessment (DNA Fragmentation):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform TUNEL staining according to the manufacturer’s protocol to label cells with fragmented DNA.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
-
Quantification:
-
Using a fluorescence microscope, count the total number of nuclei (DAPI-positive) and the number of apoptotic nuclei (TUNEL-positive) in several random fields per condition.
-
Calculate the percentage of apoptotic cells for each treatment group.
-
Neuronal survival is expressed as the percentage of non-apoptotic cells.
-
Protocol 2: Neurite Outgrowth Assay
This protocol is based on methodologies used for PC12 and SH-SY5Y cell lines.[3][4][9]
Objective: To quantify the effect of PACAP-38 on the induction and elongation of neurites as a measure of neuronal differentiation.
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y)
-
Low-serum culture medium
-
PACAP-38 (various concentrations)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microscope with imaging software (e.g., ImageJ)
Procedure:
-
Cell Plating: Seed cells at a low density in multi-well plates coated with an appropriate substrate (e.g., collagen).
-
Serum Starvation: After cell attachment (approx. 24 hours), switch to a low-serum medium for 12-24 hours to synchronize cells.
-
PACAP-38 Treatment: Replace the medium with low-serum medium containing various concentrations of PACAP-38 (e.g., 1 nM to 100 nM). Include a vehicle control and a positive control (e.g., Nerve Growth Factor for PC12 cells).
-
Incubation: Culture the cells for 48-72 hours to allow for neurite outgrowth.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify neurite outgrowth using imaging software. A cell is considered positive if it bears at least one neurite longer than the diameter of the cell body.
-
Measure the following parameters:
-
Percentage of neurite-bearing cells.
-
Average number of neurites per cell.
-
Average length of the longest neurite per cell.
-
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by PACAP-38 and a typical experimental workflow for assessing its neuroprotective effects.
Caption: PACAP-38 signaling pathways in neuronal populations.
Caption: Workflow for assessing PACAP-38's neuroprotective effects.
References
- 1. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway | Journal of Neuroscience [jneurosci.org]
- 2. Multimodal Neuroprotection Induced by PACAP38 in Oxygen–Glucose Deprivation and Middle Cerebral Artery Occlusion Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanism for PACAP 38-Induced Neurite Outgrowth in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Effects of PACAP-38 on Synaptic Responses in Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Bridging the Gap: Validating In Vitro PACAP (1-38) Research in In Vivo Models
A Comparative Guide for Researchers
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a pleiotropic neuropeptide with a wide range of biological activities, making it a molecule of significant interest in drug development.[1] Its effects, initially characterized in cell cultures and isolated tissues, include neuroprotection, anti-inflammatory actions, bronchodilation, and regulation of metabolic processes.[1][2][3] For researchers, scientists, and drug development professionals, the critical step is translating these promising in vitro findings into validated in vivo efficacy. This guide provides an objective comparison of PACAP (1-38) performance in both settings, supported by experimental data and detailed protocols, to facilitate this transition.
Data Presentation: In Vitro vs. In Vivo Effects of PACAP (1-38)
The following tables summarize quantitative data from studies that have investigated the effects of PACAP (1-38) in both laboratory and living models, demonstrating the correlation between the two.
Table 1: Neuroprotective Effects of PACAP (1-38)
| Parameter | In Vitro Finding | In Vivo Validation |
| Model | Anisomycin-induced apoptosis in PC12 cells[3] | Transient Middle Cerebral Artery Occlusion (tMCAO) in mice[4] |
| PACAP (1-38) Treatment | Concentration not specified | 10 µl of 1 µg/µl solution (Intranasal) |
| Key Result | Strongly reduced apoptosis[3] | 72.8% reduction in lesion volume when given 10 min after reperfusion[4] |
| Mechanism | Mediated by Protein Kinase A (PKA) signaling[3] | Not specified |
Table 2: Excitatory Effects on Sympathetic Neurons
| Parameter | In Vitro Finding | In Vivo Validation |
| Model | Whole-cell patch recordings from rat thoracolumbar spinal cord slices[5] | Urethane-anesthetized adult rats[5] |
| PACAP (1-38) Treatment | 10-30 nM (superfusion)[5] | 0.1-1 nmol (Intrathecal injection)[5] |
| Key Result | Caused intense neuronal discharges and long-lasting membrane depolarization[5] | Dose-dependent increase in mean arterial blood pressure[5] |
| Mechanism | Direct depolarization of sympathetic preganglionic neurons (SPNs)[5] | Increased spinal sympathetic outflow[5] |
Table 3: Vasodilatory Effects of PACAP (1-38)
| Parameter | In Vitro Finding | In Vivo Validation |
| Model | Isolated blood vessels[6] | Hamster cheek pouch microcirculation[7] |
| PACAP (1-38) Treatment | Not specified | 1.0 nmol (suffusion)[7] |
| Key Result | Induces vasodilation[6] | Significant, concentration-dependent increase in arteriolar diameter[7] |
| Mechanism | Primarily mediated by PAC1 receptors for aqueous PACAP-(1-38)[7] | Predominantly mediated by PAC1 receptors[7] |
Table 4: Effects on Airway Smooth Muscle
| Parameter | In Vitro Finding | In Vivo Validation |
| Model | Airway smooth muscle tissue preparations[2] | Allergen-induced bronchoconstriction in animal models[2] |
| PACAP (1-38) Treatment | Not specified | Inhalation or Intravenous administration[2] |
| Key Result | Inhibition of airway smooth muscle tone[2] | Sustained inhibition of bronchoconstriction[2] |
| Mechanism | Intracellular cAMP elevation, calcium and sodium mobilization[2] | Involves endogenous catecholamines, peptidases, and nitric oxide[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments cited in the validation of PACAP (1-38) effects.
Protocol 1: In Vitro Neuronal Apoptosis Assay
-
Cell Culture: PC12 cells are cultured under standard conditions. For experiments, cells are seeded in appropriate plates.
-
Induction of Apoptosis: Apoptosis is induced by treating the cells with a known cytotoxic agent, such as anisomycin.
-
PACAP (1-38) Treatment: Cells are co-treated with the apoptosis-inducing agent and varying concentrations of PACAP (1-38). A control group receives only the apoptosis-inducing agent.
-
Assessment of Apoptosis: After a set incubation period (e.g., 24 hours), cell viability and apoptosis are measured. This can be achieved using methods like the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation characteristic of apoptosis.[3]
-
Data Analysis: The number of TUNEL-positive (apoptotic) cells is quantified in treated versus control groups to determine the protective effect of PACAP (1-38).
Protocol 2: In Vivo Stroke Model (tMCAO) and Treatment
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Ischemia Induction: Transient focal ischemia is induced by middle cerebral artery occlusion (MCAO). A filament is inserted into the internal carotid artery to block the origin of the MCA for a defined period (e.g., 60 minutes). Reperfusion is initiated by withdrawing the filament.
-
PACAP (1-38) Administration: Following reperfusion (e.g., 10 minutes to 6 hours post-reperfusion), PACAP (1-38) is administered. Intranasal (IN) delivery has been shown to be highly effective.[4] A typical dose might be 10 µg of PACAP (1-38) in a 10 µl saline solution.[4] The control group receives a saline vehicle.
-
Outcome Assessment:
-
Infarct Volume: At a set time post-MCAO (e.g., 48 hours), animals are euthanized, and brains are sectioned. The infarct volume is determined using staining techniques like triphenyltetrazolium chloride (TTC).[8]
-
Functional Recovery: Neurological deficits and motor function are assessed at various time points using standardized scoring systems or behavioral tests.
-
-
Data Analysis: Infarct volumes and functional scores are compared between PACAP (1-38)-treated and control groups to evaluate neuroprotective efficacy.[4]
Visualizing the Path from Lab to Life
Diagrams are essential tools for conceptualizing complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate key aspects of PACAP (1-38) research.
Caption: PACAP (1-38) signaling cascade leading to cellular effects.
Caption: Generalized workflow for in vivo validation of in vitro studies.
Caption: Logical progression from in vitro finding to in vivo validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bronchodilation by pituitary adenylate cyclase-activating peptide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of PACAP on in vitro and in vivo neuronal cell death, platelet aggregation, and production of reactive oxygen radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excitatory action of pituitary adenylate cyclase activating polypeptide on rat sympathetic preganglionic neurons in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Bronchodilator Effects of PACAP(1-38) and Salbutamol
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bronchodilator properties of Pituitary Adenylate Cyclase-Activating Polypeptide (1-38) (PACAP(1-38)) and the widely-used short-acting β2-agonist, salbutamol. This document synthesizes experimental data to evaluate their respective potencies, mechanisms of action, and duration of effects, offering insights into their potential therapeutic applications.
Executive Summary
Both PACAP(1-38) and salbutamol are potent bronchodilators that function by inducing airway smooth muscle relaxation. Their primary mechanism of action converges on the elevation of intracellular cyclic adenosine monophosphate (cAMP). However, they achieve this through distinct receptor systems. Experimental data from in vitro studies on guinea pig trachea indicate that both molecules are effective in relaxing pre-contracted airway smooth muscle. A notable difference lies in their duration of action, with PACAP(1-38) demonstrating a more sustained bronchodilator effect. This guide presents a detailed comparison of their quantitative effects, the experimental protocols used to determine these effects, and the underlying signaling pathways.
Quantitative Comparison of Bronchodilator Potency
The following table summarizes the in vitro potency of PACAP(1-38) and salbutamol in inducing the relaxation of guinea pig tracheal smooth muscle. Potency is expressed as the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates a higher potency.
| Compound | Animal Model | Tissue Preparation | Potency (EC50) | pD2 (-log EC50) | Reference |
| PACAP(1-38) | Guinea Pig | Tracheal Smooth Muscle | 6.8 x 10-8 M | 7.17 | [1] |
| Salbutamol | Guinea Pig | Isolated Trachea | 3.16 x 10-8 M (calculated) | 7.50 ± 0.01 | [2] |
Note: The EC50 for salbutamol was calculated from the provided pD2 value (pD2 = -log(EC50)).
Duration of Action
In vivo studies on anesthetized guinea pigs have highlighted a significant difference in the duration of the bronchodilator effects between PACAP peptides and other bronchodilators. Following inhalation, the inhibitory effect of PACAP(1-38) on histamine-induced bronchoconstriction was observed to last for over 50 minutes.[1] This is substantially longer than the effect of the related peptide PACAP(1-27) and vasoactive intestinal peptide (VIP), which lasted less than 10 minutes.[1] While a direct comparative in vivo duration of action study with salbutamol under the same conditions was not found, salbutamol is well-established as a short-acting bronchodilator with a typical duration of action of 4 to 6 hours in clinical use.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vitro and in vivo assessment of bronchodilator agents.
In Vitro Bronchodilator Assay: Guinea Pig Tracheal Rings
This protocol is a standard method for assessing the direct relaxant effect of compounds on airway smooth muscle.
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is immediately excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is cleaned of connective tissue and cut into rings.
-
Mounting: The tracheal rings are mounted in an organ bath containing the gassed physiological salt solution, maintained at 37°C. One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in muscle tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension. Following equilibration, the tracheal rings are contracted with a spasmogen, typically histamine or carbachol, to induce a stable, submaximal contraction.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the test bronchodilator (PACAP(1-38) or salbutamol) are added to the organ bath.
-
Data Analysis: The relaxation at each concentration is measured as a percentage of the pre-contracted tone. A concentration-response curve is then plotted to determine the EC50 and the maximum relaxation effect (Emax).
In Vivo Assessment of Airway Resistance in Guinea Pigs
This protocol is used to evaluate the bronchodilator effect of a substance in a living animal model.
-
Animal Preparation: Guinea pigs are anesthetized and ventilated. A tracheal cannula is inserted to allow for the measurement of respiratory mechanics.
-
Measurement of Airway Resistance: Baseline total pulmonary resistance is measured.
-
Induction of Bronchoconstriction: A bronchoconstricting agent, such as histamine or methacholine, is administered intravenously or via inhalation to induce a stable increase in airway resistance.
-
Drug Administration: The test bronchodilator (PACAP(1-38) or salbutamol) is administered, typically via inhalation or intravenous infusion.
-
Data Analysis: The reduction in airway resistance following drug administration is measured over time to determine the magnitude and duration of the bronchodilator effect.
Signaling Pathways
The bronchodilator effects of both PACAP(1-38) and salbutamol are primarily mediated by an increase in intracellular cAMP levels in airway smooth muscle cells, leading to muscle relaxation. However, they initiate this cascade through different receptor systems.
PACAP(1-38) Signaling Pathway
PACAP(1-38) exerts its effects by binding to G protein-coupled receptors, primarily the PAC1 and VPAC2 receptors, on airway smooth muscle cells. This binding activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cAMP.
PACAP(1-38) signaling cascade in airway smooth muscle.
Salbutamol Signaling Pathway
Salbutamol, a selective β2-adrenergic receptor agonist, binds to β2-adrenergic receptors on airway smooth muscle cells. This interaction also activates the Gs alpha subunit of the associated G protein, leading to the stimulation of adenylyl cyclase and subsequent cAMP production.
Salbutamol signaling cascade in airway smooth muscle.
Experimental Workflow for Bronchodilator Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of bronchodilator agents.
Workflow for comparing bronchodilator agents.
Conclusion
Both PACAP(1-38) and salbutamol are effective bronchodilators, with salbutamol exhibiting slightly higher potency in in vitro models of guinea pig trachea. The key differentiating factor appears to be the duration of action, with PACAP(1-38) demonstrating a more sustained effect. This suggests that PACAP(1-38) or its analogues could hold promise as long-acting bronchodilators. Further head-to-head comparative studies, particularly focusing on in vivo duration of action and potential side-effect profiles, are warranted to fully elucidate the therapeutic potential of PACAP(1-38) relative to established bronchodilators like salbutamol. The distinct receptor targets of these two molecules may also offer opportunities for synergistic therapeutic strategies in the management of obstructive airway diseases.
References
- 1. Relaxant effect of pituitary adenylate cyclase-activating polypeptide on guinea-pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PACAP (1-38): A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38) are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals working with this bioactive peptide.
PACAP (1-38), a neuropeptide with significant biological activity, requires careful management from reception to disposal. While it is not classified as a hazardous substance under normal handling conditions, its potent biological effects necessitate a cautious approach to waste management to prevent unintended environmental release or exposure.
Handling and Storage of PACAP (1-38)
Proper handling and storage are the first steps in a safe disposal workflow. Lyophilized PACAP (1-38) should be stored at -20°C.[1][2] Once reconstituted, the stability of the peptide solution is dependent on the solvent and storage temperature. For maximal stability, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] Studies have shown that PACAP (1-38) exhibits high stability in water and 0.9% saline solution at +4°C, with 80-90% of the peptide remaining intact after two weeks.[4]
Key Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the lyophilized powder in a designated area to avoid inhalation of dust.
-
Use sterile, nuclease-free water or an appropriate buffer for reconstitution.[5]
-
For cell-based assays, filter-sterilize the final solution.[5]
Disposal of PACAP (1-38) Waste
All materials that have come into contact with PACAP (1-38), including unused solutions, contaminated labware (e.g., pipette tips, vials), and PPE, should be considered for proper disposal. The primary methods of disposal involve chemical inactivation followed by disposal as non-hazardous waste, or direct disposal as chemical waste according to institutional guidelines.
Chemical Inactivation of Liquid Waste
A recommended method for treating liquid waste containing PACAP (1-38) is through chemical hydrolysis, which breaks the peptide bonds and renders the molecule inactive.[6]
Experimental Protocol for Chemical Inactivation:
-
Preparation of Inactivation Solution: Prepare a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Inactivation: Carefully and slowly add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution to ensure an excess of the hydrolyzing agent.[6]
-
Reaction Time: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature. This duration is to ensure the complete degradation of the peptide.[6]
-
Neutralization: After the inactivation period, check the pH of the solution.
-
Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Disposal of Solid Waste
Solid waste contaminated with PACAP (1-38) should be segregated and disposed of according to your institution's hazardous or chemical waste procedures.
Procedure for Solid Waste Disposal:
-
Segregation: Collect all contaminated solid waste, such as pipette tips, gloves, and empty vials, in a dedicated and clearly labeled, leak-proof hazardous waste container.[6]
-
Labeling: The container must be labeled as "Hazardous Waste" or "Chemical Waste" and should list "PACAP (1-38)" as a contaminant.[6]
-
Storage and Pickup: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[6]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Lyophilized) | -20°C | [1][2] |
| Storage of Stock Solutions | Aliquot and store at -20°C or -80°C | [3] |
| Inactivation Reagent Concentration | 1 M HCl or 1 M NaOH | [6] |
| Inactivation Time | Minimum 24 hours | [6] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | [6] |
Disposal Workflow Diagram
Caption: PACAP (1-38) Disposal Workflow.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) provided by the supplier. All waste must be handled in accordance with local, state, and federal regulations.[1]
References
Safeguarding Your Research: Essential Safety and Handling Protocols for PACAP (1-38), human, ovine, rat
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) (1-38), human, ovine, rat. Adherence to these protocols is essential to ensure personal safety, maintain sample integrity, and promote a secure research environment.
Personal Protective Equipment (PPE)
While PACAP (1-38) is not classified as a hazardous substance, its full toxicological properties may not be completely understood. Therefore, a precautionary approach to handling is recommended. The following table summarizes the essential personal protective equipment to be used when handling PACAP (1-38) in both lyophilized and solubilized forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. |
| Face Shield | Recommended in addition to goggles when a significant splash risk exists, such as during initial reconstitution.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated.[1][2] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential contamination.[1][3] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles.[1][4] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory setting.[1][5][6] |
Operational Plan: From Receipt to Experimentation
Proper handling and storage are paramount to preserving the integrity of PACAP (1-38) and ensuring the safety of laboratory personnel.
1. Receiving and Storage:
-
Lyophilized Peptide: Upon receipt, store the lyophilized PACAP (1-38) at -20°C or colder in a tightly sealed container, protected from light.[7][8][9] For long-term storage, -80°C is preferable.[7][9] Peptides containing amino acids prone to oxidation, such as Cysteine, Methionine, or Tryptophan, may require storage under anaerobic conditions.[8][10]
-
Reconstituted Peptide: It is not recommended to store peptides in solution for extended periods.[4][8] If necessary, store reconstituted PACAP (1-38) in sterile, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8][11] The pH of the storage buffer should ideally be between 5 and 6 for optimal stability.[7][11]
2. Handling and Reconstitution:
-
Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent moisture absorption.[4][7]
-
Weighing: Conduct the weighing of the lyophilized powder in a designated clean area, such as a chemical fume hood or on a dedicated bench, to minimize inhalation and contamination.[3][6][12]
-
Reconstitution: There is no universal solvent for all peptides. The choice of solvent will depend on the specific properties of PACAP (1-38). For initial solubilization, sterile, distilled water or a buffer compatible with the experimental protocol is generally recommended. If the peptide is difficult to dissolve, sonication may be helpful.[4]
-
Cross-Contamination: Always use fresh, sterile equipment (e.g., pipette tips, vials) for each peptide to prevent cross-contamination.[5][12]
Disposal Plan
All materials that have come into contact with PACAP (1-38) should be treated as laboratory chemical waste.[3][10] Adherence to institutional and local regulations for chemical waste disposal is mandatory.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including empty vials, pipette tips, gloves, and other disposable labware, in a designated and clearly labeled hazardous waste container.[1][2][3][10]
-
Liquid Waste: Unused or waste solutions of PACAP (1-38) should be collected in a separate, leak-proof container labeled as hazardous waste.[3][10] Never pour peptide solutions down the sink.[10][12]
2. Inactivation (if required):
-
For some bioactive peptides, chemical inactivation may be recommended before disposal. This can involve treatment with a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH) to hydrolyze the peptide.[2] Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[2] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
3. Final Disposal:
-
Store sealed hazardous waste containers in a designated accumulation area.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.[2][12]
Visualized Workflow for Safe Handling of PACAP (1-38)
The following diagram illustrates the logical workflow for the safe handling of PACAP (1-38) from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Safe Handling & Lab PPE for Peptides | Compliance Research Guide [purepeptix.com]
- 6. biovera.com.au [biovera.com.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. genscript.com [genscript.com]
- 9. jpt.com [jpt.com]
- 10. puretidestherapy.com [puretidestherapy.com]
- 11. biolongevitylabs.com [biolongevitylabs.com]
- 12. peptide24.store [peptide24.store]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
